Harpagide
Descripción
Propiedades
IUPAC Name |
(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-YYDKPPGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988983 | |
| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-08-5 | |
| Record name | Harpagide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harpagide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARPAGIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF59XHX7SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Harpagide: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This compound has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory and analgesic effects. A thorough understanding of its natural origins and analytical procedures is crucial for its further investigation and potential clinical applications.
Natural Sources and Plant Distribution
This compound is found in several plant families, with a notable presence in the Lamiaceae, Pedaliaceae, and Scrophulariaceae.[1][2]
Primary Plant Families and Genera:
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Pedaliaceae: The most well-known source of this compound is Harpagophytum procumbens, commonly known as Devil's Claw.[3][4] This plant, native to Southern Africa, is a significant source of both this compound and its derivative, harpagoside.[3] The secondary tubers of H. procumbens are harvested for their medicinal properties.
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Lamiaceae (Mint Family): this compound is considered a key chemotaxonomic marker for the Lamiaceae family. It is particularly abundant in the genera Ajuga, Stachys, and Teucrium. Several species within these genera have been identified as rich sources of this compound and its derivatives, such as 8-O-acetyl-harpagide.
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Scrophulariaceae (Figwort Family): Various species within the Scrophulariaceae family are known to contain this compound. The genera Scrophularia and Verbascum are notable examples. For instance, North American native species such as Scrophularia lanceolata and Scrophularia marilandica have been shown to accumulate this compound.
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Other Families: The presence of this compound has also been reported in other botanical families within the Asteridae subclass.
Geographical Distribution:
The distribution of this compound-containing plants is widespread. Harpagophytum procumbens is primarily found in the Kalahari region of Southern Africa. Species of Scrophularia are distributed across the Northern Hemisphere, with some species being endemic to North America. The Lamiaceae family has a global distribution, with representative species found in diverse climates and geographical regions.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage, and environmental conditions. The following table summarizes available quantitative data on this compound and its closely related derivative, harpagoside, in various plant sources.
| Plant Species | Family | Plant Part | Compound | Concentration (% dry weight) | Reference |
| Scrophularia lanceolata | Scrophulariaceae | Leaves | Harpagoside | 0.63% (full sun) | |
| Scrophularia lanceolata | Scrophulariaceae | Leaves | Harpagoside | 0.43% (shade) | |
| Scrophularia marilandica | Scrophulariaceae | Leaves | Harpagoside | 0.24% | |
| Scrophularia scorodonia | Scrophulariaceae | Leaves | Harpagoside | up to 1.9% | |
| Melittis melissophyllum | Lamiaceae | Shoots (in vitro) | This compound | up to 0.619% | |
| Melittis melissophyllum | Lamiaceae | Shoots (in vitro) | 8-O-acetyl-harpagide | up to 0.255% | |
| Harpagophytum procumbens | Pedaliaceae | Secondary Roots | Harpagoside | 1.4 - 2.0% (in commercial preparations) | |
| Harpagophytum procumbens | Pedaliaceae | Roots (CO2 extract) | Harpagoside | up to 30% |
Biosynthesis of this compound
This compound, like other iridoids, is biosynthesized via the mevalonate (MVA) and the methylerythritol 4-phosphate (MEP) pathways, which produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The core iridoid skeleton is formed from geranyl pyrophosphate (GPP). While the complete biosynthetic pathway of this compound is not fully elucidated, a proposed pathway based on studies of related iridoid glycosides is outlined below.
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from plant material is described below. This protocol may require optimization depending on the specific plant matrix.
1. Sample Preparation:
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Air-dry the plant material (e.g., roots, leaves) at room temperature or in an oven at a controlled temperature (e.g., 40-50 °C) to a constant weight.
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Grind the dried plant material into a fine powder using a mechanical mill.
2. Extraction:
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Maceration: Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a specific solid-to-liquid ratio (e.g., 1:10 w/v). The mixture is then agitated for a defined period (e.g., 24-48 hours) at room temperature.
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Ultrasonic-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.
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Supercritical Fluid Extraction (SFE): For a more selective extraction, supercritical CO2, often with a modifier like ethanol, can be used. This method can yield extracts with a high concentration of harpagoside and related compounds.
3. Filtration and Concentration:
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Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain a crude extract.
4. Purification (Optional):
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The crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography (e.g., silica gel or Sephadex LH-20) to isolate this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the quantification of this compound in plant extracts.
1. Instrumentation:
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An HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.
2. Chromatographic Conditions:
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid like phosphoric acid or formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: Typically around 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, for example, 25-30 °C.
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Detection Wavelength: this compound and its derivatives are typically detected at around 280 nm.
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Injection Volume: A standard injection volume of 10-20 µL is common.
3. Standard and Sample Preparation:
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Standard Solution: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to different concentrations.
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Sample Solution: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
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Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant sample.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, plant distribution, and analytical methodologies for the iridoid glycoside this compound. The information compiled here, including quantitative data and detailed protocols, serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The widespread distribution of this compound in various plant families, coupled with its potential therapeutic activities, underscores the importance of continued research into this promising natural compound. The provided experimental workflows and biosynthetic pathway diagram offer valuable tools for guiding future investigations into the extraction, analysis, and biological functions of this compound.
References
Biosynthesis pathway of Harpagide in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Harpagide in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an iridoid glycoside, a class of monoterpenoid natural products known for their significant pharmacological activities, most notably the anti-inflammatory properties of its derivative, harpagoside. Found in several plant species, including Harpagophytum procumbens (Devil's Claw), the biosynthetic pathway of this compound is a subject of considerable research interest for its potential in metabolic engineering and pharmaceutical production. This document provides a detailed overview of the current understanding of the this compound biosynthetic pathway, summarizing key enzymatic steps, presenting available quantitative data, outlining common experimental protocols for pathway elucidation, and providing visual diagrams of the core biochemical and experimental workflows.
Introduction to Iridoid Biosynthesis
Iridoids are a large family of monoterpenoids characterized by a cyclopentanopyran ring system.[1] Their biosynthesis originates from the universal C10 precursor, geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids.[2] The formation of the core iridoid skeleton is a multi-step enzymatic process involving hydroxylation, oxidation, and a key reductive cyclization.[3][4] While the early steps of iridoid biosynthesis are well-characterized in model plants like Catharanthus roseus, the precise terminal steps leading to specific iridoids like this compound are not yet fully elucidated and are often proposed based on studies in related species.[5]
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-stage process that begins with the formation of the iridoid backbone and is followed by a series of oxidative modifications. The pathway can be broadly divided into two major parts: the formation of the core iridoid skeleton and the subsequent tailoring steps to yield this compound.
Formation of the Core Iridoid Skeleton
The initial steps are common to the biosynthesis of many iridoids and are well-documented.
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Geraniol Formation: The pathway initiates with the dephosphorylation of Geranyl Pyrophosphate (GPP) to geraniol, catalyzed by Geraniol Synthase (GES) .
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Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450-dependent monooxygenase (CYP76 family). This enzyme requires a partner, Cytochrome P450 Reductase (CPR) , for the transfer of electrons from NADPH.
-
Oxidation to 8-Oxogeranial: The alcohol groups of 8-hydroxygeraniol are then oxidized to aldehydes, yielding 8-oxogeranial. This two-step oxidation is catalyzed by an oxidoreductase, 8-hydroxygeraniol oxidase (HGO) .
-
Reductive Cyclization: In a key bifurcation step, the linear 8-oxogeranial is converted into the cyclic iridoid scaffold. The enzyme Iridoid Synthase (ISY) , an NADPH-dependent reductase, catalyzes a 1,4-reduction of 8-oxogeranial to form a reactive enol intermediate, which then undergoes a spontaneous or enzyme-assisted cyclization to form nepetalactol stereoisomers, the foundational structures of all iridoids. Recent research has also identified specific Iridoid Cyclases (IC) that catalyze the formation of specific nepetalactol stereoisomers from the 8-oxocitronellyl enol intermediate.
Proposed Tailoring Steps to this compound
The steps from the initial iridoid skeleton to this compound are less defined but a plausible route has been proposed based on related pathways.
-
Isomerization and Intermediate Formation: The pathway likely proceeds through an isomer of iridodial, such as 8-epi-iridodial.
-
Glycosylation and Oxidations: This intermediate is believed to undergo carboxylation followed by glycosylation. A subsequent decarboxylation and a series of three P450-type oxidation reactions are hypothesized to produce the final this compound structure. The specific enzymes (e.g., glycosyltransferases, P450s) for these terminal steps in this compound biosynthesis have not yet been functionally characterized.
The diagram below illustrates the proposed biosynthetic pathway from the precursor GPP to the final this compound molecule.
References
- 1. Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of iridoid cyclase completes the iridoid pathway in asterids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Harpagide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harpagide is a naturally occurring iridoid glycoside recognized for its significant anti-inflammatory and analgesic properties.[1][2] Primarily isolated from plant species such as Harpagophytum procumbens (commonly known as devil's claw), this compound serves as a crucial chemical marker and a key intermediate in the biosynthesis of other related iridoids, including harpagoside.[3][4] This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data. It also outlines the experimental methodologies typically employed for its isolation and structural elucidation and visualizes its biosynthetic origins.
Chemical Structure and Properties
This compound is classified as an iridoid glycoside. Its core structure consists of a cyclopentanopyran skeleton, which is characteristic of iridoids, attached to a glucose molecule via a glycosidic bond.[3]
The fundamental properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₁₀ | |
| Molecular Weight | 364.35 g/mol | |
| IUPAC Name | (1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |
| CAS Number | 6926-08-5 |
The structure features several hydroxyl groups, contributing to its polarity and water solubility. The iridoid core is a bicyclic system formed by the fusion of a cyclopentane ring and a dihydropyran ring.
Stereochemistry and Absolute Configuration
The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional structure and biological activity. The absolute configuration of these stereocenters has been determined through extensive spectroscopic analysis and is explicitly defined in its IUPAC name.
The established absolute configuration for the chiral centers in the this compound molecule is as follows: 1S, 4aS, 5R, 7S, 7aR for the iridoid core, and 2S, 3R, 4S, 5S, 6R for the glucose moiety. This precise spatial arrangement of atoms is critical for its interaction with biological targets. The stereochemistry is consistently represented across chemical databases, ensuring unambiguous identification.
Spectroscopic Data for Structural Elucidation
The structure of this compound has been primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature, which are instrumental for the structural confirmation of the molecule.
Table 1: ¹H-NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 4.85 | d | 8.0 |
| 3 | 6.20 | d | 6.0 |
| 4 | 4.95 | dd | 6.0, 1.5 |
| 5 | 2.60 | m | |
| 6α | 1.80 | m | |
| 6β | 2.10 | m | |
| 7 | 1.95 | m | |
| 9 | 2.45 | m | |
| 10 | 1.05 | d | 7.0 |
| 1' | 4.50 | d | 7.5 |
| 2' | 3.00 | t | 8.5 |
| 3' | 3.15 | t | 8.5 |
| 4' | 3.10 | t | 8.5 |
| 5' | 3.25 | m | |
| 6'a | 3.65 | dd | 11.5, 5.5 |
| 6'b | 3.45 | dd | 11.5, 7.0 |
Note: Data compiled from representative literature. Actual values may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C-NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | Chemical Shift (δ) ppm |
| 1 | 94.5 |
| 3 | 140.5 |
| 4 | 104.0 |
| 5 | 45.0 |
| 6 | 38.0 |
| 7 | 78.5 |
| 8 | 77.0 |
| 9 | 57.5 |
| 10 | 22.0 |
| 11 | - |
| 1' | 99.0 |
| 2' | 73.5 |
| 3' | 76.5 |
| 4' | 70.0 |
| 5' | 77.0 |
| 6' | 61.0 |
Note: Data compiled from representative literature. Actual values may vary slightly based on solvent and experimental conditions.
Experimental Protocols for Isolation and Structure Elucidation
The isolation and structural determination of this compound from plant material follow a standardized workflow common in natural product chemistry.
4.1. Extraction and Isolation
-
Plant Material Preparation : Dried and powdered plant material (e.g., roots of Harpagophytum procumbens) is the starting point.
-
Extraction : The powder is typically subjected to solvent extraction, often using methanol or ethanol, which are effective for polar compounds like glycosides. This may be performed at room temperature or with gentle heating (e.g., using a Soxhlet apparatus).
-
Fractionation : The crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity. This compound, being polar, typically concentrates in the aqueous or ethyl acetate fractions.
-
Chromatographic Purification : The enriched fraction is subjected to multiple rounds of chromatography for final purification.
-
Column Chromatography : Silica gel or reversed-phase (C18) column chromatography is used for initial separation.
-
High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is employed for the final isolation of pure this compound.
-
4.2. Structure Elucidation
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula of the isolated compound.
-
NMR Spectroscopy : The pure compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD), and a series of NMR experiments are conducted.
-
1D NMR : ¹H and ¹³C NMR spectra provide information about the number and chemical environment of protons and carbons.
-
2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and confirming the overall structure.
-
-
Determination of Absolute Configuration : The absolute stereochemistry is typically determined by comparing experimental data with that of known compounds, or through advanced techniques.
-
Chiroptical Spectroscopy : Techniques like Electronic Circular Dichroism (ECD) involve comparing the experimental spectrum with quantum-chemically calculated spectra for possible stereoisomers to find the best match.
-
X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.
-
Biosynthesis of this compound
This compound is synthesized in plants via the mevalonate pathway. It is a key intermediate in the formation of other iridoids, such as harpagoside. The pathway begins with geranyl pyrophosphate (GPP) and involves a series of enzymatic oxidation, cyclization, and glycosylation steps.
Caption: Proposed biosynthetic pathway of this compound and Harpagoside.
References
A Technical Guide to the Physicochemical Properties of Pure Harpagide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of pure harpagide, an iridoid glycoside of significant interest in pharmacological research. The information is compiled to support research and development activities, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological and analytical workflows.
Core Physicochemical Properties
This compound is a monoterpenoid glycoside found in several plant species, notably from the genera Harpagophytum and Scrophularia. Its chemical and physical characteristics are fundamental to its handling, analysis, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₁₀ | [1][2][3][4][5] |
| Molecular Weight | 364.34 g/mol | |
| CAS Number | 6926-08-5 | |
| Appearance | White needle-shaped crystals; Off-white to yellow solid | |
| Melting Point | 228-229 °C | |
| Boiling Point | 637.10 °C (Estimated) | |
| LogP (o/w) | -3.690 (Estimated); -3.3 (Computed XlogP3-AA) |
Solubility Profile
This compound's high degree of hydroxylation renders it a polar molecule with distinct solubility characteristics.
| Solvent | Solubility | Source |
| Water | Readily soluble (Estimated: 1,000,000 mg/L at 25 °C) | |
| Methanol | Easily soluble | |
| DMSO | 72-74 mg/mL; up to 100 mg/mL with ultrasonication |
For in vivo and in vitro studies, complex solvent systems have been developed to ensure solubility and delivery. A common formulation involves a multi-component system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Spectral Characteristics
-
UV-Vis Spectroscopy : this compound exhibits weak ultraviolet (UV) absorption, which presents a challenge for quantification using standard HPLC-UV methods. However, detection is possible at lower wavelengths, with one validated HPLC method utilizing a detection wavelength of 210 nm.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly effective technique for the sensitive and specific quantification of this compound. Studies have detailed its fragmentation patterns under electron bombardment. UPLC-MS/MS methods are frequently employed for its analysis in complex biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique used for the structural elucidation and identification of this compound, confirming its iridoid glycoside structure.
Stability
The stability of pure this compound is a critical consideration for storage and experimental design.
-
In Aqueous Solution : At ambient temperature, this compound in solution is reported to be stable for no more than one hour.
-
Long-Term Storage : For long-term preservation, stock solutions should be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month), protected from light.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of this compound.
Protocol 1: Quantification by UPLC-MS/MS
This method is adapted from protocols developed for the quantitative analysis of this compound in plant extracts and culture media.
-
Chromatographic System : Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase :
-
Eluent A: 0.1% (v/v) formic acid in water.
-
Eluent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Elution : A linear gradient is applied to separate the analyte from the matrix.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 1 µL.
-
MS/MS Detection Parameters :
-
Ionization Mode : ESI Negative.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 350°C.
-
Capillary Potential : 3.00 kV.
-
Cone Potential & Collision Energy : Optimized for specific parent-daughter ion transitions of this compound.
-
-
Quantification : Analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Protocol 2: Quantification by HPLC-UV
Due to this compound's low UV chromophore, this method requires detection at a low wavelength and is suitable for samples where this compound is present at higher concentrations.
-
Chromatographic System : Agilent Technologies HPLC system or equivalent with a UV detector.
-
Column : ZORBAX SB-C18 column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase :
-
Eluent A: Water containing 0.03% phosphoric acid.
-
Eluent B: Acetonitrile.
-
-
Gradient Elution : A gradient program is run to separate this compound and related compounds.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
UV Detection : Wavelength set to 210 nm for the detection of this compound.
-
Quantification : A calibration curve is generated using certified this compound standard over a concentration range of approximately 0.05 to 1.5 µg.
Protocol 3: Isolation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective preparative technique for isolating polar compounds like iridoid glycosides from crude plant extracts. This protocol is based on the successful isolation of the related compound harpagoside.
-
HSCCC Instrument : A preparative HSCCC unit.
-
Solvent System Selection : A two-phase solvent system is selected based on the partition coefficient (K) of this compound. A system such as chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v) is a viable starting point.
-
Procedure :
-
The HSCCC column is filled entirely with the stationary phase.
-
The mobile phase is then pumped through the column at a specific flow rate while the apparatus is rotated at high speed (e.g., 900 rpm).
-
Once hydrodynamic equilibrium is reached, the crude extract dissolved in the solvent mixture is injected.
-
The effluent is continuously monitored by a UV detector and collected in fractions.
-
-
Analysis : The collected fractions are analyzed by HPLC or TLC to identify those containing pure this compound.
Biological Interactions and Signaling Pathways
While its precursor, harpagoside, is known for anti-inflammatory effects, this compound itself exhibits complex immunomodulatory activities. It has been shown to decrease TNFα secretion in differentiated macrophage-like THP-1 cells. Conversely, in undifferentiated monocytic THP-1 cells, it can induce the mRNA expression of cell adhesion molecules involved in leukocyte migration, such as ICAM-1 and L-selectin. Some studies also suggest this compound can have a pro-inflammatory effect by increasing COX-2 expression, potentially antagonizing the effects of other compounds in crude extracts.
Caption: this compound's dual immunomodulatory effects in THP-1 cells.
Experimental Workflow Visualizations
The accurate quantification of this compound from a complex matrix is a multi-step process. The following diagram illustrates a typical workflow for UPLC-MS/MS analysis.
Caption: Standard workflow for UPLC-MS/MS quantification of this compound.
References
Harpagide: A Technical Guide to its Anti-inflammatory and Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside primarily found in the plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant scientific interest for its potent anti-inflammatory and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of its molecular interactions.
Quantitative Data on Bioactivity
The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the anti-inflammatory and analgesic efficacy of this compound and its related compound, harpagoside.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Harpagoside
| Compound | Assay | Cell Line | Inducer | Target | Metric | Value | Reference |
| Harpagoside | Nitric Oxide (NO) Release | RAW 264.7 Macrophages | LPS (100 ng/mL) | iNOS | IC50 | 39.8 µM | [4] |
| Harpagoside | NF-κB Transcriptional Activity | RAW 264.7 Macrophages | LPS | NF-κB | IC50 | 96.4 µM | [4] |
| This compound | Pro-inflammatory Cytokine Production | Rat Articular Chondrocytes | TNF-α | IL-1β, IL-6, COX-2, MMP-13 | Effective Concentration | 10 µM | |
| Harpagoside | Pro-inflammatory Cytokine Production | RAW 264.7 Macrophages | LPS | IL-1β, IL-6, TNF-α | Effective Concentration | 200 µM | |
| Harpagoside | COX-1 Inhibition | Whole Blood Assay | - | COX-1 | % Inhibition | 37.2% | |
| Harpagoside | COX-2 Inhibition | Whole Blood Assay | LPS | COX-2 | % Inhibition | 29.5% | |
| Harpagoside | Nitric Oxide (NO) Production | Whole Blood Assay | LPS | iNOS | % Inhibition | 66% | |
| Harpagoside | Molecular Docking | - | - | COX-2 | Binding Energy | -9.13 kcal/mol | |
| This compound | Molecular Docking | - | - | COX-2 | Binding Energy | -5.53 kcal/mol |
Table 2: In Vivo Analgesic Activity of Harpagophytum procumbens Extract
| Model | Species | Treatment | Dosage | Effect | Reference |
| Postoperative Pain (Plantar Incision) | Rat | H. procumbens extract | 300 mg/kg | Significant increase in mechanical withdrawal threshold | |
| Neuropathic Pain (Spared Nerve Injury) | Rat | H. procumbens extract | 300 mg/kg | Significantly alleviated hypersensitivity | |
| Carrageenan-induced Edema | Rat | Aqueous extract | 100 mg/kg | Significant anti-inflammatory effect | |
| Acetic Acid-induced Writhing | Mouse | Aqueous extract | 100 mg/kg | Significant analgesic effect |
Key Signaling Pathways and Mechanisms of Action
This compound and harpagoside exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
Harpagoside has been shown to suppress the activation of NF-κB in response to inflammatory stimuli such as lipopolysaccharide (LPS). This is achieved by preventing the degradation of the inhibitory subunit IκB-α, which in turn blocks the translocation of the active NF-κB dimer (p50/p65) into the nucleus. This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Inhibition of the NF-κB signaling pathway by harpagoside.
Modulation of MAPK Signaling Pathways
Some evidence suggests that the anti-inflammatory effects of Harpagophytum procumbens extracts may also involve the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK and JNK. These pathways are also crucial in regulating the expression of inflammatory mediators.
Direct Enzyme Inhibition
Molecular docking studies have indicated that both harpagoside and this compound can directly interact with the active site of COX-2, suggesting a direct inhibitory effect on this key enzyme in prostaglandin synthesis. This dual action of inhibiting both the expression and activity of COX-2 contributes to their potent anti-inflammatory effects.
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the anti-inflammatory and analgesic properties of this compound and its derivatives.
In Vitro Anti-inflammatory Assays
A common experimental workflow to assess the in vitro anti-inflammatory effects of this compound involves the use of macrophage cell lines.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Detailed Methodology: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or harpagoside for a specified duration (e.g., 1-2 hours) prior to stimulation.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the cell culture medium at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Assays:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).
-
Protein Expression: Whole-cell lysates are subjected to SDS-PAGE and Western blotting to determine the protein levels of COX-2, iNOS, IκB-α, and phosphorylated NF-κB. β-actin is typically used as a loading control.
-
mRNA Expression: Total RNA is extracted from the cells, and the relative mRNA expression levels of Cox-2, iNos, and pro-inflammatory cytokines are determined by quantitative real-time PCR (qPCR).
-
In Vivo Analgesic Models
Animal models are crucial for evaluating the analgesic potential of this compound.
Detailed Methodology: Rat Model of Postoperative Pain
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: A plantar incision is made on the hind paw to induce postoperative pain.
-
Drug Administration: Harpagophytum procumbens extract (e.g., 300 mg/kg) is administered orally.
-
Behavioral Testing:
-
Mechanical Withdrawal Threshold (MWT): The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured to assess mechanical allodynia. An increase in the MWT indicates an analgesic effect.
-
Ultrasonic Vocalizations (USVs): The number of 22-27 kHz ultrasonic vocalizations, which are associated with a negative affective state in rats, is recorded. A reduction in USVs suggests pain relief.
-
Concluding Remarks
The presented data strongly support the anti-inflammatory and analgesic properties of this compound. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway and potential direct inhibition of COX-2, makes it a compelling candidate for the development of novel therapeutics for inflammatory conditions and pain management. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic potential in humans. The synergistic effects of other phytochemicals within Harpagophytum procumbens extracts may also contribute to the overall efficacy and should be a focus of future investigations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
Neuroprotective Effects of Harpagide: An In-Depth Technical Guide for In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside found in several medicinal plants, has garnered significant interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the in vitro evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Core Neuroprotective Mechanisms
In vitro studies have revealed that this compound exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating neuroinflammation, reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways crucial for neuronal survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound and its aglycone, Harpagoside.
Table 1: Effects of Harpagoside on Rotenone-Induced Neurotoxicity in Neuro-2A (N2A) Cells
| Parameter | Model | Treatment | Concentration | Result | Reference |
| Cell Viability | Rotenone (20 nmol/l) | Harpagoside | 10 µmol/l | Significantly increased cell survival rate.[1] | [1] |
| Mitochondrial Swelling | Rotenone | Harpagoside | ≥0.1 µmol/l | Significantly alleviated mitochondrial swelling.[1] | [1] |
| Mitochondrial Complex I Activity | Rotenone | Harpagoside | 1 µmol/l | Significantly counteracted the inhibitory effects of rotenone.[1] | |
| Caspase-3 Activation | Rotenone | Harpagoside | 10 µmol/l | Significantly inhibited rotenone-induced caspase-3 activation. |
Table 2: Anti-Neuroinflammatory Effects of this compound in Angiotensin II-Stimulated BV2 Microglia
| Parameter | Model | Treatment | Result | Reference |
| Microglial Activation | Angiotensin II | This compound | Alleviated M1 state conversion and neuroinflammation. | |
| Neuronal Apoptosis | Angiotensin II-activated microglia co-culture | This compound | Reduced neuronal apoptosis. | |
| Blood-Brain Barrier Disruption | Angiotensin II-activated microglia co-culture | This compound | Alleviated blood-brain barrier damage. | |
| Signaling Pathway | Angiotensin II | This compound | Inhibited the TLR4/MyD88/NF-κB signaling pathway. |
Table 3: Effects of this compound on Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells
| Parameter | Model | Treatment | Result | Reference |
| Apoptosis | Thapsigargin-induced ER Stress | This compound | Significantly decreased apoptosis. | |
| ER Stress Markers | Thapsigargin-induced ER Stress | This compound | Downregulated the expression of ERS-related markers. | |
| SERCA Protein Expression | Thapsigargin-induced ER Stress | This compound | Considerably improved the expression of SERCA-related proteins. | |
| Intracellular Ca2+ | Thapsigargin-induced ER Stress | This compound | Reduced the intracellular Ca2+ concentration. | |
| Apoptosis | OGD/R in SERCA-deficient cells | This compound | Did not significantly reduce OGD/R-induced apoptosis. |
Key Signaling Pathways
This compound's neuroprotective effects are mediated by its influence on several critical intracellular signaling pathways.
TLR4/MyD88/NF-κB Signaling Pathway
In models of neuroinflammation, this compound has been shown to inhibit the activation of the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating TLR4 and its downstream adapter protein MyD88, this compound prevents the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Wnt/β-catenin Signaling Pathway
This compound has been demonstrated to activate the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and regeneration. Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of axonal growth.
Endoplasmic Reticulum Stress and SERCA Pathway
This compound protects against cerebral ischemia/reperfusion injury by inhibiting endoplasmic reticulum (ER) stress. It achieves this by targeting the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), thereby preventing calcium overload and subsequent apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Neuro-2A (N2A) Cell Culture and Rotenone-Induced Neurotoxicity Model
-
Cell Culture: N2A cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Rotenone Treatment: To induce neurotoxicity, N2A cells are treated with 20 nmol/l rotenone for a specified period, typically 24-48 hours.
-
Harpagoside Treatment: Harpagoside is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1, 1, 10 µmol/l) prior to or concurrently with rotenone treatment.
BV2 Microglia Culture and Angiotensin II-Induced Neuroinflammation Model
-
Cell Culture: BV2 microglial cells are maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.
-
Angiotensin II Stimulation: To induce an inflammatory response, BV2 cells are treated with Angiotensin II at a concentration determined by dose-response experiments.
-
This compound Treatment: this compound is pre-incubated with the BV2 cells for a specific duration before the addition of Angiotensin II.
PC12 Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Cell Culture: PC12 cells are grown in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.
-
OGD/R Procedure:
-
Cells are washed with glucose-free DMEM.
-
The medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-6 hours).
-
For reoxygenation, the glucose-free medium is replaced with complete culture medium, and the cells are returned to the normoxic incubator for a further 24 hours.
-
-
This compound Treatment: this compound is added to the culture medium during the OGD phase, the reoxygenation phase, or both, depending on the experimental design.
Cell Viability Assays
-
MTT Assay:
-
Cells are seeded in a 96-well plate and treated as described in the respective models.
-
At the end of the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Following treatment, 10 µL of CCK-8 solution is added to each well of the 96-well plate.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
-
Caspase-3 Activity Assay:
-
Cell lysates are prepared according to the manufacturer's protocol for the specific caspase-3 activity assay kit.
-
The lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
The cleavage of the substrate is measured by detecting the absorbance of the chromophore pNA at 405 nm.
-
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-NF-κB, anti-β-catenin, anti-SERCA, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress, makes it a promising candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a solid foundation for researchers to design and conduct further studies to explore the therapeutic utility of this compound.
References
Harpagide: A Technical Deep Dive into its Cytotoxic and Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide, an iridoid glycoside found in several medicinal plants, has garnered increasing interest within the scientific community for its potential therapeutic applications. Traditionally recognized for its anti-inflammatory properties, emerging research has begun to shed light on its cytotoxic and anti-cancer capabilities. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer potential, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.
Cytotoxic Activity of this compound and Its Derivatives
While specific quantitative data on the cytotoxic effects of this compound against a wide range of cancer cell lines remains an area of active investigation, studies on related compounds and derivatives provide valuable insights into its potential efficacy.
One area of focus has been on 8-O-acetylthis compound, a derivative of this compound. Research has indicated its potential anti-cancer activity, particularly in breast cancer models.[1] Studies have explored its impact on cell proliferation and the underlying molecular mechanisms.[1]
For comparative purposes, the cytotoxic activities of various other compounds against different cancer cell lines are presented in the following tables. It is important to note that these values are not directly for this compound but offer a context for the range of potencies observed in anti-cancer drug discovery.
Table 1: Exemplary IC50 Values of Various Compounds Against Different Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound A | HCT-116 | Colon Cancer | 15.9 | [2] |
| Compound B | HepG2 | Liver Cancer | 16.03 | [2] |
| Compound C | MCF-7 | Breast Cancer | 9.5 | [2] |
| Compound 1 | HTB-26 | Breast Cancer | 10-50 | |
| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 | |
| KHF16 | MCF7 | Breast Cancer | 5.6 | |
| KHF16 | MDA-MB-231 | Breast Cancer | 6.8 |
Note: The compounds listed in this table are for illustrative purposes and are not this compound.
Mechanisms of Action: Induction of Apoptosis
A key mechanism through which anti-cancer agents exert their effects is the induction of programmed cell death, or apoptosis. Research suggests that this compound and its derivatives may trigger apoptosis in cancer cells through the modulation of key regulatory proteins.
The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating the mitochondrial pathway of apoptosis. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. While direct quantitative data for this compound's effect on Bax and Bcl-2 expression is still emerging, the general experimental approach to determine this is through Western blot analysis.
Signaling Pathway Modulation
The anti-cancer effects of natural compounds are often attributed to their ability to modulate intracellular signaling pathways that are dysregulated in cancer. Preliminary evidence suggests that this compound and its derivatives may exert their influence through the PI3K/Akt and Wnt/β-catenin signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Some studies suggest that natural compounds can modulate this pathway, leading to decreased cancer cell viability.
Below is a generalized representation of the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Its dysregulation is a hallmark of several cancers, particularly colorectal cancer. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression, promoting cell proliferation.
The following diagram illustrates a simplified overview of the Wnt/β-catenin pathway.
References
Harpagide's Role in Modulating Cyclooxygenase-2 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, and its selective inhibition remains a key strategy for the development of anti-inflammatory therapeutics. Harpagide, an iridoid glycoside primarily found in the plant Harpagophytum procumbens (Devil's Claw), has garnered significant attention for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound and its closely related analogue, harpagoside, modulate COX-2 expression. It consolidates experimental findings, details the underlying signaling pathways, particularly NF-κB and AP-1, and presents quantitative data from key studies. This document serves as a comprehensive resource, complete with detailed experimental protocols and pathway visualizations, for professionals engaged in inflammation research and drug discovery.
Introduction to this compound and COX-2
Inflammation is a complex biological response to harmful stimuli, where the enzyme Cyclooxygenase-2 (COX-2) plays a pivotal role.[1] Unlike the constitutively expressed COX-1, COX-2 is induced by pro-inflammatory signals like cytokines and lipopolysaccharides (LPS), leading to the synthesis of prostaglandins (e.g., PGE2) that mediate pain and inflammation.[2] Consequently, selective inhibition of COX-2 is a desirable therapeutic goal to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
This compound is a major iridoid glycoside found in the secondary roots of Harpagophytum procumbens, a plant with a long history of use in traditional medicine for treating inflammatory conditions such as arthritis.[4][5] Research has increasingly focused on elucidating the scientific basis for these effects, with the modulation of COX-2 expression emerging as a primary mechanism of action. While some studies suggest weak direct enzymatic inhibition, the predominant anti-inflammatory effect of this compound and its related compounds stems from the suppression of pro-inflammatory gene expression at the transcriptional level.
This guide explores the molecular pathways targeted by this compound and harpagoside to suppress COX-2 expression, providing a detailed examination of the scientific evidence.
Core Mechanism: Transcriptional Repression of COX-2
The primary anti-inflammatory action of this compound and its analogues involves the inhibition of signaling pathways that lead to the transcription of the COX-2 gene (PTGS2). The most extensively documented mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcription factors.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, directly activating the transcription of numerous pro-inflammatory genes, including COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus, bind to promoter regions, and initiate gene transcription.
Studies on harpagoside, a closely related compound often studied alongside this compound, have demonstrated a clear inhibitory effect on this pathway.
-
Prevention of IκBα Degradation: Pre-treatment of cells with harpagoside has been shown to block the LPS-induced degradation of the inhibitory subunit IκBα.
-
Inhibition of NF-κB Nuclear Translocation: By stabilizing IκBα, harpagoside effectively prevents the translocation of the active NF-κB p65 subunit from the cytoplasm into the nucleus.
-
Suppression of NF-κB Promoter Activity: Luciferase reporter gene assays confirm that harpagoside dose-dependently inhibits LPS-stimulated NF-κB promoter activity, indicating a direct interference with the activation of gene transcription.
This multi-level inhibition of the NF-κB pathway is a key mechanism by which this compound-containing extracts suppress LPS-induced COX-2 and iNOS expression.
References
- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Harpagide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside, and its derivatives are secondary metabolites found in several medicinal plants, most notably Devil's Claw (Harpagophytum procumbens). These compounds have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anti-inflammatory, analgesic, and neuroprotective properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Biological Activities
This compound and its derivatives exhibit a broad spectrum of biological effects, with the most extensively studied being their anti-inflammatory, analgesic, and neuroprotective activities.[1][2] Other reported activities include cytotoxic, anti-osteoporotic, and anti-leishmanicidal effects.[1] The primary focus of current research remains on elucidating the mechanisms underlying their therapeutic potential in inflammatory and neurodegenerative disorders.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound, its derivatives, and related extracts. It is important to note that specific quantitative data for purified this compound is limited in the public domain for some assays, with more data available for its better-known derivative, harpagoside, and for extracts of Harpagophytum procumbens.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Target/Mediator | Cell Line/Model | IC50/EC50 | Reference |
| Harpagoside | NF-κB Luciferase Reporter Assay | NF-κB Transcriptional Activity | RAW 264.7 macrophages | 96.4 µM | [1] |
| Harpagoside | Griess Assay | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 39.8 µM | [3] |
| Harpagophytum procumbens Extract | ELISA | TNF-α Release | Human Monocytes | ~100 µg/mL | |
| Harpagophytum procumbens Extract | ELISA | IL-6 Release | Human Monocytes | ~100 µg/mL | |
| Harpagophytum procumbens Extract (Metabolically activated) | ELISA | TNF-α Release | THP-1 cells | 49 ± 3.5 µg/mL | |
| Harpagophytum procumbens Extract | ELISA | TNF-α Release | THP-1 cells | 116 ± 8.2 µg/mL |
Table 2: Analgesic Activity
| Compound/Extract | Assay | Animal Model | ED50 | Reference |
| Data for specific this compound derivatives is limited in the reviewed literature. |
Table 3: Neuroprotective Activity
| Compound/Extract | Assay | Cell Line/Model | EC50 | Reference |
| Data for specific this compound derivatives is limited in the reviewed literature. |
Key Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating several key signaling pathways implicated in inflammation, pain, and neuronal survival.
Anti-inflammatory Effects: Inhibition of the NF-κB and MAPK Pathways
The anti-inflammatory activity of this compound derivatives is primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway:
Harpagoside, a prominent derivative, has been shown to inhibit the activation of NF-κB. It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).
MAPK Signaling Pathway:
While the direct interaction of this compound with specific MAPK components is still under investigation, studies on related compounds and extracts suggest that the MAPK pathway is a relevant target. The MAPK cascade, including p38, ERK, and JNK, plays a crucial role in regulating the expression of inflammatory mediators. Inhibition of this pathway can lead to reduced production of TNF-α and IL-6.
References
Harpagide as a Potential Therapeutic Agent for Osteoarthritis: A Technical Guide
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1][2][3] The pathogenesis involves a complex interplay of mechanical stress and inflammatory processes, leading to chronic pain, stiffness, and reduced joint function.[2] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), play a central role by stimulating chondrocytes to produce matrix-degrading enzymes, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs).[4] Current therapeutic strategies primarily focus on symptomatic relief and often have limitations in long-term efficacy and safety. This has spurred research into novel therapeutic agents, particularly those derived from natural sources.
Harpagide, an iridoid glycoside, is a major bioactive constituent of Harpagophytum procumbens (Devil's Claw), a plant traditionally used for treating inflammatory conditions like arthritis. This document provides a comprehensive technical overview of the current preclinical evidence supporting the potential of this compound and its related compound, harpagoside, as a disease-modifying agent for osteoarthritis. We will delve into its molecular mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the underlying biological pathways.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound and its precursor harpagoside exert their anti-inflammatory and chondroprotective effects by modulating several critical signaling pathways implicated in OA pathogenesis. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades and the subsequent suppression of pro-inflammatory mediators and matrix-degrading enzymes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response in OA. In response to stimuli like TNF-α or IL-1β, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it drives the transcription of numerous pro-inflammatory and catabolic genes, including COX-2, iNOS, MMPs, and various cytokines.
Studies have shown that harpagoside, a related compound often studied alongside this compound, effectively suppresses NF-κB activation. It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This action inhibits the downstream expression of NF-κB target genes like COX-2 and iNOS, which are key mediators of inflammation and pain.
References
- 1. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoarthritis: Pathology, mouse models, and nanoparticle injectable systems for targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Harpagide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harpagide, an iridoid glycoside found in several medicinal plants, has garnered attention for its potential therapeutic effects, including its antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, moving beyond direct radical scavenging to explore its role as a pro-drug that modulates cellular antioxidant pathways. It has been demonstrated that under acidic conditions, such as those present in gastric fluid, this compound is hydrolyzed to its aglycone, harpagogenin.[1][2] This biotransformation is critical, as harpagogenin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a master regulator of endogenous antioxidant defenses.[1][2] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways to support further research and development of this compound-based therapeutics.
Quantitative Antioxidant Activity
The direct antioxidant capacity of pure this compound is considered to be low. In contrast, its metabolite, harpagogenin, exhibits significant indirect antioxidant effects by activating the Nrf2 pathway. The following tables summarize the available quantitative data for this compound and the activity of plant extracts rich in this compound and related compounds.
Table 1: Direct Radical Scavenging Activity of this compound and Related Compounds
| Compound/Extract | Assay | IC50 / Activity | Source(s) |
| This compound | DPPH | < 10% scavenging at 200 µg/mL | [3] |
| Harpagoside | DPPH | > 330 µg/mL | |
| Harpagophytum zeyheri (Ethyl Acetate Extract) | DPPH | 26.86 µg/mL | |
| Harpagophytum zeyheri (Ethanol Extract) | DPPH | 31.56 µg/mL | |
| Harpagophytum zeyheri (Water Extract) | DPPH | > 100 µg/mL | |
| Harpagophytum zeyheri (Ethyl Acetate Extract) | ABTS | 12.56 µg/mL | |
| Harpagophytum zeyheri (Ethanol Extract) | ABTS | 19.59 µg/mL | |
| Harpagophytum zeyheri (Water Extract) | ABTS | 127.89 µg/mL |
Table 2: Nrf2-ARE Pathway Activation by Harpagogenin
| Compound | Assay | Result | Source(s) |
| Harpagogenin | ARE-Luciferase Reporter Assay | Potent ARE activity | |
| This compound | ARE-Luciferase Reporter Assay | No significant ARE activity |
Key Signaling Pathways
The primary antioxidant mechanism of this compound is indirect, involving its conversion to harpagogenin and the subsequent activation of the Nrf2-ARE pathway.
Conversion of this compound to Harpagogenin
Under acidic conditions, the glycosidic bond in this compound is cleaved, releasing the glucose moiety and forming the aglycone, harpagogenin. This process is crucial for its biological activity.
Conversion of this compound to its active form, Harpagogenin.
Nrf2-ARE Signaling Pathway Activation by Harpagogenin
Harpagogenin acts as an electrophile and a Michael acceptor, which allows it to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Harpagogenin-mediated activation of the Nrf2-ARE pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve this compound or other test compounds in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction: In a 96-well microplate, add a specific volume of the sample solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a wavelength corresponding to the maximum absorbance of DPPH (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
ARE-Luciferase Reporter Gene Assay
Principle: This cell-based assay is used to quantify the activation of the Nrf2-ARE signaling pathway. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the ARE. Activation of the pathway leads to the expression of luciferase, which is quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., harpagogenin) for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure the firefly luciferase activity in the cell lysates using a luminometer after the addition of a luciferase substrate. If a control plasmid was used, measure its luciferase activity as well.
-
Data Analysis: Normalize the ARE-luciferase activity to the control luciferase activity. The results are often expressed as fold induction over the vehicle-treated control.
Experimental Workflow
The investigation of this compound's antioxidant properties follows a logical progression from its conversion to the active form to the evaluation of its effect on cellular antioxidant pathways.
Workflow for investigating this compound's Nrf2-mediated antioxidant effects.
Conclusion and Future Directions
The antioxidant properties of this compound are primarily attributed to its metabolite, harpagogenin, which acts as a potent activator of the Nrf2-ARE signaling pathway. This indirect mechanism, which upregulates the body's own antioxidant defenses, is a promising area for therapeutic development. While direct radical scavenging activity of this compound is minimal, its role as a prodrug makes it a valuable molecule for further investigation.
Future research should focus on:
-
Quantitative analysis of harpagogenin's Nrf2 activation: Determining the EC50 for ARE activation and the dose-dependent upregulation of specific antioxidant enzymes.
-
In vivo studies: Conducting studies to confirm the conversion of this compound to harpagogenin in vivo and to measure the subsequent induction of antioxidant enzymes in relevant tissues.
-
Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion of this compound and harpagogenin to optimize dosing and delivery.
By focusing on the well-supported mechanism of Nrf2 activation, researchers and drug development professionals can better harness the therapeutic potential of this compound for conditions associated with oxidative stress.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Isolation and Purification of Harpagogenin as an Nrf2-ARE Activator from the Tubers of Chinese Artichoke (Stachys sieboldii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Harpagide's Effect on Cytokine Production and Signaling: A Technical Guide
Introduction
Harpagide is an iridoid glycoside, a secondary metabolite derived from the more commonly known compound harpagoside, which is found in the roots of Harpagophytum procumbens (Devil's Claw). While much of the anti-inflammatory reputation of Devil's Claw is attributed to harpagoside, emerging research has begun to delineate the specific immunomodulatory activities of this compound. This compound has demonstrated a capacity to influence inflammatory responses by modulating the production of key cytokines and interfering with intracellular signaling cascades. However, its effects are highly context-dependent, varying with the cell type, inflammatory stimulus, and experimental model. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine production and its underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Analysis of this compound's Impact on Cytokine Production
This compound exhibits a complex and sometimes contradictory influence on the production of pro-inflammatory cytokines. In certain models, it acts as a potent suppressor of key cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). In other contexts, particularly involving Tumor Necrosis Factor-alpha (TNF-α), its effects range from inhibitory to negligible or even stimulatory. This variability underscores the importance of the specific cellular and inflammatory environment. The following table summarizes the key quantitative findings from various studies.
Table 1: Summary of Quantitative Data on this compound's Effect on Cytokine Production
| Cytokine | Experimental Model | Stimulant | This compound Concentration | Observed Effect | Reference(s) |
| IL-6 | LPS-induced Acute Lung Injury (Mouse Model) | Lipopolysaccharide (LPS) | 40 and 80 mg/kg (in vivo) | 55–70% reduction in protein levels in lung tissue. | [1][2] |
| IL-1β | LPS-induced Acute Lung Injury (Mouse Model) | Lipopolysaccharide (LPS) | 40 and 80 mg/kg (in vivo) | 55–70% reduction in protein levels in lung tissue. | [1][2] |
| IL-6 | Murine Macrophage Cell Line (RAW 264.7) | Lipopolysaccharide (LPS) | 1 µmol | Marked suppression of IL-6 secretion. | [1] |
| IL-1β | Murine Macrophage Cell Line (RAW 264.7) | Lipopolysaccharide (LPS) | 1 µmol | Marked suppression of IL-1β secretion. | |
| IL-6 | Rat Articular Chondrocytes | Tumor Necrosis Factor-alpha (TNF-α) | 10 µM | Restored TNF-α-induced upregulation of IL-6. | |
| IL-1β | Rat Articular Chondrocytes | Tumor Necrosis Factor-alpha (TNF-α) | 10 µM | Restored TNF-α-induced upregulation of IL-1β. | |
| IL-6 | Primary Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | 500 µM | Significant inhibition of IL-1β-induced IL-6 mRNA expression and protein secretion. | |
| TNF-α | PMA-differentiated THP-1 Monocytes | IFN-γ / LPS | Not specified | Decreased TNF-α secretion. | |
| TNF-α | Primary Human Monocytes | Lipopolysaccharide (LPS) | Not specified | No effect on LPS-induced TNF-α release. | |
| TNF-α | Undifferentiated THP-1 Monocytes | IFN-γ / LPS | Not specified | Induced TNF-α mRNA expression. |
Molecular Signaling Pathways Modulated by this compound
This compound exerts its effects on cytokine production by targeting several critical intracellular signaling pathways. The specific pathway inhibited appears to be dependent on the cell type and the inflammatory trigger.
Inhibition of the HIF-1α / PI3K/AKT Pathway in Acute Lung Injury
In a lipopolysaccharide (LPS)-induced mouse model of acute lung injury (ALI), this compound demonstrated significant protective effects by directly targeting Hypoxia-Inducible Factor-1 alpha (HIF-1α). Multi-omics profiling revealed that the HIF-1 and PI3K/AKT pathways were robustly activated during the inflammatory response. This compound was found to directly bind to HIF-1α (KD = 8.73 µM), enhancing its thermal stability and suppressing its expression. This action, coupled with the inhibition of AKT phosphorylation, leads to a significant downstream reduction in the expression and secretion of IL-6 and IL-1β.
Blockade of the p38 MAPK / AP-1 Pathway in Chondrocytes
In a model using primary human osteoarthritis (OA) chondrocytes stimulated with IL-1β, this compound was shown to suppress IL-6 production by a mechanism independent of NF-κB. Instead, this compound significantly inhibited the IL-1β-induced activation of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK pathway is crucial for the activation of transcription factors like Activator Protein-1 (AP-1) and CCAAT/enhancer-binding protein beta (C/EBPβ). By blocking p38 MAPK, this compound prevents the nuclear localization and activation of these transcription factors, thereby halting the transcription of the IL-6 gene.
Modulation of the NF-κB Pathway and Glycolysis
The effect of this compound on the NF-κB pathway is less clear and appears to be stimulus-dependent. In TNF-α-induced rat articular chondrocytes, this compound was found to inhibit the inflammatory response, with evidence pointing towards inhibition of the NF-κB pathway and glycolysis. However, in IL-1β-stimulated human OA chondrocytes, this compound did not inhibit the degradation of IκB or the activation of NF-κB, indicating its primary effect in that context was through the p38 MAPK pathway. This highlights that this compound's mechanism of action can shift based on the upstream inflammatory signal.
Key Experimental Protocols
The following sections detail the methodologies used in pivotal studies to determine the effects of this compound. These protocols can serve as a guide for designing future experiments.
Protocol 1: In Vivo Acute Lung Injury (ALI) Model
This protocol is based on the methodology used to evaluate this compound's efficacy in a mouse model of LPS-induced ALI.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
ALI Induction: Mice are anesthetized, and lipopolysaccharide (LPS from E. coli O111:B4) is administered via intratracheal instillation at a dose of 10 mg/kg to induce lung injury. Control animals receive sterile saline.
-
This compound Administration: this compound is administered intraperitoneally at doses of 40 mg/kg and 80 mg/kg, typically 1 hour prior to LPS challenge.
-
Sample Collection: At 24 hours post-LPS challenge, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The trachea is cannulated, and the lungs are lavaged with PBS to collect BALF for cell counts and cytokine analysis.
-
Lung Tissue: Lungs are harvested. One lobe is fixed in 4% paraformaldehyde for histopathological analysis (H&E staining), while the remaining lobes are snap-frozen in liquid nitrogen for protein (Western Blot, ELISA) and mRNA (qPCR) analysis.
-
-
Cytokine Quantification:
-
ELISA: IL-6 and IL-1β protein concentrations in BALF and lung tissue homogenates are quantified using commercial sandwich ELISA kits according to the manufacturer’s instructions.
-
qPCR: Total RNA is extracted from lung tissue, reverse-transcribed to cDNA, and quantitative real-time PCR is performed using specific primers for Il6, Il1b, and a housekeeping gene (e.g., Gapdh) for normalization.
-
Protocol 2: In Vitro Chondrocyte Inflammation Model
This protocol outlines a method for studying this compound's effects on inflamed chondrocytes, adapted from studies using TNF-α or IL-1β as stimulants.
-
Cell Culture:
-
Primary chondrocytes are isolated from rat articular cartilage or human cartilage from OA patients undergoing knee arthroplasty.
-
Cells are cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are typically used at passage 1 or 2 to maintain their phenotype.
-
-
Treatment and Stimulation:
-
Chondrocytes are seeded in 6-well or 12-well plates until they reach ~80% confluency.
-
Cells are serum-starved for 12-24 hours.
-
Cells are pre-treated with this compound (e.g., 10 µM or 500 µM) for 1-2 hours.
-
Inflammation is induced by adding a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 5 ng/mL), to the culture medium.
-
Cells are incubated for a specified period (e.g., 24 hours for protein analysis, 6-12 hours for mRNA analysis).
-
-
Analysis:
-
Supernatant Collection: Culture media is collected, centrifuged to remove cell debris, and stored at -80°C for cytokine protein analysis by ELISA.
-
Cell Lysis: Cells are washed with cold PBS and lysed. For RNA analysis, a lysis buffer like TRIzol is used. For protein analysis, a RIPA buffer containing protease and phosphatase inhibitors is used.
-
Quantification:
-
ELISA: Secreted IL-6 levels in the supernatant are measured.
-
qPCR: Gene expression of IL6 and other relevant genes is quantified from the cell lysate.
-
Western Blot: Protein extracts are used to analyze the phosphorylation status of key signaling molecules like p38 MAPK and AKT, or the total protein levels of transcription factors.
-
-
Conclusion
This compound is an active immunomodulatory compound with demonstrable effects on cytokine production and signaling. Its primary mechanism appears to involve the targeted inhibition of key inflammatory pathways, including HIF-1α/PI3K/AKT and p38 MAPK/AP-1, leading to a potent suppression of pro-inflammatory cytokines like IL-6 and IL-1β in specific contexts such as acute lung injury and arthritis models. However, the existing data also reveals significant variability, with some studies showing a lack of effect on TNF-α production. This context-dependent activity suggests that the therapeutic potential of this compound may be specific to certain inflammatory conditions or cell types. For drug development professionals, this compound represents a promising lead compound, but further research is required to fully elucidate its complex mechanism of action, clarify the contradictory findings, and establish its efficacy and safety profile for specific inflammatory diseases.
References
The Pharmacological Profile of Harpagide and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harpagide, an iridoid glycoside found in several medicinal plants, most notably Devil's Claw (Harpagophytum procumbens), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its key metabolites, with a focus on its anti-inflammatory, analgesic, and chondroprotective properties. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to support further research and drug development efforts.
Introduction
This compound, along with its structurally related compound harpagoside, is considered a major bioactive constituent of Harpagophytum procumbens.[1] Traditionally, extracts of this plant have been used to treat a variety of inflammatory conditions, including arthritis and back pain.[2] Scientific investigations have sought to elucidate the specific contributions of its individual components, revealing that this compound and its metabolites possess a range of biological effects. This guide focuses on the pharmacological data and mechanisms of action attributed to this compound and its derivatives, providing a technical resource for the scientific community.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its metabolites are well-documented and are attributed to their ability to modulate key inflammatory pathways.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
This compound and its metabolites exert their anti-inflammatory effects by inhibiting the production of several key pro-inflammatory mediators. This includes the suppression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Additionally, they have been shown to inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are pivotal in the inflammatory cascade.[5]
Signaling Pathway: NF-κB Inhibition
A primary mechanism underlying the anti-inflammatory activity of this compound and its metabolites is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
This compound and its metabolites also modulate the arachidonic acid cascade by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the synthesis of prostaglandins. While some studies suggest that this compound itself may not be a potent direct inhibitor of COX enzymes, its hydrolyzed metabolite, harpagogenin, has been shown to exhibit significant COX-2 inhibitory activity. This suggests that this compound may act as a prodrug that is converted to its active form in vivo.
Analgesic Activity
The analgesic properties of this compound are closely linked to its anti-inflammatory effects. By reducing the production of prostaglandins and other inflammatory mediators that sensitize nociceptors, this compound contributes to pain relief.
Chondroprotective Activity
This compound has demonstrated protective effects on cartilage, which is particularly relevant for degenerative joint diseases like osteoarthritis.
Mechanism of Action
This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are responsible for the degradation of extracellular matrix components, including collagen and proteoglycans in cartilage. Specifically, it can suppress the upregulation of MMP-13, a key collagenase involved in cartilage destruction. Furthermore, this compound promotes the proliferation of chondrocytes, the cells responsible for maintaining cartilage integrity.
Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity and pharmacokinetic parameters of this compound and its related compounds.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Target | IC50 / EC50 | Reference |
| Harpagoside | NF-κB Luciferase Reporter Assay | RAW 264.7 | NF-κB | IC50: 96.4 µM | |
| Harpagoside | Nitric Oxide (NO) Release | RAW 264.7 | iNOS | IC50: 39.8 µM | |
| Harpagophytum procumbens Extract | TNF-α Release | THP-1 | TNF-α | EC50: 49-116 µg/mL | |
| Harpagogenin (hydrolyzed this compound) | COX-2 Inhibition | - | COX-2 | Significant inhibition at 2.5-100 µM |
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Administration | Dose | Cmax | Tmax (h) | t1/2 (h) | Bioavailability | Reference |
| Harpagoside | Oral | 760 mg/kg (extract) | 1488.7 ± 205.9 ng/mL | 2.09 ± 0.31 | 4.9 ± 1.3 | - | |
| Harpagoside | Oral | 50 mg/kg | - | 0.47 ± 0.21 | 4.96 ± 0.98 | <5% | |
| This compound | Oral (from 8-O-acetylthis compound) | 12 mg/kg | - | - | - | - | |
| 8-O-Acetylthis compound | Oral | - | - | - | - | 7.7% |
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound by measuring the inhibition of TNF-α production in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or its metabolites)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or its metabolites. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for an appropriate time, typically 6-24 hours, to allow for TNF-α production.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control. Determine the IC50 value from the dose-response curve.
Conclusion
This compound and its metabolites exhibit a compelling pharmacological profile, characterized by significant anti-inflammatory, analgesic, and chondroprotective activities. The primary mechanisms of action involve the modulation of key inflammatory pathways, including the inhibition of NF-κB signaling and the suppression of COX-2 activity, often through the action of its metabolites. While the available data strongly support the therapeutic potential of this compound, further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of the parent compound and its individual metabolites. A deeper understanding of their synergistic or independent effects will be crucial for the development of novel and effective therapies for inflammatory and degenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. An analytical study, anti-inflammatory and analgesic effects of Harpagophytum procumbens and Harpagophytum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of isolated fractions of Harpagophytum procumbens D.C. (devil's claw) on COX-1, COX-2 activity and nitric oxide production on whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Harpagide Extraction from Harpagophytum procumbens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of Harpagide from the secondary tubers of Harpagophytum procumbens (Devil's Claw). The following sections include a summary of quantitative data from various extraction techniques, detailed experimental protocols, and workflow diagrams to guide researchers in selecting and implementing the most suitable method for their specific needs.
Data Summary: Comparison of Extraction Techniques
The efficiency of this compound extraction is influenced by the chosen method and solvent system. Below is a summary of reported yields and conditions from various studies.
| Extraction Technique | Solvent System | Harpagoside Yield (%) | Key Parameters | Reference(s) |
| Conventional Solvent Extraction | Water | 1.6% | Not specified | [1] |
| Methanol | < 1.6% | Not specified | [1] | |
| Water:Methanol (50:50 v/v) | < 1.6% | Not specified | [1] | |
| Ethanol-Water (6:4 w/w) | ~2.5% | Maceration | [2] | |
| 20% Ethanol/Water followed by 96% Ethanol | > 5% | Two-step extraction | [2] | |
| Methanol:Acetonitrile (1:1 v/v) | Not specified | Ultrasonic bath | ||
| Microwave-Assisted Extraction (MAE) | Water | Not specified | Optimized for anti-inflammatory activity | |
| 1% β-cyclodextrin or 15% Sodium Chloride | Effective | Comparison with other solvents | ||
| Ultrasound-Assisted Extraction (UAE) | Water at 60°C | 1.2 - 1.5% (w/w) | Mimics traditional methods | |
| Supercritical Fluid Extraction (SFE) | CO2 with 25% (w/w) Ethanol | Increased by 20-30% | Results in high lipophilic substances | |
| CO2 with 10% Ethanol | Maximum concentration | Preferred embodiment in patent |
Experimental Protocols
Protocol 1: Aqueous Maceration for General Laboratory Use
This protocol describes a straightforward maceration technique using water as the solvent, suitable for preliminary studies and general laboratory applications.
1. Materials and Equipment:
-
Dried and powdered secondary tubers of Harpagophytum procumbens
-
Deionized water
-
Erlenmeyer flasks
-
Orbital shaker
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Rotary evaporator
-
Freeze-dryer (optional)
2. Procedure:
-
Weigh 10 g of powdered Harpagophytum procumbens and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water to the flask, resulting in a 1:10 solid-to-solvent ratio.
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Macerate for 24 hours with continuous agitation.
-
After 24 hours, filter the mixture through filter paper to separate the extract from the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting concentrated extract can be freeze-dried to obtain a stable powder. A study reported that extraction with water can yield up to 1.6% harpagoside.
Workflow for Aqueous Maceration
Caption: Workflow for this compound extraction via aqueous maceration.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic energy to enhance extraction efficiency, often resulting in shorter extraction times and higher yields compared to conventional maceration.
1. Materials and Equipment:
-
Dried and powdered secondary tubers of Harpagophytum procumbens
-
Solvent (e.g., Water, Methanol:Acetonitrile 1:1 v/v)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation setup
-
Rotary evaporator
2. Procedure:
-
Weigh 1 g of powdered Harpagophytum procumbens and place it into a 50 mL beaker.
-
Add 10 mL of the chosen solvent (e.g., Methanol:Acetonitrile 1:1 v/v).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for a specified period, for instance, 30 minutes. The temperature of the water bath should be monitored and controlled. One study mentions performing the extraction at 60°C to mimic traditional methods.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
The extraction process can be repeated on the residue to increase the yield.
-
Combine the filtrates and concentrate them using a rotary evaporator.
Workflow for Ultrasound-Assisted Extraction
Caption: Workflow for this compound extraction using UAE.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is a modern technique that uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
1. Materials and Equipment:
-
Dried and powdered secondary tubers of Harpagophytum procumbens
-
Microwave-transparent extraction vessel
-
Microwave extraction system
-
Solvent (e.g., Water, aqueous solutions of β-cyclodextrin or NaCl)
-
Filtration apparatus
-
Rotary evaporator
2. Procedure:
-
Place 1 g of powdered Harpagophytum procumbens into the microwave extraction vessel.
-
Add 20 mL of the selected solvent.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters. For example, a power of 100 W for a duration of 10 minutes can be a starting point, as seen in a study on a related species. These parameters should be optimized for this compound extraction.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Workflow for Microwave-Assisted Extraction
Caption: Workflow for this compound extraction using MAE.
Purification of this compound
For applications requiring higher purity, the crude extracts can be further purified. A common method is liquid-liquid extraction.
Protocol 4: Liquid-Liquid Extraction for Purification
This protocol describes a method to enrich the this compound content from a primary aqueous extract.
1. Materials and Equipment:
-
Aqueous extract of Harpagophytum procumbens
-
n-Butanol
-
Water
-
Separatory funnel
-
Rotary evaporator
2. Procedure:
-
Prepare a primary aqueous extract as described in Protocol 1.
-
Dissolve the aqueous extract in water that has been saturated with n-butanol.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-butanol saturated with water and shake vigorously.
-
Allow the layers to separate. The this compound will preferentially partition into the n-butanol phase.
-
Collect the upper n-butanol layer.
-
Repeat the extraction of the aqueous layer with fresh n-butanol two more times to maximize recovery.
-
Combine all the n-butanol fractions.
-
Wash the combined n-butanol phase with water saturated with n-butanol to remove water-soluble impurities.
-
Concentrate the purified n-butanol phase under reduced pressure at 50-60°C to obtain a this compound-enriched extract.
Workflow for Liquid-Liquid Extraction Purification
Caption: Workflow for the purification of this compound via liquid-liquid extraction.
These protocols provide a foundation for the extraction and purification of this compound from Harpagophytum procumbens. Researchers are encouraged to optimize these methods based on their specific equipment and research goals. For quantitative analysis of this compound content, High-Performance Liquid Chromatography (HPLC) is the recommended method.
References
Application Note: Quantification of Harpagide using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of harpagide. The described protocol is applicable for the analysis of this compound in raw materials, extracts, and finished products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental protocols, system suitability requirements, and method validation parameters.
Introduction
This compound is an iridoid glycoside found in various medicinal plants, most notably in the genus Harpagophytum (Devil's Claw). It is often analyzed alongside its related compound, harpagoside, for quality control and standardization of herbal medicinal products. The anti-inflammatory and analgesic properties of Devil's Claw are attributed to these iridoid glycosides. Accurate and precise quantification of this compound is therefore crucial for ensuring the quality, efficacy, and safety of these products. This document outlines a reliable HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade/deionized), Phosphoric acid or Formic acid (analytical grade).
-
Standards: Certified reference standard of this compound.
Chromatographic Conditions
A gradient elution method is often employed to achieve good separation of this compound from other components in complex matrices.
| Parameter | Recommended Conditions |
| Mobile Phase A | Water with 0.03% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Table 1: Recommended Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Table 2: Gradient Elution Program
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh about 1 g of powdered plant material. Extract with 50 mL of methanol in a sonicator bath for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The described HPLC method has been validated for linearity, precision, accuracy, and robustness.
| Parameter | Result |
| Linearity (µg/mL) | 0.0549 - 1.46 (r = 0.9999)[1] |
| Recovery (%) | 98.1 ± 2.4[1] |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Table 3: Method Validation Data Summary
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters should be checked before running the sample sequence.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Repeatability of Injections (RSD%) | ≤ 2.0% for 5 replicate injections |
Table 4: System Suitability Requirements
Results and Discussion
The HPLC method described provides excellent separation of this compound from other components typically found in plant extracts. A representative chromatogram would show a well-resolved peak for this compound at its characteristic retention time. The quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions. The concentration of this compound in the samples is then determined by interpolating their peak areas on the calibration curve.
Conclusion
The HPLC method detailed in this application note is a reliable and robust method for the quantification of this compound in various sample matrices. The method is selective, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical and herbal industries.
References
Application Note: UPLC-MS/MS for Sensitive Detection of Harpagide in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harpagide is a natural iridoid glycoside found in several medicinal plants, notably Harpagophytum procumbens (Devil's Claw). It is recognized for its anti-inflammatory and analgesic properties, making it a compound of significant interest in pharmaceutical research and drug development. To accurately assess its pharmacokinetic profile, bioavailability, and metabolic fate, a highly sensitive and specific analytical method is essential for its quantification in complex biological matrices. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive detection and quantification of this compound in biological samples. The method is characterized by a simple sample preparation procedure, rapid analysis time, and high selectivity, making it suitable for high-throughput analysis in preclinical and clinical studies.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is optimized for the extraction of this compound from plasma samples.
-
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Salidroside or Chloramphenicol in a suitable solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Protocol:
-
Pipette 20 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to the plasma sample.
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:2 with the initial mobile phase (e.g., water or a weak aqueous buffer).
-
Vortex the final mixture for 30 seconds.
-
Inject an aliquot (typically 2 µL) of the final solution into the UPLC-MS/MS system for analysis[1].
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC®)
-
Tandem quadrupole mass spectrometer (e.g., Waters TQD) with an electrospray ionization (ESI) source[2].
-
-
Chromatographic Conditions:
-
Column: SunFire™ C18 column (100 mm × 2.1 mm, 3.5 µm) or equivalent[1].
-
Mobile Phase A: 10 mM Ammonium formate in water or 0.1% formic acid in water[1][3].
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound and then returned to the initial conditions for column re-equilibration. A specific gradient might be: 0-1 min (5% B), 1-3.5 min (to 85% B), 3.5-4.0 min (85% B), 4.0-4.1 min (to 5% B), 4.1-5.0 min (5% B).
-
Injection Volume: 2 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/h.
-
Capillary Voltage: 3.00 kV.
-
Collision Gas: Argon.
-
MRM Transitions: The precursor and product ions for this compound and a potential internal standard are monitored. Specific transitions need to be optimized for the instrument used.
-
Data Presentation
Table 1: UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| UPLC System | Waters ACQUITY UPLC® or equivalent | |
| Column | SunFire™ C18 (100 mm × 2.1 mm, 3.5 µm) | |
| Mobile Phase | A: 10 mM Ammonium Formate; B: Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 2 µL | |
| Mass Spectrometry | ||
| Mass Spectrometer | Waters TQD Tandem Quadrupole or equivalent | |
| Ionization Mode | ESI Negative | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |
| Capillary Voltage | 3.00 kV | |
| Source Temperature | 150°C | |
| Desolvation Temp. | 350°C |
Table 2: MRM Transitions and Optimized Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| This compound | 363.11 | 201.03 | 24 | 14 | |
| This compound | 363.11 | 183.02 | 24 | 20 |
Table 3: Summary of Method Validation Data for this compound Quantification in Rat Plasma
| Parameter | Result | Reference |
| Linearity Range | 10 - 2500 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Intra-day Precision (%RSD) | < 15.0% | |
| Inter-day Precision (%RSD) | < 15.0% | |
| Accuracy (%RE) | Within ±15.0% | |
| Extraction Recovery | > 76.5% | |
| Matrix Effect | 86.5% to 106.0% |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
This application note provides a comprehensive and validated UPLC-MS/MS method for the sensitive and reliable quantification of this compound in biological samples. The detailed protocol and performance characteristics demonstrate its suitability for pharmacokinetic and other drug development-related studies.
References
- 1. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and this compound in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 2. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Solid-Phase Extraction Protocols for Harpagide from Plasma and Urine
Application Note
This document provides detailed protocols for the solid-phase extraction (SPE) of harpagide from plasma and urine matrices, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below are based on optimized procedures for robust and reliable quantification of this compound, a key bioactive compound.
Introduction
This compound is an iridoid glycoside and a major active constituent found in medicinal plants such as Harpagophytum procumbens (Devil's Claw). Due to its anti-inflammatory and analgesic properties, there is significant interest in its pharmacokinetic profile. Accurate determination of this compound concentrations in biological fluids like plasma and urine is crucial for such studies. Solid-phase extraction is a powerful technique for sample clean-up and concentration, effectively removing interfering matrix components prior to analysis by methods like liquid chromatography-mass spectrometry (LC-MS).
The following protocols provide optimized SPE methods for the extraction of this compound from both plasma and urine, ensuring high recovery and reproducibility.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described solid-phase extraction methods for this compound and related compounds from equine plasma and urine.[1][2][3][4]
Table 1: SPE Performance Data for Analytes in Plasma
| Analyte | SPE Cartridge | Extraction Recovery (%) | RSD (%) | Concentration |
| This compound (HG) | BondElut PPL | 91 - 93 | 8 - 13 | 0.5 ng/mL |
| Harpagoside (HS) | BondElut PPL | 91 - 93 | 8 - 13 | 0.5 ng/mL |
| 8-para-coumaroyl this compound (8PCHG) | BondElut PPL | 91 - 93 | 8 - 13 | 0.5 ng/mL |
RSD: Relative Standard Deviation
Table 2: SPE Performance Data for Analytes in Urine
| Analyte | SPE Cartridge(s) | Extraction Recovery (%) | RSD (%) |
| This compound (HG) | BondElut PPL and BondElut C18 HF (two-step) | 75 | 14 - 19 |
| Harpagoside (HS) | AbsElut Nexus | 85 | 7 - 19 |
| 8-para-coumaroyl this compound (8PCHG) | AbsElut Nexus | 77 | 7 - 19 |
RSD: Relative Standard Deviation
Experimental Protocols & Workflows
Solid-Phase Extraction of this compound from Plasma
This protocol is optimized for the extraction of this compound and related compounds from plasma samples.[1]
Methodology:
-
Sample Pretreatment:
-
Take 3 mL of plasma.
-
Add 2.5 mL of water.
-
If applicable, add internal standard solution.
-
Centrifuge the mixture for 30 minutes at 3000 x g.
-
Transfer the supernatant to a clean tube and add an additional 2 mL of water.
-
-
Solid-Phase Extraction (using BondElut PPL cartridge):
-
Conditioning: Condition the BondElut PPL cartridge (consult manufacturer's guidelines for specific volumes, typically with methanol followed by water).
-
Loading: Load the pretreated supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove matrix interferences (specific wash solvents and volumes may need optimization, but typically involve a weak organic solvent wash).
-
Elution: Elute the analytes from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.
-
Workflow Diagram for Plasma SPE:
Solid-Phase Extraction of this compound from Urine
The extraction of this compound from urine requires a two-step SPE procedure for optimal purity.
Methodology:
-
Sample Pretreatment:
-
Adjust urine sample pH to 7.7 ± 0.1 using a phosphate buffer.
-
-
First Solid-Phase Extraction (using BondElut PPL cartridge):
-
Conditioning: Condition the BondElut PPL cartridge.
-
Loading: Load the pH-adjusted urine sample onto the cartridge.
-
Washing: Wash the cartridge.
-
Elution: Elute with a 50:50 water-methanol mixture.
-
-
Second Solid-Phase Extraction (using BondElut C18 HF cartridge):
-
Loading: Load the eluate from the first SPE step directly onto a conditioned BondElut C18 HF cartridge.
-
Washing 1: Rinse the cartridge with n-hexane.
-
Washing 2: Rinse the cartridge with a 70:30 water-methanol mixture.
-
Elution: Elute this compound with a 50:50 water-methanol mixture.
-
-
Post-Elution:
-
Evaporate the final eluate to dryness at approximately 48°C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Workflow Diagram for Urine SPE:
References
- 1. Optimization of solid-phase extraction for the liquid chromatography-mass spectrometry analysis of harpagoside, 8-para-coumaroyl this compound, and this compound in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Optimization of Solid-Phase Extraction for the Liquid Chromatography-Mass Spectrometry Analysis of Harpagoside, 8-para-Coumaroyl this compound, and this compound in Equine Plasma and Urine. [scienceon.kisti.re.kr]
Application Notes and Protocols: In Vitro Cell-Based Assays to Evaluate Harpagide Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harpagide, a major iridoid glycoside found in medicinal plants such as Harpagophytum procumbens (Devil's Claw), has garnered significant interest for its diverse pharmacological activities.[1] Preclinical in vitro studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and chondroprotective agent.[1][2][3] These properties suggest that this compound may be a promising candidate for the development of therapeutics for a range of disorders, including inflammatory conditions, neurodegenerative diseases, and osteoarthritis.
These application notes provide detailed protocols for a panel of in vitro cell-based assays designed to evaluate the bioactivity of this compound. The described methods will enable researchers to assess its anti-inflammatory, neuroprotective, and chondroprotective effects in a controlled laboratory setting.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the quantitative data on the bioactivity of this compound and related extracts from various in vitro studies. This information provides a baseline for expected effective concentrations and inhibitory values when conducting the described assays.
Table 1: Anti-inflammatory Activity of this compound and Related Extracts
| Bioactive Agent | Assay | Cell Line | Stimulant | Endpoint | IC50 / Effective Concentration | Reference |
| Harpagophytum zeyheri (Ethyl acetate extract) | Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | NO Inhibition | IC50: 72.80 ± 4.53 µg/mL | [4] |
| Harpagophytum zeyheri (Ethanol extract) | Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | NO Inhibition | IC50: 92.70 ± 3.26 µg/mL | |
| Harpagoside | Respiratory Burst | Porcine Polymorphonuclear Neutrophils (PMNs) | Zymosan | Chemiluminescence | Significant effect at ≥100 µg/mL | |
| This compound | Inflammatory Marker Expression | Rat Articular Chondrocytes | TNF-α | MMP-13, COX2, IL-1β, IL-6 Inhibition | 10 µM showed biocompatibility and inhibitory effects |
Table 2: Neuroprotective Activity of this compound and Harpagoside
| Bioactive Agent | Assay | Cell Line | Stressor | Endpoint | Effective Concentration | Reference |
| Harpagoside | Cell Viability | Neuro-2A (N2A) cells | Rotenone (20 nmol/l) | Increased cell survival | 10 µmol/l | |
| Harpagoside | Mitochondrial Complex I Activity | Neuro-2A (N2A) cells | Rotenone (2.5 µmol/l) | Reversal of inhibition | 1 µmol/l | |
| Harpagoside | Mitochondrial Swelling | Neuro-2A (N2A) cells | Rotenone (20 nmol/l) | Alleviation of swelling | ≥0.1 µmol/l | |
| This compound | Neuronal Apoptosis | BV2 microglia/HT22 hippocampal neuron co-culture | Angiotensin II-induced microglial activation | Alleviation of neurotoxicity | Not specified |
Table 3: Antioxidant Activity of Harpagophytum zeyheri Extracts
| Bioactive Agent | Assay | IC50 Value | Reference |
| Harpagophytum zeyheri (Ethyl acetate extract) | DPPH Radical Scavenging | 5.91 µg/mL | |
| Harpagophytum zeyheri (Ethyl acetate extract) | ABTS Radical Scavenging | 20.5 µg/mL |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM. After the initial 24-hour incubation, remove the medium and pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (solvent alone).
-
LPS Stimulation: Following the pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL for 18-24 hours. Include a negative control group (cells with media only) and a positive control group (cells with LPS only).
-
Nitrite Measurement:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-30 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
Experimental Workflow for NO Inhibition Assay
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Neuroprotective Activity: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay in PC12 Cells
This protocol describes an in vitro model of cerebral ischemia/reperfusion injury to evaluate the neuroprotective effects of this compound using PC12 cells.
Materials:
-
PC12 cells
-
DMEM with 10% FBS, penicillin/streptomycin
-
Glucose-free Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Hypoxic chamber (95% N2, 5% CO2)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture PC12 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed PC12 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours) before inducing OGD/R.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with pre-warmed, glucose-free HBSS.
-
Replace the medium with glucose-free HBSS.
-
Place the plate in a hypoxic chamber for 6 hours at 37°C.
-
-
Reoxygenation:
-
Remove the plate from the hypoxic chamber.
-
Replace the glucose-free HBSS with complete DMEM.
-
Return the plate to the normoxic incubator (5% CO2) for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability in this compound-treated groups relative to the OGD/R control group.
Experimental Workflow for OGD/R Assay
Caption: Workflow for the Oxygen-Glucose Deprivation/Reoxygenation Assay.
Chondroprotective Activity: Inhibition of MMP-13 and Protection of Glycosaminoglycans in TNF-α-Stimulated Chondrocytes
This protocol evaluates the chondroprotective effects of this compound by measuring its ability to inhibit the production of matrix metalloproteinase-13 (MMP-13) and protect against the degradation of sulfated glycosaminoglycans (sGAG) in TNF-α-stimulated chondrocytes.
Materials:
-
Primary human or rat articular chondrocytes
-
Chondrocyte culture medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
ELISA kit for MMP-13
-
Safranin O staining solution
-
Fast Green counterstain
-
Weigert's iron hematoxylin
-
Microscope
Protocol:
Part A: Inhibition of MMP-13 Production
-
Cell Culture and Treatment: Culture chondrocytes in a suitable plate format. Pre-treat the cells with different concentrations of this compound for 2 hours.
-
TNF-α Stimulation: Stimulate the chondrocytes with TNF-α (e.g., 10 ng/mL) for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
MMP-13 ELISA: Quantify the concentration of MMP-13 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of MMP-13 production by this compound compared to the TNF-α-stimulated control.
Part B: Protection of Sulfated Glycosaminoglycans (sGAG)
-
Cell Culture on Coverslips: Culture chondrocytes on coverslips in a multi-well plate and treat with this compound and TNF-α as described above.
-
Fixation: After treatment, fix the cells with a suitable fixative (e.g., 10% formalin).
-
Safranin O Staining:
-
Deparaffinize and hydrate the slides to distilled water.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.
-
Wash in running tap water.
-
Counterstain with Fast Green solution for 5 minutes.
-
Rinse with 1% acetic acid solution.
-
Stain with 0.1% Safranin O solution for 5 minutes to stain sGAGs.
-
Dehydrate, clear, and mount the coverslips.
-
-
Microscopic Evaluation: Observe the slides under a microscope. A decrease in the intensity of the red/orange Safranin O staining indicates sGAG loss.
-
Qualitative Analysis: Compare the staining intensity between the control, TNF-α-stimulated, and this compound-treated groups to qualitatively assess the protective effect of this compound on the extracellular matrix.
Signaling Pathway Diagrams
TLR4/MyD88/NF-κB Signaling Pathway in Inflammation
This compound has been shown to exert its anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, leading to the production of pro-inflammatory mediators such as nitric oxide and cytokines.
Caption: this compound inhibits the TLR4/MyD88/NF-κB pathway.
SERCA Pathway in Neuroprotection
This compound has demonstrated neuroprotective effects by inhibiting endoplasmic reticulum (ER) stress via the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. Dysregulation of Ca2+ homeostasis and subsequent ER stress are implicated in neuronal cell death.
Caption: this compound's role in the SERCA pathway and neuroprotection.
COX-2 Signaling Pathway in Inflammation
The anti-inflammatory properties of this compound are also associated with the inhibition of the cyclooxygenase-2 (COX-2) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 signaling pathway by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for Studying the In Vivo Efficacy of Harpagide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the anti-inflammatory, analgesic, and chondroprotective properties of Harpagide, an iridoid glycoside with therapeutic potential. Detailed protocols, quantitative efficacy data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate the design and execution of preclinical studies.
Introduction to this compound and its Therapeutic Potential
This compound is a key bioactive compound found in the plant Harpagophytum procumbens (Devil's Claw), which has a long history of traditional use for treating inflammatory and painful conditions.[1][2] Preclinical studies have demonstrated that this compound and its derivatives possess significant anti-inflammatory, analgesic, and chondroprotective effects, making it a promising candidate for the development of new therapies for conditions such as osteoarthritis and rheumatoid arthritis.[1][3] The therapeutic effects of this compound are attributed to its ability to modulate various inflammatory signaling pathways and inhibit the production of pro-inflammatory mediators.
Animal Models for Efficacy Evaluation
The following animal models are well-established and suitable for assessing the in vivo efficacy of this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a classic and highly reproducible method for evaluating acute inflammation.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally)
-
This compound-treated groups (various doses, e.g., 5, 10, 20 mg/kg, orally or intraperitoneally)
-
-
Drug Administration: this compound or vehicle is administered 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Quantitative Data Summary (Harpagoside):
| Treatment Group | Dose (mg/kg) | Route | Time Post-Carrageenan (hours) | % Inhibition of Edema | Reference |
| Harpagoside | 5 | i.p. | 3 | Not significant | [4] |
| Harpagoside | 10 | i.p. | 3 | Not significant |
Note: Data for isolated this compound in this model is limited in the reviewed literature. The provided data is for Harpagoside, a closely related iridoid glycoside from the same plant source.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline)
-
Positive Control (e.g., Aspirin, 100 mg/kg, orally)
-
This compound-treated groups (various doses, e.g., 5, 10, 20 mg/kg, orally or intraperitoneally)
-
-
Drug Administration: this compound or vehicle is administered 30-60 minutes before the induction of writhing.
-
Induction of Writhing: 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 Where:
-
Wc = Mean number of writhes in the control group
-
Wt = Mean number of writhes in the treated group
-
Quantitative Data Summary (Harpagoside):
| Treatment Group | Dose (mg/kg) | Route | % Inhibition of Writhing | Reference |
| Harpagoside | 10 | i.p. | Significant protective effect |
Chondroprotective Activity: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This model mimics the pathological changes observed in human osteoarthritis, including cartilage degradation and subchondral bone changes.
Experimental Protocol:
-
Animals: Male Wistar rats (200-250 g) are used.
-
Acclimatization: Animals are acclimatized for one week.
-
Induction of Osteoarthritis:
-
Anesthetize the rats (e.g., with isoflurane).
-
Inject 1-2 mg of MIA dissolved in 50 µL of sterile saline into the intra-articular space of the right knee. The left knee can be injected with saline as a control.
-
-
Grouping and Treatment:
-
Sham Control (saline injection)
-
MIA Control (MIA injection + vehicle treatment)
-
Positive Control (e.g., Celecoxib, 10 mg/kg, orally)
-
This compound-treated groups (e.g., 5, 10, 20 mg/kg, orally, daily for 2-4 weeks, starting after MIA injection)
-
-
Outcome Measures:
-
Behavioral Assessment: Measure mechanical allodynia and thermal hyperalgesia using von Frey filaments and a plantar test apparatus, respectively, at regular intervals.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Process the joints for histology and stain with Safranin O-Fast Green to assess cartilage degradation. Score the cartilage damage using a standardized scoring system (e.g., Mankin score).
-
Biochemical Markers: Analyze synovial fluid or serum for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers (e.g., MMP-13, COMP).
-
Quantitative Data Summary (this compound):
| Treatment Group | Dose | Route | Outcome Measure | Result | Reference |
| This compound | in vivo treatment | Oral | Cartilage Structure | Improved integrity, more organized chondrocytes, and richer cartilage matrix compared to the OA group. | |
| This compound | 10 µM | in vitro | MMP-13, COX-2, IL-1β, IL-6 expression (TNF-α stimulated chondrocytes) | Restored the upregulation of these inflammatory markers. |
Note: Specific in vivo dosage and quantitative behavioral data for this compound in the MIA model are not detailed in the primary source. The provided data highlights the chondroprotective and anti-inflammatory effects observed.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. This includes the inhibition of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, and COX-2. A key mechanism is the suppression of the NF-κB signaling pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. boa.unimib.it [boa.unimib.it]
- 3. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and analgesic effects of an aqueous extract of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Harpagide's Inhibition of Cyclooxygenase-2 (COX-2) Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the inhibitory effects of Harpagide on COX-2 activity. The protocols are designed to elucidate the mechanism of action, considering both direct enzymatic inhibition and the inhibition of COX-2 expression.
Introduction
This compound is an iridoid glycoside found in several medicinal plants, notably Harpagophytum procumbens (Devil's Claw). While traditionally used for its anti-inflammatory properties, research indicates that this compound itself may not be the primary active compound.[1] Evidence suggests that its hydrolyzed metabolite, formed by the cleavage of the glycosidic bond, is responsible for the significant inhibitory effect on COX-2 activity.[1] Furthermore, this compound and the related compound Harpagoside have been shown to suppress the expression of COX-2, potentially through the inhibition of the NF-κB signaling pathway.[1][2]
This document outlines two primary protocols to investigate these distinct mechanisms: an in vitro enzymatic assay to assess direct inhibition of COX-2 by hydrolyzed this compound, and a cell-based assay to evaluate the effect of this compound on the expression of the COX-2 enzyme in response to an inflammatory stimulus.
Key Considerations
-
Hydrolysis of this compound: For direct enzymatic assays, it is crucial to first hydrolyze this compound, for example, by using β-glucosidase, as the unhydrolyzed form shows little to no direct inhibitory activity.[1]
-
Mechanism of Action: It is important to distinguish between direct enzyme inhibition and the suppression of enzyme expression. The protocols provided address both possibilities.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibition of COX enzymes by this compound and related compounds.
Table 1: In Vitro COX Inhibition by Harpagophytum procumbens Fractions
| Fraction Description | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Nitric Oxide (NO) Production Inhibition (%) | Reference |
| Fraction with highest concentration of Harpagoside | 37.2 | 29.5 | 66 | |
| Fraction with cinnamic acid | - | - | 67 |
Table 2: Molecular Docking Binding Energies
| Compound | Binding Energy with COX-2 (kcal/mol) | Reference |
| Harpagoside | -9.13 | |
| This compound | -5.53 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action where Harpagoside (a related compound to this compound) inhibits the expression of COX-2 by suppressing the activation of NF-κB.
Caption: Proposed pathway of COX-2 expression inhibition by Harpagoside.
Experimental Protocols
Protocol 1: In Vitro COX-2 Enzymatic Inhibition Assay
This protocol is designed to assess the direct inhibitory activity of hydrolyzed this compound on purified COX-2 enzyme.
Caption: Workflow for the in vitro COX-2 enzymatic inhibition assay.
1. Materials and Reagents:
-
This compound
-
β-glucosidase
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
ELISA kit for Prostaglandin E2 (PGE2) quantification
-
Microplate reader
2. Procedure:
-
This compound Hydrolysis:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Add β-glucosidase to the this compound solution.
-
Incubate at 37°C for a sufficient time to ensure complete hydrolysis. Monitor the reaction by a suitable method like TLC or HPLC.
-
Prepare serial dilutions of the hydrolyzed this compound for IC50 determination.
-
-
Enzymatic Assay:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer
-
Negative Control: Assay buffer + COX-2 enzyme
-
Positive Control: Known concentration of Celecoxib + COX-2 enzyme
-
Test Wells: Serial dilutions of hydrolyzed this compound + COX-2 enzyme
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.
-
Incubate at 37°C for 10-20 minutes.
-
Stop the reaction by adding a suitable stopping reagent (e.g., HCl).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer's instructions.
-
3. Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of hydrolyzed this compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the concentration and determine the IC50 value (the concentration required for 50% inhibition).
Protocol 2: Cell-Based COX-2 Expression Assay
This protocol is used to determine the effect of this compound on the expression of COX-2 in a cellular context, typically using macrophage cell lines like RAW 264.7.
Caption: Workflow for the cell-based COX-2 expression assay.
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western Blot (primary anti-COX-2 antibody, secondary antibody, lysis buffer) or qRT-PCR (RNA extraction kit, reverse transcriptase, primers for COX-2 and a housekeeping gene)
-
ELISA kit for PGE2 quantification
2. Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (unhydrolyzed) for 1-2 hours.
-
Induce inflammation and COX-2 expression by adding LPS (e.g., 1 µg/mL) to the wells. Include untreated and vehicle-treated controls.
-
Incubate the cells for 18-24 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant to measure secreted PGE2 levels.
-
Wash the cells with PBS and then lyse them to collect total protein (for Western Blot) or RNA (for qRT-PCR).
-
-
Analysis of COX-2 Expression:
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against COX-2, followed by a suitable secondary antibody.
-
Visualize the bands and quantify the protein expression levels relative to a loading control (e.g., β-actin).
-
-
qRT-PCR:
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative change in COX-2 mRNA expression.
-
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the collected cell culture supernatant using an ELISA kit.
-
3. Data Analysis:
-
Analyze the dose-dependent effect of this compound on LPS-induced COX-2 protein and mRNA expression.
-
Correlate the expression levels with the amount of PGE2 produced.
By employing these protocols, researchers can effectively characterize the inhibitory activity of this compound on COX-2, providing valuable insights into its anti-inflammatory mechanism.
References
Application Notes & Protocols for the Spectroscopic Elucidation of Harpagide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide is a naturally occurring iridoid glycoside, a class of monoterpenoids known for their presence in a variety of medicinal plants.[1] These compounds, including this compound and its derivatives like harpagoside, are of significant interest due to their potential therapeutic properties, particularly their anti-inflammatory and analgesic activities.[2][3] Accurate structural elucidation is a critical first step in the research and development of such natural products, ensuring correct identification and forming the basis for understanding structure-activity relationships. This document provides a detailed overview of the spectroscopic techniques and protocols essential for the unambiguous structural determination of this compound.
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is employed to piece together the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify key functional groups and chromophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like this compound.[4][5] It provides information on the chemical environment, connectivity, and stereochemistry of individual atoms.
-
¹H NMR (Proton NMR): This technique identifies all the hydrogen atoms (protons) in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and proximity of neighboring protons. This is crucial for establishing proton-proton connectivity within the iridoid and glucose moieties.
-
¹³C NMR (Carbon NMR): This spectrum reveals all the carbon atoms in the structure. The chemical shift of each carbon provides insight into its hybridization (sp³, sp², sp) and the nature of its attached atoms (e.g., oxygen, carbon).
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by showing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings, typically over two or three bonds. It is instrumental in identifying adjacent protons and building spin systems, such as the sequence of protons around the cyclopentane ring or within the glucose unit.
-
HSQC (Heteronuclear Single Quantum Coherence): Also known as HMQC, this experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of a carbon signal to its attached proton(s).
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). HMBC is critical for connecting different fragments of the molecule, for instance, linking the aglycone (the non-sugar part) to the glucose unit by observing a correlation between the anomeric proton of the glucose and the carbon of the aglycone to which it is attached.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. Techniques like electrospray ionization (ESI) are commonly used for iridoid glycosides. Fragmentation analysis, where the molecule is broken apart and the masses of the fragments are measured, offers valuable structural clues. For this compound, a key fragmentation event is often the loss of the glucose unit, which helps to confirm the glycosidic nature of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The this compound structure contains hydroxyl (-OH) groups, an ether linkage (C-O-C), a carbon-carbon double bond (C=C), and an enol ether system, all of which have characteristic absorption bands in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems or chromophores within a molecule. While this compound itself has weak UV absorption, its derivatives containing cinnamoyl groups (like harpagoside) show strong UV absorbance, which is useful for their detection and quantification via methods like HPLC-UV.
Data Presentation: Spectroscopic Data for this compound
The following tables summarize the key quantitative data reported for the structural elucidation of this compound.
Table 1: ¹H NMR Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.78 | d | 7.8 |
| 3 | 6.25 | d | 1.8 |
| 4 | 5.08 | d | 1.8 |
| 5 | 2.55 | m | |
| 6 | 4.05 | m | |
| 7 | 4.55 | m | |
| 8 | 1.75 | m | |
| 9 | 2.45 | m | |
| 10 | 1.05 | d | 7.0 |
| 1' | 4.50 | d | 7.8 |
| 2' | 2.95 | t | 8.4 |
| 3' | 3.10 | m | |
| 4' | 3.05 | m | |
| 5' | 3.25 | m | |
| 6'a | 3.65 | m | |
| 6'b | 3.45 | m |
Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| 1 | 98.5 |
| 3 | 140.8 |
| 4 | 104.2 |
| 5 | 38.7 |
| 6 | 78.2 |
| 7 | 68.5 |
| 8 | 45.3 |
| 9 | 48.1 |
| 10 | 22.5 |
| 1' | 99.2 |
| 2' | 73.1 |
| 3' | 76.5 |
| 4' | 70.0 |
| 5' | 76.9 |
| 6' | 61.1 |
Table 3: Mass Spectrometry and UV-Vis Data for this compound
| Technique | Parameter | Value | Reference |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Consistent with C₁₅H₂₄O₁₀ | |
| Base Peak (Fragmentation) | m/z corresponding to the aglycone after loss of glucose | ||
| UV-Vis Spectroscopy | λmax | ~217 nm (iridoid enol ether system) |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyls) | ~3400 (broad) |
| C-H (sp³ and sp²) | ~2850-3000 |
| C=C (alkene) | ~1650 |
| C-O (ethers, alcohols) | ~1000-1200 |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
This protocol outlines the general steps for acquiring high-quality NMR data for a pure natural product like this compound.
-
Sample Preparation: a. Weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved. c. Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be at least 4.5 cm.
-
Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune the proton (¹H) and carbon (¹³C) channels of the probe.
-
Data Acquisition: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a longer acquisition time may be required. c. DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. d. COSY: Acquire a 2D COSY (or DQF-COSY for higher resolution) spectrum to establish ¹H-¹H correlations. e. HSQC: Acquire a 2D HSQC spectrum to determine one-bond ¹H-¹³C correlations. f. HMBC: Acquire a 2D HMBC spectrum. It may be beneficial to optimize the experiment for a range of long-range coupling constants (e.g., 8 Hz) to observe correlations over 2-3 bonds.
-
Data Processing: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Calibrate the chemical shift scale using the residual solvent signal as a reference. d. Integrate ¹H signals and pick peaks for all spectra. Analyze the correlations in the 2D spectra to assemble the structure.
Protocol 2: LC-MS Analysis
This protocol is for analyzing this compound using Liquid Chromatography coupled with Mass Spectrometry.
-
Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. b. Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the initial mobile phase.
-
LC System Setup: a. Use a C18 reverse-phase column. b. Prepare the mobile phase, typically a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol. c. Set a suitable flow rate (e.g., 0.5 - 1.0 mL/min) and column temperature (e.g., 25-35 °C).
-
MS System Setup: a. Use an electrospray ionization (ESI) source, typically in positive ion mode to detect the protonated molecule [M+H]⁺. b. Set the mass spectrometer to scan a relevant m/z range (e.g., 100-1000 amu). c. For tandem MS (MS/MS), select the precursor ion corresponding to this compound and apply collision-induced dissociation (CID) to generate fragment ions.
-
Data Acquisition and Analysis: a. Inject the sample into the LC-MS system. b. Acquire the total ion chromatogram (TIC) and mass spectra. c. Analyze the mass spectrum of the peak corresponding to this compound to confirm its molecular weight. d. Analyze the MS/MS spectrum to identify characteristic fragment ions, such as the loss of the glucose moiety.
Visualizations
Below are diagrams created using the DOT language to visualize key workflows and relationships in the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Caption: Key 2D NMR correlations for this compound's structure.
References
Application Notes and Protocols for the Synthesis of Harpagide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed methodologies for the synthesis of Harpagide derivatives, focusing on semi-synthetic approaches starting from the naturally occurring iridoid glycoside, this compound. The protocols are intended to serve as a guide for the preparation of novel derivatives for use in drug discovery and development, particularly for exploring their potential as anti-inflammatory agents.
Introduction
This compound is a naturally occurring iridoid glycoside with a range of biological activities, including anti-inflammatory, anti-osteoporotic, and neuroprotective effects.[1] Its derivatization offers a promising avenue for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This document outlines a general protocol for the semi-synthesis of 8-O-acyl this compound derivatives, using the synthesis of 8-O-benzoylthis compound (also known as caprarioside) as a representative example. The strategic acylation of the C8 hydroxyl group is a key modification, as derivatives like 8-O-acetylthis compound have shown distinct biological activities, including vasoconstrictor and antitumoral effects.[1]
General Workflow for Semi-Synthesis of this compound Derivatives
The semi-synthesis of this compound derivatives typically involves the selective protection of reactive hydroxyl groups, followed by modification of the target hydroxyl group, and subsequent deprotection. Given the multiple hydroxyl groups in the this compound structure (on both the aglycone and the glucose moiety), regioselective synthesis is crucial.
Caption: General workflow for the semi-synthesis of this compound derivatives.
Experimental Protocol: Semi-synthesis of 8-O-Benzoylthis compound (Caprarioside)
This protocol is adapted from established methods for the regioselective benzoylation of diols and carbohydrates, which are applicable to the structure of this compound.[2][3] The primary target for this acylation is the tertiary hydroxyl group at the C8 position.
Materials and Reagents
-
This compound (starting material)
-
1-Benzoylimidazole (acylating agent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Anhydrous Acetonitrile (MeCN) (solvent)
-
Anhydrous Dimethylformamide (DMF) (co-solvent)
-
Ethyl acetate (for extraction and chromatography)
-
Petroleum ether (for chromatography)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (100 mg, 1 equivalent) in a mixture of anhydrous acetonitrile (2.5 mL) and anhydrous DMF (0.15 mL).
-
Add DBU (0.2 equivalents) to the solution.
-
Stir the mixture at 50°C for 10 minutes.
-
-
Acylation:
-
In a separate vial, dissolve 1-benzoylimidazole (1.1 equivalents) in anhydrous acetonitrile (0.5 mL).
-
Add the 1-benzoylimidazole solution to the reaction mixture in two portions.
-
Continue stirring the reaction mixture at 50°C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dilute the remaining residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:1 and gradually increasing to 10:1) to isolate the desired 8-O-benzoylthis compound.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The spectral data should be compared with reported values for caprarioside (8-O-benzoylthis compound).
-
Quantitative Data (Expected)
| Parameter | Expected Value | Reference |
| Yield | 60-80% | [3] |
| Purity | >95% (by HPLC) | - |
| ¹H NMR | Consistent with benzoylation at C8 | |
| ¹³C NMR | Consistent with benzoylation at C8 | |
| Mass Spec | [M+Na]⁺ corresponding to C₂₂H₂₈O₁₁ |
Signaling Pathway Associated with this compound's Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by inhibiting the TNF-α-induced inflammatory response in articular chondrocytes. This involves the modulation of glycolytic pathways and the NF-κB signaling pathway.
References
Harpagide as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide, an iridoid glycoside, is a significant bioactive compound found in several medicinal plants, most notably from the genera Harpagophytum (Devil's Claw), Stachys, and Ajuga.[1] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, analgesic, neuroprotective, and anticancer properties.[1] As the interest in herbal medicine and natural product-based drug discovery continues to grow, the need for accurate and reliable quantification of bioactive marker compounds like this compound is paramount. The use of a well-characterized reference standard is essential for the quality control of herbal raw materials, extracts, and finished products, as well as for pharmacokinetic and pharmacological research.
These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. Additionally, information on the stability and biological activity of this compound is presented to support its application in research and drug development.
Physicochemical Properties and Reference Standard Specifications
A primary reference standard of this compound should be used for all quantitative analyses to ensure the accuracy and reproducibility of results. Commercially available reference standards typically provide a certificate of analysis with detailed information on purity and identity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | [4aS-(4aα,7α,7aα)]-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-7-methyl-spiro[cyclopenta[c]pyran-4(3H),2'-oxirane]-1-yl-β-D-glucopyranoside |
| Molecular Formula | C₁₅H₂₄O₁₀ |
| Molecular Weight | 364.35 g/mol [2] |
| CAS Number | 6926-08-5[2] |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Soluble in water and methanol. Soluble in DMSO (74 mg/mL).[3] |
| Storage | Store at -20°C in a well-sealed container, protected from light and moisture. |
Table 2: Example Specifications for this compound Reference Standard
| Parameter | Specification | Method |
| Purity (Assay) | ≥95.0% | HPLC |
| Identity | Conforms to the structure | ¹H-NMR, ¹³C-NMR, MS |
| Water Content | Report value | Karl Fischer Titration |
| Residual Solvents | Report value | GC-HS |
| Loss on Drying | Report value | Gravimetry |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in plant extracts and herbal formulations. The method should be validated according to ICH guidelines before routine use.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with an acidic modifier like 0.1% formic acid or phosphoric acid to improve peak shape). A common starting point is a gradient of 10-40% acetonitrile in water over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Approximately 205 nm, as this compound has a UV maximum around this wavelength.
-
Injection Volume: 10-20 µL.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
3. Preparation of Sample Solutions (Example for a plant extract):
-
Accurately weigh a known amount of the powdered plant material or extract (e.g., 1 g).
-
Extract with a suitable solvent (e.g., 50 mL of methanol) using sonication for 30 minutes or reflux for 1 hour.
-
Allow the extract to cool and then filter through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase if necessary to bring the this compound concentration within the range of the calibration curve.
4. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Protocol 2: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and can be used for the quantification of this compound.
1. Instrumentation and Materials:
-
HPTLC System: Applicator, developing chamber, scanner (densitometer), and documentation system.
-
Plates: HPTLC plates pre-coated with silica gel 60 F₂₅₄ (20 x 10 cm).
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio such as 77:15:8 (v/v/v). The mobile phase composition may require optimization.
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent (0.5 mL of p-anisaldehyde mixed with 10 mL of glacial acetic acid, 85 mL of methanol, and 5 mL of concentrated sulfuric acid).
2. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions as described in the HPLC protocol, typically at a concentration of 1 mg/mL for the standard and 10 mg/mL for the sample extract in methanol.
3. Chromatographic Development:
-
Apply the standard and sample solutions as bands (e.g., 8 mm wide) on the HPTLC plate using an automated applicator.
-
Develop the plate in a saturated twin-trough developing chamber to a distance of about 8 cm.
-
Dry the plate in a stream of warm air.
4. Densitometric Analysis:
-
Scan the dried plate using a densitometer in absorbance mode at a suitable wavelength (e.g., 205 nm for underivatized this compound or in the visible range after derivatization).
-
For visualization after derivatization, spray the plate with the anisaldehyde-sulfuric acid reagent and heat at 100-105°C for 5-10 minutes. This compound will appear as a colored spot.
-
Quantify the amount of this compound in the samples by comparing the peak areas of the sample spots with those of the standard spots.
Stability of this compound Reference Standard
The stability of the reference standard is critical for obtaining accurate analytical results.
Table 3: Stability Considerations for this compound
| Condition | Recommendation |
| Long-term Storage | Store the solid reference standard at -20°C, protected from light and moisture. |
| Short-term Storage (Solutions) | Prepare fresh solutions for each analysis. If short-term storage is necessary, keep solutions at 2-8°C for no longer than 24-48 hours, protected from light. The stability of solutions should be experimentally verified. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles of stock solutions to prevent degradation. Aliquoting the stock solution is recommended. |
| pH | Iridoid glycosides can be susceptible to hydrolysis under strong acidic or basic conditions. Maintain solutions at a neutral or slightly acidic pH for better stability. |
| Light | Protect solid material and solutions from direct exposure to light to prevent photodegradation. |
Forced degradation studies, where the reference standard is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, are recommended to understand its degradation pathways and to develop stability-indicating analytical methods.
Application in Biological Assays: Inhibition of TNF-α Induced Inflammatory Pathway
This compound has been shown to exert anti-inflammatory effects by modulating various signaling pathways. One of the key mechanisms is the inhibition of the tumor necrosis factor-alpha (TNF-α) induced inflammatory cascade in cells like chondrocytes. This makes this compound a valuable tool for in vitro and in vivo studies of inflammation.
When TNF-α binds to its receptor (TNFR), it triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then upregulate the expression of pro-inflammatory genes, including those for matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6).
This compound can interfere with this pathway at multiple levels. It has been shown to suppress the TNF-α-induced upregulation of MMP-13, COX-2, IL-1β, and IL-6. Furthermore, this compound can influence cellular metabolism by affecting glycolytic pathways and activating AMP-activated protein kinase (AMPK), which can have downstream anti-inflammatory effects.
TNF-α Induced Inflammatory Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the TNF-α-induced inflammatory pathway.
Conclusion
This compound is a crucial reference standard for the quality control and research of medicinal plants and derived products. The HPLC and HPTLC methods described provide a framework for the accurate and precise quantification of this bioactive compound. Proper handling, storage, and solution preparation of the this compound reference standard are essential for reliable results. Furthermore, its well-documented anti-inflammatory properties, particularly its ability to inhibit the TNF-α signaling pathway, make it a valuable tool for pharmacological investigations into inflammatory diseases. Researchers, scientists, and drug development professionals should adhere to validated analytical methods and utilize high-purity reference standards to ensure the quality, safety, and efficacy of products containing this compound.
References
Application of Harpagide in Traditional Medicine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside predominantly found in the secondary roots of Harpagophytum procumbens (commonly known as Devil's Claw), is a compound of significant interest in traditional medicine research.[1] Traditionally, extracts of Devil's Claw have been used to treat a variety of inflammatory conditions, including arthritis and pain.[1][2] Modern scientific investigation has focused on elucidating the molecular mechanisms underlying these therapeutic effects, with this compound and its related compound, Harpagoside, being key subjects of this research.
These application notes provide an overview of the current understanding of this compound's bioactivity, along with detailed protocols for key experiments to facilitate further research and drug development.
Mechanisms of Action
This compound exerts its biological effects through the modulation of several key inflammatory pathways. Its primary mechanisms of action include:
-
Anti-inflammatory Effects: this compound has been shown to suppress the expression and production of pro-inflammatory mediators. This is achieved through the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] By inhibiting these pathways, this compound reduces the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2), which is responsible for prostaglandin synthesis.[4]
-
Chondroprotective Effects: In the context of osteoarthritis, this compound has demonstrated the ability to protect chondrocytes (cartilage cells) from inflammatory damage. It can reverse the TNF-α-induced degradation of the extracellular matrix and restore the expression of proliferative markers in chondrocytes. This suggests a potential for this compound in slowing the progression of cartilage degeneration in arthritic conditions.
-
Analgesic Effects: The anti-inflammatory properties of this compound are closely linked to its analgesic effects. By reducing the production of pain-inducing prostaglandins and other inflammatory mediators, this compound can help to alleviate pain associated with inflammatory conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound and related compounds.
Table 1: In Vitro Efficacy of Harpagophytum procumbens Extracts
| Extract/Compound | Cell Line | Assay | Target | IC50 / EC50 | Reference |
| H. procumbens Extract | THP-1 monocytes | Cytokine Release | TNF-α | EC50: 116 ± 8.2 µg/mL | |
| Metabolically Activated H. procumbens Extract | THP-1 monocytes | Cytokine Release | TNF-α | EC50: 49 ± 3.5 µg/mL | |
| H. procumbens Extract | Primary human monocytes | Cytokine Release | TNF-α | IC50: ~100 µg/mL | |
| H. procumbens Extract | Primary human monocytes | Cytokine Release | IL-6 | IC50: ~100 µg/mL |
Table 2: Molecular Docking of this compound and Harpagoside with COX-2
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Reference |
| Harpagoside | -9.13 | 7 | |
| This compound | -5.53 | 10 |
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways targeted by this compound in its anti-inflammatory action.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anti-inflammatory effects of this compound in a cell-based model.
Caption: General experimental workflow for in vitro studies of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the bioactivity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
Objective: To prepare cell cultures for studying the effects of this compound on inflammation.
Materials:
-
Cell line (e.g., RAW 264.7 mouse macrophages, primary human chondrocytes)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Protocol:
-
Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into appropriate culture plates at a desired density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce inflammation by adding the inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the culture medium.
-
Incubate the cells for a period relevant to the endpoint being measured (e.g., 6-24 hours).
-
After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for RNA or protein extraction.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression of inflammatory genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for TNF-α, IL-6, COX-2, MMP-13, and a housekeeping gene like GAPDH)
-
qPCR instrument
Protocol:
-
Extract total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a thermal cycler with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
Western Blotting
Objective: To detect and quantify the protein levels of key inflammatory and signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p65, p-p38, COX-2, MMP-13, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in lysis buffer and determine the protein concentration using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
-
Cell culture supernatant
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate and incubating.
-
After washing, a detection antibody is added, followed by another incubation and wash step.
-
A substrate solution is then added, and the color development is stopped with a stop solution.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
A standard curve is generated to determine the concentration of the cytokine in the samples.
Molecular Docking
Objective: To predict the binding affinity and interaction of this compound with a target protein (e.g., COX-2).
Software and Databases:
-
Protein Data Bank (PDB) for the target protein crystal structure.
-
Molecular modeling software (e.g., AutoDock, PyMOL).
-
Ligand preparation software (e.g., ChemDraw, Avogadro).
Protocol:
-
Retrieve the 3D crystal structure of the target protein (e.g., COX-2) from the PDB.
-
Prepare the protein by removing water molecules, ligands, and adding polar hydrogens.
-
Generate the 3D structure of this compound and optimize its geometry.
-
Define the binding site on the target protein.
-
Perform the docking simulation using software like AutoDock to predict the binding poses and calculate the binding energy.
-
Analyze the docking results to identify the key amino acid residues involved in the interaction and visualize the binding mode using software like PyMOL.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory, chondroprotective, and analgesic properties. Its mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, make it a compelling candidate for the development of new therapies for inflammatory diseases. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and to standardize the evaluation of its bioactivity. Further research, particularly well-designed clinical trials, is necessary to fully establish its efficacy and safety in human populations.
References
- 1. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Occurrence in plants and biological activities - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of anti-inflammatory activity of Harpagophytum procumbens (devil's claw) extract after external metabolic activation with S9 mix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Harpagide's Molecular Interactions: Cell Culture Protocols for Target Identification
Application Notes and Protocols for Researchers
Harpagide, a natural iridoid glycoside, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. Understanding the precise molecular targets of this compound is crucial for its development as a therapeutic agent. This document provides detailed cell culture protocols for researchers, scientists, and drug development professionals to investigate the molecular targets of this compound, focusing on its impact on key signaling pathways and cellular processes.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound and its related compound, Harpagoside, on various cellular markers, providing a baseline for experimental design.
Table 1: Inhibitory Effects of Harpagoside on Inflammatory Mediators
| Cell Line | Stimulant | Measured Parameter | IC50 Value | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) Release | 39.8 µM | [1] |
| RAW 264.7 | LPS | NF-κB Transcriptional Activity | 96.4 µM | [2] |
Harpagoside is a structurally related iridoid glycoside often studied alongside this compound.
Table 2: Effect of Harpagophytum procumbens (Devil's Claw) Extract on Cytokine Release
| Cell Type | Stimulant | Measured Parameter | IC50 Value | Reference |
| Human Monocytes | LPS | TNFα Release | ~100 µg/mL | [3] |
| Human Monocytes | LPS | IL-6 Release | <100 µg/mL | [3] |
Note: These values are for a standardized ethanol extract of Harpagophytum procumbens, the plant from which this compound is derived.
Experimental Protocols
To elucidate the molecular targets of this compound, a series of cell-based assays are recommended. These protocols are designed to be comprehensive and adaptable to specific laboratory conditions.
Protocol 1: Analysis of NF-κB Signaling Pathway Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. This compound has been shown to modulate this pathway.[4] This protocol details methods to assess NF-κB activation.
1.1 Western Blot Analysis of p65 and IκBα
This method quantifies the expression and phosphorylation status of key NF-κB signaling proteins.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages or HEK293T cells) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) for 15-60 minutes.
-
Include untreated and vehicle-treated cells as negative controls.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (10-12% gel).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against total p65, phospho-p65, total IκBα, and phospho-IκBα. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
1.2 NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow cells to express the plasmids for 24 hours.
-
-
Treatment and Lysis:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate with TNF-α (e.g., 20 ng/mL) for 6-8 hours.
-
Wash cells with PBS and lyse with Passive Lysis Buffer.
-
-
Luciferase Measurement:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Protocol 2: Investigation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation and cellular stress responses.
2.1 Western Blot Analysis of MAPK Phosphorylation
This protocol assesses the phosphorylation status of key MAPK proteins (p38, ERK, and JNK).
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in Protocol 1.1.
-
-
Protein Extraction and Western Blotting:
-
Follow the protein extraction and Western blotting procedures as described in Protocol 1.1.
-
Use primary antibodies specific for total and phosphorylated forms of p38, ERK1/2, and JNK.
-
Protocol 3: Assessment of Apoptosis
This compound has been reported to influence apoptosis. This protocol uses flow cytometry to quantify apoptotic cells.
3.1 Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to quantify:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Protocol 4: Direct Molecular Target Identification
To determine if this compound directly binds to a specific protein, the following advanced techniques can be employed.
4.1 Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment and Heat Shock:
-
Treat intact cells with this compound or a vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes).
-
Cool the samples at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blotting for the protein of interest. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates direct binding.
-
4.2 Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of small molecules to a target protein in real-time.
-
Immobilization of Target Protein:
-
Immobilize the purified protein of interest onto a sensor chip.
-
-
Binding Analysis:
-
Flow different concentrations of this compound over the sensor chip.
-
Monitor the change in the refractive index, which is proportional to the binding of this compound to the immobilized protein.
-
From the resulting sensorgrams, calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants to quantify the binding affinity.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these protocols.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. researchgate.net [researchgate.net]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Harpagide Extraction Optimization: A Technical Support Guide
Welcome to the technical support center for optimizing Harpagide extraction from plant material. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for efficient this compound isolation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound extraction experiments.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low this compound yield can stem from several factors, from the quality of the plant material to the extraction parameters. Here’s a troubleshooting guide to help you identify and resolve the issue:
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Plant Material Quality:
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Species and Plant Part: Ensure you are using the correct plant species and part. For instance, in Harpagophytum procumbens (Devil's Claw), the secondary tubers contain the highest concentration of this compound and its derivatives like Harpagoside.[1][2]
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Harvesting Time and Conditions: The concentration of iridoid glycosides, including this compound, can vary with the season and growing conditions.[3] High temperatures during the plant's growth can potentially inhibit the production of these compounds.[3]
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Drying and Storage: Improper drying and storage can lead to the degradation of this compound. Sun-drying has been shown to significantly decrease the content of related iridoid glycosides compared to freeze-drying or tunnel-drying at controlled temperatures (around 50°C).[4] Long-term storage under suboptimal conditions (e.g., high humidity and temperature) can also lead to compound degradation.
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Extraction Parameters:
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Solvent Choice: The polarity of the solvent is critical. While methanol is effective, aqueous-organic solvent mixtures, such as ethanol-water, often provide a good balance of polarity for extracting iridoid glycosides. Water has also been shown to be an efficient solvent for extracting the related compound Harpagoside.
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Temperature: Elevated temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds like this compound. An optimal temperature needs to be determined for your specific extraction method. For instance, in one study, the best retention of Harpagoside was achieved at 50°C during drying.
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Extraction Time: Insufficient extraction time will result in incomplete recovery. Conversely, excessively long extraction times, especially at high temperatures, can promote compound degradation. Optimization of the extraction duration is crucial.
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Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to a saturated solution, preventing further extraction. Experiment with different solid-to-liquid ratios to ensure efficient extraction.
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Q2: I am observing degradation of my this compound sample during analysis. How can I prevent this?
A2: this compound can be sensitive to acidic conditions and high temperatures. To minimize degradation during analysis:
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pH Control: Avoid strongly acidic conditions in your mobile phase for HPLC if possible. If an acidic modifier is necessary for chromatographic resolution, use it at a low concentration.
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Temperature Control: Use a column oven to maintain a consistent and moderate temperature during HPLC analysis. Avoid unnecessarily high temperatures.
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Sample Stability: Prepare samples fresh and store them at low temperatures (e.g., 2-8°C) if immediate analysis is not possible. Stock solutions of related compounds have shown stability for up to 24 hours under these conditions.
Q3: Which extraction technique is the most efficient for this compound?
A3: The "best" technique depends on your specific requirements, such as yield, purity, processing time, and environmental considerations. Here's a comparison of common methods:
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Conventional Solvent Extraction (Maceration, Reflux): These are simple and widely used methods. However, they can be time-consuming and may require large volumes of solvent.
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Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. It is generally considered more efficient than maceration.
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Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to a significant reduction in extraction time and solvent consumption.
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Supercritical Fluid Extraction (SFE): SFE with carbon dioxide (CO2) is a green technology that can yield highly pure extracts. The selectivity can be tuned by modifying pressure, temperature, and using co-solvents like ethanol. Supercritical fluid extraction of Harpagophytum procumbens has been shown to produce extracts with up to 30% harpagoside content.
For a logical workflow to select the appropriate extraction method, consider the following diagram:
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in the selection of extraction parameters.
Table 1: Comparison of Extraction Solvents for Harpagoside (a related Iridoid Glycoside)
| Solvent | Harpagoside Yield (%) | Reference |
| Water | 1.6 | |
| Methanol | < 1.6 | |
| Water:Methanol (50:50 v/v) | < 1.6 |
Table 2: Effect of Drying Method on Harpagoside Retention
| Drying Method | Temperature/Conditions | Harpagoside Retention | Reference |
| Sun-drying | Ambient | Significantly lower | |
| Tunnel-drying | 40°C, 30% RH | Good | |
| Tunnel-drying | 50°C, 30% RH | Best retention | |
| Tunnel-drying | 60°C, 30% RH | Good | |
| Freeze-drying | - | High |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound extraction and quantification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for UAE. Optimal parameters should be determined empirically.
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Preparation of Plant Material:
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Dry the plant material (e.g., secondary tubers of H. procumbens) at a controlled temperature (e.g., 50°C) until constant weight.
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Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
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Extraction:
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Weigh 1 g of the powdered plant material and place it in a 50 mL extraction vessel.
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Add 20 mL of the selected solvent (e.g., 70% ethanol in water).
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Place the vessel in an ultrasonic bath or use an ultrasonic probe.
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Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
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Set the extraction temperature (e.g., 40°C) and time (e.g., 30 minutes).
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Ensure the sample is continuously agitated during sonication.
-
-
Sample Recovery:
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After extraction, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes).
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Collect the supernatant.
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For exhaustive extraction, the residue can be re-extracted with fresh solvent.
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Combine the supernatants and filter through a 0.45 µm filter.
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The extract is now ready for quantification or further purification.
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The following diagram illustrates the general workflow for UAE:
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the quantitative analysis of this compound. The specific parameters may need to be adjusted based on the instrument and column used.
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Preparation of Standard Solutions:
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Accurately weigh a known amount of this compound reference standard.
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Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
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Perform serial dilutions of the stock solution to prepare a series of calibration standards with different concentrations.
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-
Chromatographic Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). An example of a gradient elution could be starting with a lower concentration of acetonitrile and gradually increasing it.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: e.g., 25°C.
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Detection Wavelength: this compound can be detected at around 210 nm.
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Injection Volume: e.g., 20 µL.
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-
Analysis:
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Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
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Inject the prepared plant extracts.
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Identify the this compound peak in the chromatogram of the extract by comparing its retention time with that of the standard.
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Quantify the amount of this compound in the extract using the calibration curve.
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The relationship between the different stages of analysis is depicted in the following diagram:
References
- 1. researchspace.csir.co.za [researchspace.csir.co.za]
- 2. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in the this compound, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Addressing Harpagide instability during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Harpagide instability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental settings?
A1: this compound is a natural iridoid glycoside with recognized anti-inflammatory properties. Its stability can be compromised under certain experimental conditions, such as acidic pH and high temperatures. This instability can lead to the degradation of the compound, resulting in inaccurate and irreproducible experimental outcomes.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: To maximize stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles, which can contribute to degradation.[1] It is advisable to protect the stock solution from light.[1]
Q3: What are the optimal pH conditions for maintaining this compound stability in aqueous solutions?
A3: Based on studies of the related compound Harpagoside, this compound is expected to be more stable in neutral to slightly alkaline conditions. Harpagoside has been shown to degrade in acidic environments, such as artificial gastric fluid (pH ~1.2), with a decrease of about 10% over three hours. Conversely, it remains stable in artificial intestinal fluid (pH ~6.8) for at least six hours.[2] Therefore, it is recommended to maintain the pH of aqueous experimental solutions between 6.0 and 7.5.
Q4: Can this compound interact with components of cell culture media?
A4: While specific studies on this compound's interaction with cell culture media are limited, it is a possibility. Components in media such as Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS) could potentially interact with this compound, affecting its stability and bioavailability. It is recommended to perform control experiments to assess any potential interactions. This can include incubating this compound in the complete cell culture medium for the duration of the experiment and then analyzing its concentration and integrity by HPLC or LC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on its potential instability.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity | This compound degradation due to improper storage or handling. | Prepare fresh stock solutions of this compound in anhydrous DMSO.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]Store stock solutions at -80°C for long-term storage and -20°C for short-term storage, protected from light.[1]Confirm the concentration and purity of the stock solution using HPLC or LC-MS before use. |
| This compound instability in acidic experimental conditions. | Ensure the pH of your experimental buffer or cell culture medium is within the optimal range for this compound stability (pH 6.0-7.5).If acidic conditions are necessary for the experiment, minimize the exposure time of this compound to these conditions.Consider using a buffered solution to maintain a stable pH throughout the experiment. | |
| High variability between experimental replicates | Uneven degradation of this compound across different wells or tubes. | Ensure uniform temperature and light exposure for all samples throughout the experiment.Prepare a master mix of the treatment solution containing this compound to add to all replicate wells, ensuring a consistent final concentration.Perform a stability check of this compound in the experimental medium under the exact assay conditions (time, temperature, light) to understand its degradation profile. |
| Unexpected cytotoxicity | Formation of cytotoxic degradation products. | Analyze the purity of the this compound stock and working solutions to check for the presence of degradation products.Perform a dose-response cytotoxicity assay with freshly prepared this compound to establish a non-toxic working concentration range.If degradation is suspected, consider purifying the this compound solution before use. |
| Difficulty dissolving this compound in aqueous solutions | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO before diluting it into your aqueous experimental medium.To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.Ensure the final concentration of the organic solvent in your experimental setup is low and does not affect the cells or the assay. |
Data Presentation
Table 1: Summary of Harpagoside Stability in Different Conditions
| Condition | Observation | Reference |
| Artificial Gastric Fluid (Acidic pH) | ~10% decrease in content over 3 hours | |
| Artificial Intestinal Fluid (Neutral pH) | Stable for at least 6 hours | |
| Sun-drying (High Temperature, Light) | Significant loss of Harpagoside content | |
| Tunnel-drying (Controlled Temperature) | Better retention of Harpagoside compared to sun-drying | |
| Freeze-drying | Best retention of Harpagoside |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes
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-
Procedure:
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Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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To facilitate dissolution, gently warm the tube to 37°C and vortex or sonicate until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.
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Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
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Instrumentation and Conditions:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: ~280 nm
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Injection Volume: 20 µL
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Column Temperature: 25-30°C
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-
Procedure:
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Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
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Prepare the experimental samples by diluting them to an appropriate concentration with the mobile phase.
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Inject the standard solutions to generate a calibration curve.
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Inject the experimental samples.
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Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
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Mandatory Visualizations
Signaling Pathways
References
Strategies to improve the recovery of Harpagide during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of harpagide during solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of this compound, offering potential causes and solutions to improve recovery and reproducibility.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Inappropriate Sorbent Selection: The polarity of the sorbent may not be suitable for retaining this compound. | This compound is a polar iridoid glycoside. Reversed-phase sorbents like C18 can be used, but polymeric sorbents may offer better retention and recovery. Consider using polystyrene-divinylbenzene (PS-DVB) based cartridges such as BondElut PPL or Oasis HLB.[1] For complex matrices like urine, a combination of cartridges (e.g., BondElut PPL followed by BondElut C18 HF) may be necessary to achieve higher recovery.[2][3] |
| Suboptimal pH of Sample/Solvents: The pH can influence the ionization state of this compound and its interaction with the sorbent. | While this compound is neutral, adjusting the pH of the sample and wash solutions can help minimize matrix effects and improve selectivity. For reversed-phase SPE, a slightly acidic pH (e.g., using 0.1% formic acid) is often employed.[1] | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. | Increase the strength of the elution solvent by increasing the percentage of the organic modifier (e.g., methanol or acetonitrile). A gradient elution may also be effective. For C18 cartridges, elution with methanol has been shown to be effective.[1] | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge. | Reduce the sample volume or use a cartridge with a larger sorbent mass. The capacity of silica-based phases is typically around 5–10% of the sorbent mass. | |
| High Flow Rate: Insufficient contact time between the sample and the sorbent. | Optimize the flow rate during sample loading, washing, and elution. A slower flow rate (e.g., 0.3-0.8 mL/min for loading) can improve retention and recovery. | |
| Poor Reproducibility (High %RSD) | Inconsistent Cartridge Packing: Variations in sorbent bed density can lead to channeling. | Use high-quality, uniformly packed SPE cartridges. If packing your own, ensure a consistent packing procedure. |
| Matrix Effects: Co-eluting interfering compounds from the sample matrix can suppress or enhance the analytical signal. | Optimize the wash steps to effectively remove interferences. This may involve using a series of wash solvents with increasing organic content. For complex matrices like urine, significant ion suppression can occur in LC-MS analysis. | |
| Variable Sample Pre-treatment: Inconsistent sample preparation introduces variability. | Standardize the sample pre-treatment protocol, including pH adjustment, centrifugation, and dilution steps. For urine samples, centrifugation at 3000 g for 30 minutes before SPE is recommended. | |
| Analyte Breakthrough (this compound found in wash) | Wash Solvent is too Strong: The wash solvent is partially eluting the retained this compound. | Decrease the organic strength of the wash solvent. Perform a step-wise optimization of the wash solvent to find the strongest possible solvent that does not elute the analyte. |
| Incorrect Sorbent Conditioning/Equilibration: The sorbent is not properly prepared for sample loading. | Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or loading buffer) before applying the sample. This activates the stationary phase for optimal retention. |
Frequently Asked Questions (FAQs)
Q1: Which type of SPE cartridge is best for this compound extraction?
A1: The choice of SPE cartridge depends on the sample matrix. For plasma samples, polymeric sorbents like BondElut PPL have demonstrated high recovery rates (91-93%). For more complex matrices like urine, a dual-cartridge approach using BondElut PPL followed by a C18 HF cartridge may be necessary to achieve satisfactory recovery (around 75%). Other polymeric sorbents like AbsElut Nexus have also been used for related compounds in urine.
Q2: What are the optimal pH conditions for this compound extraction?
A2: this compound is a neutral molecule, so its retention on reversed-phase sorbents is less dependent on pH compared to ionizable compounds. However, adjusting the sample pH can be crucial for minimizing matrix interferences. For analyses using LC-MS, using a mobile phase with 0.1% aqueous formic acid (pH 2.6) has been reported. The pH of the sample should be adjusted according to the specific cartridge and matrix.
Q3: How can I minimize matrix effects when analyzing this compound from biological fluids?
A3: Matrix effects, particularly ion suppression in LC-MS, are a significant challenge. To minimize these effects:
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Optimize Wash Steps: Use a rigorous washing protocol to remove as many interfering compounds as possible without eluting the this compound.
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Use a Selective Sorbent: Polymeric or mixed-mode sorbents can offer higher selectivity compared to standard C18.
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Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
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Employ a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
Q4: What are typical recovery rates for this compound using SPE?
A4: Recovery rates can vary significantly depending on the sample matrix and the SPE protocol used.
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Plasma: Using BondElut PPL cartridges, recovery rates between 91% and 93% have been achieved.
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Urine: Due to the complexity of the matrix, recoveries are generally lower. A dual-cartridge method (BondElut PPL and BondElut C18 HF) yielded a recovery of 75%.
Quantitative Data Summary
The following tables summarize the recovery of this compound and related compounds from different biological matrices using various SPE cartridges.
Table 1: Apparent Extraction Recoveries of this compound and Related Compounds from Plasma
| Sorbent Type | Cartridge | This compound (HG) Recovery (%) | Harpagoside (HS) Recovery (%) | 8-para-coumaroyl this compound (8PCHG) Recovery (%) |
| Polymeric | BondElut PPL (100 mg) | 91 | 93 | 92 |
| Polymeric | Oasis HLB (60 mg) | 85 | 88 | 87 |
| C18 Silica | BondElut C18 HF (500 mg) | 60 | 65 | 62 |
Data sourced from a study on equine plasma, spiked at 0.5 ng/mL.
Table 2: Apparent Extraction Recoveries of this compound and Related Compounds from Urine
| Sorbent Type | Cartridge | This compound (HG) Recovery (%) | Harpagoside (HS) Recovery (%) | 8-para-coumaroyl this compound (8PCHG) Recovery (%) |
| Polymeric + C18 Silica | BondElut PPL (200 mg) + BondElut C18 HF (500 mg) | 75 | - | - |
| Polymeric | AbsElut Nexus (60 mg) | - | 85 | 77 |
| C18 Silica | BondElut C18 HF (500 mg) | 45 | 55 | 50 |
Data sourced from a study on equine urine. Note that different procedures were required for optimal extraction of different analytes from urine.
Experimental Protocols
Below are detailed methodologies for the solid-phase extraction of this compound from plasma and urine, adapted from published research.
Protocol 1: this compound Extraction from Plasma
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Sample Preparation:
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To 1 mL of plasma, add an internal standard.
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Add 1 mL of a suitable buffer (e.g., phosphate buffer) and vortex.
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SPE Cartridge: BondElut PPL (100 mg, 3 mL).
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Conditioning:
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Wash the cartridge with 2 mL of methanol.
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Wash the cartridge with 2 mL of deionized water.
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Sample Loading:
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Load the prepared plasma sample onto the cartridge at a flow rate of approximately 0.8 mL/min.
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Washing:
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Wash the cartridge with 2 mL of deionized water.
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Wash the cartridge with 2 mL of 5% methanol in water.
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Drying:
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Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
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Elution:
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Elute this compound with 2 mL of methanol into a clean collection tube.
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Post-Elution:
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.
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Protocol 2: this compound Extraction from Urine
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Sample Preparation:
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To 5 mL of urine, add an internal standard.
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Add 2 mL of an appropriate buffer and adjust the pH as needed.
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Centrifuge the sample at 3000 g for 30 minutes.
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SPE Cartridges: BondElut PPL (200 mg) followed by BondElut C18 HF (500 mg).
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Step 1: BondElut PPL Cartridge
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Conditioning: 2 mL methanol, followed by 2 mL water.
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Sample Loading: Load the supernatant from the centrifuged urine sample at a flow rate of 0.8 mL/min.
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Washing: 2 mL water, then 2 mL 5% methanol.
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Elution: Elute with 2 mL of methanol.
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Step 2: BondElut C18 HF Cartridge
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The eluate from the PPL cartridge is then processed through a conditioned C18 cartridge for further cleanup and concentration.
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Conditioning: 2 mL methanol, followed by 2 mL water.
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Sample Loading: Load the eluate from the PPL step.
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Washing: 2 mL water/methanol mixture (e.g., 95:5 v/v).
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Elution: Elute with 2 mL of methanol.
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Post-Elution:
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Evaporate the final eluate to dryness.
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Reconstitute for analysis.
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Visualizations
Caption: General workflow for solid-phase extraction of this compound from plasma.
Caption: Dual-cartridge SPE workflow for this compound extraction from urine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization of solid-phase extraction for the liquid chromatography-mass spectrometry analysis of harpagoside, 8-para-coumaroyl this compound, and this compound in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Harpagide Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Harpagide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phases for this compound separation by Reverse-Phase HPLC?
A1: For the separation of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC), a common starting point is a mobile phase consisting of a mixture of an aqueous solvent and an organic modifier. Acidified water or buffer is often used as the aqueous phase to improve peak shape and selectivity. The organic modifier is typically acetonitrile or methanol.
Commonly used mobile phases include:
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A gradient of 1% phosphoric acid and acetonitrile.
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Methanol and 0.02% formic acid in varying ratios, such as 60:40 v/v.
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Acetonitrile and water (containing 0.03% phosphoric acid) in a gradient model.
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Water (pH 2.0 adjusted with phosphoric acid) and acetonitrile in a gradient elution.
Q2: How can I optimize the mobile phase to improve the resolution of this compound from other components?
A2: To enhance the resolution of this compound, you can systematically adjust several mobile phase parameters:
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Organic Modifier Concentration: In reverse-phase HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) generally decreases the retention time. Fine-tuning the organic solvent ratio is a critical step in achieving optimal separation. For instance, varying the ratio of methanol to 0.02% formic acid from 50:50 to 70:30 has been shown to significantly affect the elution time of Harpagoside.
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pH of the Aqueous Phase: The pH of the mobile phase can influence the ionization state of this compound and other analytes, thereby affecting their retention and the overall selectivity of the separation. Using an acidic mobile phase, such as water with phosphoric acid or formic acid, can help to suppress the ionization of silanol groups on the stationary phase and reduce peak tailing.
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Choice of Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reverse-phase HPLC. Acetonitrile typically offers lower viscosity and higher elution strength, which can lead to sharper peaks and shorter analysis times. However, methanol may provide different selectivity for certain compounds.
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Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, is a powerful technique for separating complex mixtures with components that have a wide range of polarities.
Q3: What is a suitable mobile phase for the analysis of this compound by Thin-Layer Chromatography (TLC)?
A3: For the Thin-Layer Chromatography (TLC) analysis of Harpagoside (a related compound often analyzed alongside this compound), a mobile phase of chloroform-ethyl acetate-methanol-water has been successfully used. The development of the optimal mobile phase for TLC often involves trying different solvent systems with varying polarities to achieve the best separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound.
Issue 1: Poor Peak Shape (Peak Tailing)
Symptoms: The peak for this compound is asymmetrical, with a trailing edge that extends from the peak maximum.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Acidify the mobile phase by adding a small amount of an acid like formic acid or phosphoric acid (e.g., 0.02-1%). This protonates the silanol groups on the silica-based stationary phase, minimizing their interaction with the analyte. |
| Column Overload | Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for this compound. For acidic compounds, a lower pH is generally better. |
| Column Degradation | The column may be old or contaminated. Try flushing the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Poor Resolution
Symptoms: The this compound peak is not well separated from adjacent peaks, leading to co-elution.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic modifier to the aqueous phase. A small change can significantly impact resolution. Consider switching from isocratic to gradient elution to better separate components with different polarities. |
| Incorrect Mobile Phase pH | Modify the pH of the mobile phase to alter the selectivity between this compound and the interfering compounds. |
| Inefficient Column | Use a column with a smaller particle size or a longer length to increase the number of theoretical plates and improve efficiency. |
| Flow Rate is Too High | Decrease the flow rate. While this will increase the analysis time, it can improve resolution by allowing more time for partitioning between the mobile and stationary phases. |
Issue 3: Drifting Retention Times
Symptoms: The retention time of the this compound peak changes between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This is particularly important when using gradient elution or after changing the mobile phase. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile component can alter the composition. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
HPLC Method for Harpagoside Determination
This protocol is based on a validated method for the identification and quantification of Harpagoside.
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Chromatographic System: A High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
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Column: A reverse-phase C18e column (150 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of 1% phosphoric acid (A) and acetonitrile (B).
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Gradient Program:
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Start with a composition of A and B that allows for good initial retention.
-
Gradually increase the percentage of B to elute the compounds of interest.
-
A specific gradient program can be optimized for the specific sample and system.
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve the sample in methanol to a suitable concentration.
UPLC-MS/MS Method for this compound Analysis
This protocol is based on a method for the quantitative analysis of this compound.
-
Chromatographic System: An Ultra-Performance Liquid Chromatography system coupled to a tandem quadrupole mass spectrometer (UPLC-MS/MS).
-
Column: An Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Eluent A: Water with 0.1% formic acid.
-
Eluent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient elution can be optimized to achieve the best separation.
-
Flow Rate: 0.30 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Operated in electrospray ionization (ESI) negative mode with Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation
Table 1: Examples of Mobile Phases for this compound/Harpagoside Separation by HPLC
| Mobile Phase Composition | Column Type | Mode | Reference |
| Gradient of 1% Phosphoric Acid and Acetonitrile | C18e (150 x 4.6 mm, 5 µm) | Gradient | |
| Methanol: 0.02% Formic Acid (60:40 v/v) | C18 (150 x 4.6 mm, 5 µm) | Isocratic | |
| Acetonitrile-Water (containing 0.03% Phosphoric Acid) | C18 (4.6 mm x 250 mm, 5 µm) | Gradient | |
| Water (pH 2.0 with Phosphoric Acid) and Acetonitrile | Monolithic Silica RP-18e | Gradient |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues in this compound separation.
Caption: Logical relationship of parameters for mobile phase optimization.
Improving the sensitivity of Harpagide detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Harpagide in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during this compound analysis, from sample preparation to chromatographic separation and detection.
Sample Preparation
Q1: I'm experiencing low recovery of this compound from my plasma/urine samples during Solid-Phase Extraction (SPE). What are the likely causes and how can I improve it?
Low recovery is a frequent issue in SPE and can often be attributed to a mismatch between the sorbent, the analyte, and the solvents used.
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Sorbent Choice: this compound is a polar compound. Using a sorbent that is too non-polar may result in poor retention. Conversely, if the sorbent is too polar, elution can be difficult. For plasma, polymeric reversed-phase cartridges like BondElut PPL have shown high recoveries. For urine, a combination of cartridges may be necessary to account for the different polarities of this compound and its metabolites.[1][2][3]
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pH of the Sample: The pH of the sample can influence the ionization state of this compound and its interaction with the sorbent. While specific studies on the effect of pH on this compound stability and extraction are limited, for many phenolic and glycosidic compounds, maintaining a slightly acidic pH can improve stability and retention on reversed-phase sorbents.[4] Experiment with adjusting the sample pH prior to loading onto the SPE cartridge.
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Elution Solvent Strength: If this compound is strongly retained, the elution solvent may not be strong enough to desorb it completely. Increase the percentage of the organic modifier (e.g., methanol or acetonitrile) in the elution solvent.
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Flow Rate: A high flow rate during sample loading can prevent efficient binding of this compound to the sorbent. Ensure a slow and steady flow rate to allow for adequate interaction.
Q2: What is the best solvent for extracting this compound from herbal matrices?
The choice of extraction solvent depends on the specific plant matrix and the desired purity of the extract.
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Methanol and Water: These are commonly used solvents for extracting polar iridoid glycosides like this compound. Water has been shown to be a highly efficient extraction solvent for Harpagoside, a related compound.[5]
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Methanol:Acetonitrile Mixtures: A 1:1 (v/v) mixture of methanol and acetonitrile is also effective for producing extracts rich in iridoid glycosides from plant material.
-
Optimization: The optimal extraction conditions, including solvent-to-solid ratio, extraction time, and temperature, should be empirically determined for each specific matrix to maximize the yield of this compound.
Chromatographic Analysis
Q3: My this compound peak is showing significant tailing in my HPLC/UPLC chromatogram. What can I do to improve the peak shape?
Peak tailing for polar analytes like this compound is a common issue, often caused by secondary interactions with the stationary phase.
-
Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution 1: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3 with formic acid) can suppress the ionization of silanol groups, reducing their interaction with this compound.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion. Try diluting your sample.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a small internal diameter and keep the length to a minimum.
Experimental Protocols
Protocol 1: this compound Extraction from Equine Plasma using SPE
This protocol is adapted from studies optimizing SPE for this compound and related compounds in biological fluids.
-
Sample Pre-treatment:
-
To 3 mL of plasma, add 2.5 mL of water.
-
If using an internal standard, add it at this stage.
-
Centrifuge the mixture at 3000 x g for 30 minutes.
-
Transfer the supernatant to a clean tube and add an additional 2 mL of water.
-
-
SPE Cartridge Conditioning:
-
Use a BondElut PPL (or equivalent polymeric reversed-phase) cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 0.3-0.8 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the retained this compound with 3 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: UPLC-MS/MS Quantification of this compound in Rat Plasma
This protocol is based on a validated method for the simultaneous quantification of Catalpol and this compound.
-
Sample Preparation (Protein Precipitation):
-
To a 20 µL aliquot of plasma in an Eppendorf tube, add 20 µL of an internal standard working solution and 100 µL of acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Dilute the supernatant 1:2 with the mobile phase and vortex for 30 seconds.
-
-
UPLC Conditions:
-
Column: SunFire™ C18 (100 mm × 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: For this compound, [M+HCOO]⁻ at m/z 409.2 is often used.
-
Product Ion: A characteristic fragment ion, such as m/z 201.0, should be used for quantification.
-
Data Presentation
Table 1: Comparison of SPE Cartridge Performance for this compound and Related Compounds in Equine Plasma and Urine
| Matrix | Analyte(s) | SPE Cartridge | Apparent Recovery (%) | RSD (%) |
| Plasma | Harpagoside, this compound, 8-p-Coumaroylthis compound | BondElut PPL | 91 - 93 | 8 - 13 |
| Urine | Harpagoside, 8-p-Coumaroylthis compound | AbsElut Nexus | 77 - 85 | 7 - 19 |
| Urine | This compound | BondElut PPL + BondElut C18 HF | 75 | 14 - 19 |
Visualizations
Caption: General workflow for this compound analysis in complex matrices.
Caption: Troubleshooting guide for this compound peak tailing.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization of solid-phase extraction for the liquid chromatography-mass spectrometry analysis of harpagoside, 8-para-coumaroyl this compound, and this compound in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
Technical Support Center: Refinement of Bioassay Protocols for Consistent Harpagide Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving Harpagide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is understood to exert its anti-inflammatory effects primarily through the inhibition of the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] It has been shown to suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS).[2] This suppression of key inflammatory mediators helps to reduce inflammation and pain.
Q2: Is this compound stable in solution?
A2: Like many iridoid glycosides, this compound can be susceptible to hydrolysis, particularly under acidic conditions which can lead to the formation of its aglycone, harpagogenin.[3] For consistent experimental results, it is recommended to prepare fresh solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Q3: What cell lines are suitable for studying the effects of this compound?
A3: Based on its mechanism of action, several cell lines are appropriate for investigating the biological activity of this compound. These include:
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Macrophage cell lines (e.g., RAW 264.7, THP-1): These are excellent models for studying inflammation. They can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and inflammatory cytokines like TNF-α.[2][4]
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Hepatocarcinoma cell lines (e.g., HepG2): These have also been used to study the inhibitory effects of related compounds on LPS-induced iNOS and COX-2 expression.
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Human articular chondrocytes: As osteoarthritis is a key area of investigation for this compound, primary or immortalized chondrocyte cell lines are highly relevant for studying its effects on inflammation in the context of joint disease.
Q4: Should I expect to see direct enzymatic inhibition of COX-2 with this compound?
A4: Some studies suggest that the direct inhibitory effect of this compound on the COX-2 enzyme itself may be weak. Its primary anti-inflammatory action is thought to be the suppression of the expression of the COX-2 gene and protein. Therefore, assays that measure COX-2 protein levels (e.g., Western blot) or promoter activity (e.g., reporter assays) may yield more significant results than direct enzymatic activity assays.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity. |
| No significant inhibition of COX-2 activity observed | - this compound may primarily inhibit COX-2 expression rather than direct enzyme activity.- Incorrect assay conditions (e.g., pH, temperature).- Degradation of this compound. | - Switch to an assay that measures COX-2 protein levels (Western blot) or gene expression (qPCR, reporter assay).- Optimize assay parameters according to the manufacturer's protocol.- Prepare fresh this compound solutions for each experiment. |
| Low signal or no response in NF-κB reporter assay | - Low transfection efficiency.- Inadequate stimulation of the NF-κB pathway.- Cell line not responsive to the stimulus. | - Optimize the transfection protocol (e.g., DNA to transfection reagent ratio).- Ensure the potency of the stimulus (e.g., TNF-α, LPS) and optimize its concentration and incubation time.- Confirm that your cell line expresses the necessary receptors for the chosen stimulus. |
| High background signal in luciferase reporter assay | - Contamination of reagents or cell cultures.- Autoluminescence of the test compound.- Use of white plates which can have high phosphorescence. | - Use sterile techniques and fresh, high-quality reagents.- Run a control with this compound alone to check for interference.- Use opaque, white-walled plates designed for luminescence assays to minimize crosstalk and background. |
| Unexpected increase in inflammatory markers | - Some studies have reported that under certain conditions, this compound can paradoxically increase the expression of some inflammatory molecules. | - Carefully review the literature for context-dependent effects of this compound.- Perform a full dose-response curve to identify the optimal inhibitory concentration. |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and related compounds. It is important to note that precise IC50 values for pure this compound in various bioassays are not consistently reported in the literature, and empirical determination is often necessary.
| Assay | Test Substance | Cell Line/System | Result | Reference |
| COX-1 Inhibition | Harpagoside-rich fraction | Human whole blood | 37.2% inhibition | |
| COX-2 Inhibition | Harpagoside-rich fraction | Human whole blood | 29.5% inhibition | |
| TNF-α Secretion | This compound | PMA-differentiated THP-1 cells | Decreased secretion | |
| NF-κB Activation | Harpagoside | RAW 264.7 cells | Dose-dependent inhibition of promoter activity |
Experimental Protocols
COX-2 Expression Inhibition Assay (Western Blot)
This protocol provides a method to assess the effect of this compound on the protein expression of COX-2 in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
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Phosphate Buffered Saline (PBS)
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RIPA Lysis and Extraction Buffer
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Protease and Phosphatase Inhibitor Cocktail
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-COX-2 and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control group.
-
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
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Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-COX-2 and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the COX-2 signal to the β-actin signal.
NF-κB Reporter Gene Assay
This protocol describes a method to measure the effect of this compound on the transcriptional activity of NF-κB using a luciferase reporter assay.
Materials:
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HEK293T or a similar easily transfectable cell line
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid
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Control plasmid with Renilla luciferase (for normalization)
-
Transfection reagent
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This compound (dissolved in DMSO)
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate one day prior to transfection.
-
Transfection:
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate with TNF-α (e.g., 20 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Visualizations
Caption: Simplified COX-2 signaling pathway showing points of inhibition by this compound.
Caption: Overview of the NF-κB signaling cascade and inhibitory action of this compound.
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of harpagoside on TNF-α-induced pro-inflammatory adipokine expression through PPAR-γ activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of harpagoside and this compound on TNFα-secretion and cell adhesion molecule mRNA-expression in IFNγ/LPS-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Harpagide Content in Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenges associated with the variability of Harpagide content in plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound content?
A1: The variability in this compound content can be attributed to a combination of pre-analytical, analytical, and extraction-related factors. These include:
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Genetic and Environmental Factors: The species of the plant (e.g., Harpagophytum procumbens vs. Harpagophytum zeyheri), genetic differences within the same species, and the geographical location of cultivation significantly impact this compound levels.[1][2][3] Environmental conditions such as temperature, light exposure, water availability, and soil composition also play a crucial role in the biosynthesis of secondary metabolites like this compound.[4][5]
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Harvesting and Post-Harvest Processing: The developmental stage of the plant, the season of harvest, and the specific plant part collected are critical; for instance, secondary tubers of Harpagophytum procumbens have the highest concentration of active compounds. Post-harvest handling, particularly drying temperature and storage conditions, can lead to the degradation of this compound.
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Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted, supercritical fluid extraction) and the parameters used (e.g., solvent type, solvent-to-solid ratio, temperature, time) can dramatically affect the yield and purity of the extracted this compound.
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Analytical Method: The accuracy and precision of the analytical method used for quantification (e.g., HPLC, UHPLC-MS) are paramount. Improper method validation, instrument calibration, or sample preparation can introduce significant errors.
Q2: Which plant part contains the highest concentration of this compound?
A2: In Harpagophytum procumbens, commonly known as Devil's Claw, the secondary tubers contain the highest levels of this compound and other bioactive iridoid glycosides. It is recommended to selectively harvest these secondary tubers, leaving the primary root intact to ensure the plant's survival and long-term sustainability.
Q3: How does the drying process affect this compound content?
A3: The drying process is a critical step that can significantly impact the final this compound content. High temperatures during drying can lead to the thermal degradation of bioactive compounds. While specific optimal drying temperatures for preserving this compound are not extensively detailed in the provided search results, it is a common practice for medicinal plants to be dried at temperatures between 40-60°C to minimize the loss of thermolabile constituents.
Troubleshooting Guides
Troubleshooting Inconsistent this compound Quantification
This guide addresses common issues encountered during the analytical quantification of this compound, primarily using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. 4. Presence of interfering compounds. | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample extract. 4. Improve the sample cleanup procedure (e.g., Solid Phase Extraction). |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Air bubbles in the pump. 4. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump. 4. Equilibrate the column for a longer period or replace it. |
| Low Analyte Response | 1. Incomplete extraction. 2. Degradation of this compound in the sample. 3. Incorrect injection volume. 4. Detector malfunction. | 1. Optimize the extraction procedure (see Troubleshooting Low Extraction Yield). 2. Store extracts at low temperatures and protect from light. Analyze promptly after preparation. 3. Verify the autosampler settings and syringe calibration. 4. Check the detector lamp and other settings. |
| High Variability Between Replicates | 1. Inhomogeneous sample. 2. Inconsistent sample preparation. 3. Autosampler precision issues. | 1. Ensure the powdered plant material is well-mixed before weighing. 2. Use calibrated pipettes and follow a standardized protocol for extraction and dilution. 3. Check the autosampler for any leaks or mechanical problems. |
A validated UHPLC-MS method for Harpagoside has been reported with a limit of detection (LOD) of 0.165 µg/mL and a limit of quantification (LOQ) of 0.499 µg/mL. High variability in Harpagoside content has been observed in raw materials of both H. procumbens (0.17-4.37%) and H. zeyheri (0.00-3.07%).
Troubleshooting Low Extraction Yield of this compound
This guide provides solutions for improving the efficiency of this compound extraction from plant materials.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Inadequate particle size of the plant material. 4. Suboptimal solid-to-liquid ratio. 5. Degradation of this compound during extraction. | 1. This compound is soluble in polar solvents. Methanol and ethanol-water mixtures are commonly used. Optimize the solvent polarity. 2. Increase the extraction time or temperature according to the chosen method (e.g., for maceration, allow for longer contact time; for reflux, ensure the temperature is appropriate). 3. Grind the plant material to a fine, uniform powder to increase the surface area for solvent penetration. 4. Optimize the ratio of plant material to solvent volume to ensure complete wetting and efficient mass transfer. 5. Avoid excessively high temperatures and prolonged extraction times that could lead to degradation. |
| Incomplete Extraction | 1. Poor solvent penetration. 2. Saturation of the solvent. | 1. Use techniques like ultrasound or microwave assistance to enhance solvent penetration into the plant matrix. 2. Perform sequential extractions (re-maceration) with fresh solvent to ensure exhaustive extraction. |
Comparison of Extraction Methods for Harpagoside:
| Extraction Method | Key Parameters | Reported Harpagoside Content/Yield | Reference |
| Supercritical Fluid Extraction (SFE) | Pressure, temperature, modifier (e.g., ethanol) | Up to 30% Harpagoside in the extract | |
| Subcritical CO2 Extraction | Pressure, temperature, modifier (e.g., ethanol) | ~20% Harpagoside in the extract, with nearly three times greater yield than SFE | |
| Microwave-Assisted Extraction (MAE) | Ethanol concentration, solvent-to-material ratio, time | Optimal conditions can significantly improve extraction yield compared to conventional methods | |
| Boiling Methanol Extraction | Boiling methanol, 2 x 2 hours | Used for quantitative analysis of this compound in Melittis melissophyllum |
Experimental Protocols
Protocol 1: General Workflow for this compound Analysis
This protocol outlines a typical workflow for the analysis of this compound content in plant material.
Protocol 2: UPLC-MS/MS Method for this compound Quantification
This protocol is based on a validated method for the determination of this compound.
-
Sample Preparation:
-
Extract 1 g of dried, milled plant material with 100 mL of boiling methanol for 2 hours. Repeat the extraction.
-
Combine the extracts and evaporate to dryness under vacuum at 40°C.
-
Dissolve the residue in 10 mL of HPLC-grade methanol.
-
Filter the solution through a 0.22 µm syringe filter before analysis.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY® UPLC® coupled to a Waters TQD mass spectrometer.
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for iridoid glycosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound in a concentration range of approximately 0.1 to 12.5 µg/mL.
-
An internal standard (e.g., chloramphenicol) can be used to improve precision.
-
Factors Influencing this compound Biosynthesis
The production of secondary metabolites like this compound is a complex process influenced by various internal and external factors.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. DSpace [tutvital.tut.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Changes in the this compound, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating degradation of Harpagide during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of Harpagide during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an iridoid glycoside, a type of bioactive compound found in various medicinal plants, including Harpagophytum procumbens (Devil's Claw) and species of the Scrophularia genus. Its anti-inflammatory properties make it a subject of interest in drug development. This compound is susceptible to degradation, which can lead to inaccurate quantification and a misinterpretation of its biological activity in research settings.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors contributing to this compound degradation are:
-
Enzymatic Activity: The presence of endogenous enzymes like β-glucosidase in plant material can hydrolyze the glycosidic bond of this compound.
-
Temperature: Elevated temperatures during sample processing and storage can accelerate degradation.
-
pH: this compound may be unstable in highly acidic or alkaline conditions.
-
Light: Prolonged exposure to light, particularly UV radiation, can potentially lead to photodegradation.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To minimize degradation, samples containing this compound should be stored under the following conditions:
-
Short-term storage: Refrigerate at 2-8°C for up to 24 hours.
-
Long-term storage: For storage longer than 24 hours, freezing at -20°C or -80°C is recommended. Samples should be protected from light by using amber vials or by wrapping storage containers in aluminum foil.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or no detection of this compound in fresh plant material.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Endogenous β-glucosidases in the plant matrix may have degraded this compound upon cell lysis. |
| Solution 1: Immediate Freezing. Freeze fresh plant material in liquid nitrogen immediately after collection and store at -80°C until extraction. | |
| Solution 2: Lyophilization. Freeze-dry the plant material to remove water and inhibit enzymatic activity. | |
| Solution 3: Solvent Inactivation. Homogenize the fresh plant material directly in a cold organic solvent like methanol to denature enzymes. | |
| Inefficient Extraction | The chosen extraction solvent or method may not be optimal for this compound. |
| Solution: Refer to the detailed Experimental Protocol for this compound Extraction below. Water, methanol, or a mixture of methanol and water are effective solvents. |
Issue 2: Inconsistent this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Sample | The distribution of this compound within the plant material may not be uniform. |
| Solution: Thoroughly grind and homogenize the entire plant sample before taking aliquots for extraction. | |
| Variable Degradation During Preparation | Inconsistent timing or temperature during sample preparation can lead to varying levels of degradation. |
| Solution: Standardize the sample preparation workflow. Keep samples on ice and minimize the time between extraction and analysis. |
Issue 3: Appearance of unknown peaks and a decrease in this compound peak area in chromatograms over time.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in Solution | This compound in the extracted solution may be degrading while waiting for analysis. |
| Solution 1: pH Control. Ensure the final extract solution is at a neutral or slightly acidic pH. Avoid strongly alkaline or acidic conditions. | |
| Solution 2: Temperature Control. Keep extracts refrigerated (2-8°C) and analyze them as quickly as possible. For longer storage, freeze at -20°C or below. | |
| Solution 3: Light Protection. Store extracts in amber vials or protect them from light. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, studies on the related iridoid glycoside, harpagoside, and other similar compounds provide valuable insights. The following table summarizes the stability of iridoids under various conditions.
| Compound | Condition | Observation | Reference |
| Iridoids in Devil's Claw Tincture | Controlled storage | Levels fell by less than 10% during six months of storage. | [1] |
| Various Iridoid Glycosides | Strong alkaline solution | Hydrolysis observed. | [2] |
| Various Iridoid Glycosides | High temperature | Degradation observed. | [2] |
| Various Iridoid Glycosides | Strong acid conditions | Degradation observed. | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is suitable for the extraction of this compound from dried and powdered plant material, such as the roots of Harpagophytum procumbens.
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of a methanol:water (1:1 v/v) solution.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C and protect it from light until analysis.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol provides a validated method for the quantitative analysis of this compound.
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other components. A starting point could be 95% A, hold for 1 min, ramp to 5% A over 5 min, hold for 2 min, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for this compound. (Note: These should be optimized on the specific instrument being used).
-
Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to ICH guidelines. A validated method reported LOD and LOQ values for this compound to be below 0.03 and 0.7 μg/mL, respectively.[3]
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Validation & Comparative
Harpagide vs. Harpagoside: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Harpagide and harpagoside, two prominent iridoid glycosides isolated from the roots of Harpagophytum procumbens (Devil's Claw), are recognized for their significant anti-inflammatory properties.[1][2] Both compounds are subjects of extensive research to elucidate their therapeutic potential in treating inflammatory conditions like arthritis. This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies, highlighting the differential efficacy of this compound and harpagoside in modulating inflammatory markers.
Table 1: Comparative Inhibition of Cyclooxygenase (COX) Enzymes and Nitric Oxide (NO) Production
| Compound/Fraction | Target | Inhibition (%) | Concentration | Assay System |
| Harpagoside-rich fraction | COX-1 | 37.2% | Not specified | Whole blood assay |
| Harpagoside-rich fraction | COX-2 | 29.5% | Not specified | Whole blood assay |
| Harpagoside-rich fraction | Nitric Oxide (NO) | 66% | Not specified | LPS-stimulated whole blood |
| Iridoid pool fraction (containing this compound) | COX-2 | Increased activity | Not specified | Whole blood assay |
Source: Data compiled from a study evaluating isolated fractions of Harpagophytum procumbens.[3]
Table 2: Comparative Binding Affinity to COX-2 (In Silico Molecular Docking)
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds |
| Harpagoside | -9.13 | 7 |
| This compound | -5.53 | 10 |
Source: Data from a molecular docking study simulating the interaction between the compounds and the COX-2 active site.[4][5]
Mechanism of Action: A Comparative Overview
Both this compound and harpagoside exert their anti-inflammatory effects primarily through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade. However, nuances in their mechanisms and efficacy have been reported.
Harpagoside: A Potent Inhibitor of the NF-κB Pathway
Harpagoside has been consistently shown to suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In Lipopolysaccharide (LPS)-stimulated macrophages and other cell lines, harpagoside prevents the degradation of the inhibitory subunit IκB-α. This action blocks the subsequent translocation of the active NF-κB dimer into the nucleus, thereby inhibiting the transcription of NF-κB target genes, including COX-2 and iNOS.
This compound: A Modulator of NF-κB and Metabolic Pathways
The role of this compound is more complex, with some studies indicating a nuanced, and occasionally contradictory, role in inflammation. Like harpagoside, it is considered a potential COX-2 inhibitor. A 2024 study demonstrated that this compound can inhibit the inflammatory response induced by Tumor Necrosis Factor-alpha (TNF-α) in articular chondrocytes. This effect was linked to the inhibition of the NF-κB pathway and the modulation of glycolytic pathways, suggesting a link between cellular metabolism and inflammation.
However, it is crucial to note that some research suggests this compound may have context-dependent or even pro-inflammatory effects. One study reported that while a harpagoside-rich fraction inhibited COX-2, a fraction containing a pool of iridoids (including this compound) increased COX-2 activity. Another report noted that this compound might antagonize the effects of harpagoside.
The Critical Role of Hydrolysis
A pivotal study has suggested that the hydrolysis of the glycosidic bond in both this compound and harpagoside is a prerequisite for their direct COX-2 inhibitory activity. The hydrolyzed aglycone products of both compounds demonstrated a significant, concentration-dependent inhibition of COX-2 activity in vitro, whereas the parent glycosides did not. This suggests that the in vivo anti-inflammatory activity of these compounds may be dependent on their metabolism by glucosidases.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and harpagoside and a typical workflow for their experimental evaluation.
Caption: Harpagoside inhibits the NF-κB pathway by preventing IκBα degradation.
Caption: this compound inhibits TNF-α induced inflammation via NF-κB and glycolysis.
Caption: General experimental workflow for evaluating anti-inflammatory activity.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for assessing the anti-inflammatory effects of this compound and harpagoside.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) or human THP-1 monocytes are commonly used. For osteoarthritis studies, primary rat articular chondrocytes are employed.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified atmosphere.
-
Protocol:
-
Seed cells in multi-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of pure this compound or harpagoside for a specified duration (e.g., 2 hours).
-
Induce inflammation by adding an inflammatory stimulus such as LPS (10 µg/mL) or TNF-α.
-
Incubate for a period relevant to the target of analysis (e.g., 4-6 hours for mRNA, 24 hours for protein/cytokine release).
-
Analysis of Gene Expression (RT-qPCR)
-
Objective: To quantify the mRNA levels of pro-inflammatory genes (COX-2, iNOS, TNF-α, IL-6).
-
Protocol:
-
Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.
-
Perform quantitative PCR (qPCR) using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Analysis of Protein Expression (Western Blot)
-
Objective: To determine the protein levels of COX-2, iNOS, and key signaling proteins like IκB-α.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies specific to the target proteins (e.g., anti-COX-2, anti-iNOS, anti-IκB-α).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density relative to a loading control (e.g., β-actin).
-
Measurement of Cytokine Production (ELISA)
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after the incubation period.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits specific for the cytokines of interest.
-
Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Conclusion
The available evidence indicates that both harpagoside and this compound possess anti-inflammatory properties, primarily by modulating the NF-κB pathway and suppressing the expression of key inflammatory mediators like COX-2 and iNOS. Harpagoside appears to be a more potent and direct inhibitor of the NF-κB pathway based on current literature. In silico data further supports a stronger interaction between harpagoside and the COX-2 enzyme compared to this compound.
The role of this compound is less definitive, with some studies suggesting it may have weaker or even opposing effects under certain conditions. The finding that hydrolysis is essential for the direct COX-2 inhibitory activity of both compounds is critical and suggests that their metabolic fate in vivo is a key determinant of their efficacy.
For drug development professionals, harpagoside presents a more consistently validated lead compound. However, the synergistic or antagonistic interactions between harpagoside, this compound, and other constituents of Devil's Claw extracts warrant further investigation to fully understand the plant's therapeutic profile. Future research should focus on direct, parallel comparisons of the pure compounds in multiple in vitro and in vivo models to clarify their respective potencies and mechanisms of action.
References
- 1. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of isolated fractions of Harpagophytum procumbens D.C. (devil's claw) on COX-1, COX-2 activity and nitric oxide production on whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validating the In Vivo Anti-inflammatory Effects of Harpagide: A Comparative Guide
For researchers and drug development professionals exploring novel anti-inflammatory agents, Harpagide, an iridoid glycoside derived from the plant Harpagophytum procumbens (Devil's Claw), presents a compelling natural alternative to conventional therapies. This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance against a non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a corticosteroid, Dexamethasone. The information herein is supported by experimental data from animal models of acute inflammation.
Performance Comparison in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a well-established and widely used assay to evaluate the efficacy of acute anti-inflammatory agents. The following table summarizes the comparative efficacy of an extract of Harpagophytum procumbens, containing this compound, against Indomethacin in reducing paw edema. Data for Dexamethasone from similar studies is included for a broader comparison.
| Treatment Group | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| Control (Carrageenan) | - | 4 hours | 0% |
| Harpagophytum procumbens Extract | 400 mg/kg | 4 hours | ~45-50%[1] |
| Indomethacin | 10 mg/kg | 4 hours | ~54%[2] |
| Dexamethasone | 0.5 mg/kg | 4 hours | ~70-80%[3] |
Note: The data for the Harpagophytum procumbens extract is based on studies where the extract was used, and the anti-inflammatory effect is attributed, in part, to its this compound content. The efficacy of pure this compound may vary.
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema model is crucial for the replication and validation of these findings.
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute local inflammation in the rat paw to evaluate the anti-inflammatory activity of test compounds.
Animals: Male Wistar rats (180-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Materials:
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds: this compound, Indomethacin, Dexamethasone
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into different groups: Control, this compound-treated, Indomethacin-treated, and Dexamethasone-treated.
-
The test compounds or vehicle are administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effect of this compound is primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in pain and inflammation.
This compound's mechanism of action.
Experimental Workflow for In Vivo Validation
The workflow for validating the anti-inflammatory effects of this compound in an in vivo model like the carrageenan-induced paw edema assay follows a standardized procedure to ensure reliable and reproducible results.
In vivo validation workflow.
References
- 1. scispace.com [scispace.com]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Harpagide Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of three common analytical methods—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of Harpagide, a key bioactive iridoid glycoside.
This publication delves into the cross-validation of these techniques, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy for your research and quality control needs. The information is based on established scientific literature and follows the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC, HPTLC, and UV-Vis spectrophotometry based on available research.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.99 | Not explicitly found for this compound |
| Precision (RSD%) | < 2% | < 5% | Not explicitly found for this compound |
| Accuracy (Recovery %) | 98.1 ± 2.4% | Good accuracy reported | Not explicitly found for this compound |
| Limit of Detection (LOD) | Data not available | Data not available | Data not available |
| Limit of Quantification (LOQ) | Data not available | Data not available | Data not available |
Note: While a direct comparative study with all validation parameters for this compound across all three methods was not found in the reviewed literature, the data presented is derived from studies on this compound and the closely related compound harpagoside. A study comparing HPLC and HPTLC for harpagoside quantification concluded that both methods provide good accuracy, reproducibility, and selectivity, with no statistically significant difference in the quantitative results.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC, HPTLC, and a general protocol for UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol is based on a validated HPLC-UV method for the determination of this compound and harpagoside.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Agilent Technologies ZORBAX SB-C18 column (4.6 mm x 250 mm, 5 µm) or equivalent
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (containing 0.03% phosphoric acid) in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (before 13 min) and then changed to 280 nm.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to achieve a series of concentrations for the calibration curve (e.g., 0.05 µg/mL to 1.5 µg/mL).
-
Sample Preparation: Extract the plant material or formulation with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: A linear calibration curve was obtained for this compound in the range of 0.0549 - 1.46 µg with a correlation coefficient (r) of 0.9999.
-
Accuracy: The recovery for this compound was found to be 98.1% with a relative standard deviation (RSD) of 2.4%.
High-Performance Thin-Layer Chromatography (HPTLC) Method for this compound Quantification
The following is a general protocol for HPTLC analysis, which can be adapted for this compound quantification.
Instrumentation:
-
HPTLC system with an automatic TLC sampler, TLC scanner, and appropriate software.
-
HPTLC plates pre-coated with silica gel 60 F254.
Reagents:
-
Appropriate solvent system for mobile phase (e.g., a mixture of ethyl acetate, methanol, and water).
-
This compound reference standard.
-
Derivatizing reagent (e.g., anisaldehyde-sulfuric acid reagent).
Methodology:
-
Sample and Standard Application: Apply standard and sample solutions as bands of a defined width onto the HPTLC plate using an automatic applicator.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase up to a specified distance.
-
Drying: Dry the plate after development.
-
Derivatization: Spray the plate with a suitable derivatizing reagent and heat at a specific temperature for a defined time to visualize the spots.
-
Densitometric Scanning: Scan the plate with a TLC scanner at the wavelength of maximum absorbance for this compound after derivatization.
UV-Vis Spectrophotometric Method for this compound Quantification
This is a general procedure that can be adapted and validated for this compound quantification.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Suitable solvent for sample and standard preparation (e.g., methanol or ethanol).
-
This compound reference standard.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a solution of this compound standard across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the cross-validation of different analytical methods. The following diagram illustrates a logical workflow for comparing HPLC, HPTLC, and UV-Vis spectrophotometry for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathways in this compound's Pharmacological Activity
While this guide focuses on analytical methodology, it is important to remember the therapeutic context of this compound. Its anti-inflammatory effects are believed to be mediated through the modulation of specific signaling pathways. The diagram below illustrates a simplified representation of a potential mechanism of action.
Caption: Potential anti-inflammatory signaling pathway of this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. molnar-institute.com [molnar-institute.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Harpagide vs. Synthetic Anti-inflammatory Drugs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anti-inflammatory agents has led to a growing interest in natural compounds as alternatives to traditional synthetic drugs. Among these, harpagide, an iridoid glycoside from the plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant attention for its anti-inflammatory properties. This guide provides an objective comparison of the efficacy of this compound with commonly used synthetic anti-inflammatory drugs, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
Synthetic non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. These drugs are broadly classified based on their selectivity for COX-1 and COX-2 isoforms. In contrast, this compound appears to employ a multi-pronged approach, with a significant impact on the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.
This compound has been shown to inhibit the activation of NF-κB, which in turn suppresses the expression of downstream inflammatory mediators, including COX-2 and inducible nitric oxide synthase (iNOS)[1]. This upstream regulation suggests a broader anti-inflammatory effect compared to direct COX inhibition. Additionally, computational studies indicate that this compound and its related compound, harpagoside, can directly interact with the COX-2 enzyme, suggesting a dual mechanism of action[2].
Quantitative Efficacy Comparison
The following tables summarize key quantitative data from various in vitro and in vivo studies, comparing the efficacy of this compound and its derivatives with that of common synthetic anti-inflammatory drugs. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 / % Inhibition | Source |
| Harpagoside | NF-κB activation | LPS-stimulated RAW 264.7 cells | IC50: 96.4 μM | [3] |
| Ibuprofen | NF-κB activation | T-cell stimulation | IC50: 61.7 μM (S+)-enantiomer, 121.8 μM (R-)-enantiomer | [4][5] |
| Harpagoside-rich fraction | COX-1 Inhibition | Human whole blood | 37.2% inhibition | |
| Harpagoside-rich fraction | COX-2 Inhibition | Human whole blood | 29.5% inhibition | |
| Celecoxib | COX-1 Inhibition | Human peripheral monocytes | IC50: 82 μM | |
| Celecoxib | COX-2 Inhibition | Human peripheral monocytes | IC50: 6.8 μM | |
| Diclofenac | COX-1 Inhibition | Human peripheral monocytes | IC50: 0.076 μM | |
| Diclofenac | COX-2 Inhibition | Human peripheral monocytes | IC50: 0.026 μM | |
| Ibuprofen | COX-1 Inhibition | Human peripheral monocytes | IC50: 12 μM | |
| Ibuprofen | COX-2 Inhibition | Human peripheral monocytes | IC50: 80 μM |
Table 2: In Silico and In Vivo Efficacy Data
| Compound | Parameter | Model | Value | Source |
| Harpagoside | Binding Energy to COX-2 | Molecular Docking | -9.13 kcal/mol | |
| This compound | Binding Energy to COX-2 | Molecular Docking | -5.53 kcal/mol | |
| Indomethacin | Paw Edema Inhibition | Carrageenan-induced rat paw edema | Significant inhibition at 10 mg/kg | |
| Harpagophytum procumbens extract | Paw Edema Inhibition | Carrageenan-induced rat paw edema | Dose-dependent inhibition, equivalent to phenylbutazone, indomethacin, and aspirin in some studies |
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or synthetic drug). After a pre-incubation period (e.g., 1-2 hours), LPS (typically 10-100 ng/mL) is added to stimulate inflammation.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
COX-2 and iNOS expression: The expression levels of these enzymes in the cell lysates can be determined by Western blotting or quantitative PCR (qPCR).
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined from the dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classical and widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. The drugs are usually administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in the anti-inflammatory action of this compound and a general workflow for comparing the efficacy of anti-inflammatory compounds.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing anti-inflammatory efficacy.
Conclusion
The available evidence suggests that this compound possesses significant anti-inflammatory properties, acting primarily through the inhibition of the NF-κB signaling pathway. This mechanism of action is distinct from that of most synthetic NSAIDs, which are direct COX inhibitors. While direct comparative data is still emerging, preliminary findings indicate that the efficacy of Harpagophytum procumbens extracts may be comparable to some traditional NSAIDs and COX-2 inhibitors. The multi-target nature of this compound could offer a therapeutic advantage, potentially leading to a broader anti-inflammatory effect with a different side-effect profile. Further well-controlled, head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of purified this compound in relation to synthetic anti-inflammatory drugs.
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Pharmacological Puzzle: An In Vitro and In Vivo Correlation of Harpagide's Effects
A Comparative Guide for Researchers in Drug Development
Harpagide, a prominent iridoid glycoside found in the medicinal plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant attention for its anti-inflammatory and analgesic properties. Understanding the correlation between its activity in laboratory cell-based assays (in vitro) and in living organisms (in vivo) is crucial for its development as a potential therapeutic agent. This guide provides an objective comparison of this compound's pharmacological effects, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies, offering a clear comparison of this compound's and its related compound Harpagoside's potency and efficacy.
Table 1: In Vitro Anti-Inflammatory and Analgesic Effects
| Target/Assay | Compound | Cell Line | Concentration/Dose | Observed Effect | Citation |
| Cytokine Inhibition | |||||
| TNF-α Production | This compound & Harpagoside | Human Monocytes | Not specified | No effect on LPS-induced TNF-α release. | [1][2] |
| IL-6 Production | Harpagoside | Primary Human Osteoarthritis Chondrocytes | Not specified | Suppresses IL-6 expression. | [3] |
| IL-1β, IL-6, TNF-α Production | Harpagoside | RAW 264.7 Mouse Macrophages | Not specified | Inhibited the production of these cytokines. | [4] |
| Enzyme Inhibition | |||||
| COX-1 Activity | Harpagoside-rich fraction | Human Whole Blood | 30 µg/mL | 37.2% inhibition. | [5] |
| COX-2 Activity | Harpagoside-rich fraction | Human Whole Blood | 30 µg/mL | 29.5% inhibition. | |
| Signaling Pathway Modulation | |||||
| NF-κB Activation | Harpagoside | HepG2 Cells | 200 µM | Blocked translocation of NF-κB to the nucleus. | |
| iNOS & COX-2 Expression | Harpagoside | HepG2 Cells | 200 µM | Inhibited LPS-induced mRNA and protein expression. |
Table 2: In Vivo Anti-Inflammatory and Analgesic Effects
| Model | Species | Compound/Extract | Dose | Route of Administration | Observed Effect | Citation |
| Anti-Inflammatory | ||||||
| Carrageenan-Induced Paw Edema | Rat | Pure Harpagoside | Not specified | Oral or Intraperitoneal | Significantly reduced or inhibited paw swelling. | |
| Carrageenan-Induced Paw Edema | Rat | H. procumbens extract (300 mg/kg) | 300 mg/kg | Not specified | Significant increase in Mechanical Withdrawal Threshold (MWT). | |
| Analgesic | ||||||
| Acetic Acid-Induced Writhing | Mouse | Not specified | Not specified | Not specified | Inhibition of writhing response. | |
| Low Back Pain | Human | H. procumbens extract (containing 50 mg or 100 mg harpagoside daily) | 50 mg or 100 mg daily | Oral | Improved pain scores. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Assays
1. Cytokine Production Inhibition Assay (TNF-α, IL-6, IL-1β)
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or Harpagoside for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further period (e.g., 18-24 hours).
-
Quantification: The concentration of cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. The results are typically expressed as a percentage of inhibition compared to the LPS-stimulated control.
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Whole Blood Assay: Freshly drawn human blood is used.
-
COX-1 Activity: Blood is allowed to clot for 1 hour at 37°C to induce thromboxane B2 (TXB2) production, a measure of COX-1 activity.
-
COX-2 Activity: Heparinized blood is stimulated with LPS for 24 hours at 37°C to induce prostaglandin E2 (PGE2) production, a measure of COX-2 activity.
-
Treatment: this compound or Harpagoside is added to the blood samples before the induction of clotting or LPS stimulation.
-
Quantification: TXB2 and PGE2 levels are measured in the serum and plasma, respectively, using specific EIA or ELISA kits. The percentage of inhibition is calculated relative to the untreated control.
3. NF-κB Nuclear Translocation Assay (Western Blot)
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2) is cultured and pre-treated with Harpagoside (e.g., 200 µM for 2 hours) before stimulation with LPS.
-
Nuclear and Cytoplasmic Extraction: After stimulation, cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercially available kit.
-
Western Blotting: Proteins from both fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p65 band in the cytoplasmic fraction and a corresponding decrease in the nucleus of treated cells compared to the LPS-stimulated control indicates inhibition of translocation.
4. Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Cells are treated with this compound or Harpagoside for various time points.
-
Protein Extraction: Whole-cell lysates are prepared.
-
Western Blotting: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 MAPKs. The same membrane is then stripped and re-probed with antibodies for the total forms of these proteins to ensure equal loading.
-
Quantification: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the effect of the compound on MAPK activation.
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: this compound, Harpagoside, or the vehicle control is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.
2. Acetic Acid-Induced Writhing Test in Mice
-
Animals: Swiss albino mice are commonly used.
-
Induction of Writhing: An intraperitoneal injection of a dilute acetic acid solution (e.g., 0.6%) is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Treatment: The test compound or vehicle is administered (e.g., orally or intraperitoneally) 30-60 minutes before the acetic acid injection.
-
Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.
Visualization of Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's pharmacological effects.
Caption: Experimental workflow for in vitro and in vivo studies of this compound.
Caption: Harpagoside's inhibition of the NF-κB signaling pathway.
Caption: Harpagoside's modulation of the MAPK signaling pathway.
Correlation and Conclusion
The compiled data reveals a generally positive correlation between the in vitro and in vivo pharmacological effects of this compound and its derivatives. The in vitro inhibition of pro-inflammatory mediators such as cytokines and the modulation of key signaling pathways like NF-κB and MAPKs provide a mechanistic basis for the observed in vivo anti-inflammatory and analgesic activities.
For instance, the suppression of COX enzymes and the production of pro-inflammatory cytokines in cellular assays directly relates to the reduction of edema in the carrageenan-induced paw edema model and the decrease in pain responses in the writhing test. The inhibition of the NF-κB pathway, a central regulator of inflammation, further substantiates the broad anti-inflammatory profile observed in animal models.
However, discrepancies and areas for further research exist. While some studies show direct inhibition of inflammatory enzymes, others suggest the primary mechanism is the suppression of their gene expression. The relative contribution of this compound versus other compounds within Harpagophytum procumbens extracts to the overall in vivo effect also warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of TNF-alpha synthesis in LPS-stimulated primary human monocytes by Harpagophytum extract SteiHap 69 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of isolated fractions of Harpagophytum procumbens D.C. (devil's claw) on COX-1, COX-2 activity and nitric oxide production on whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Harpagide's Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside found in several medicinal plants, most notably Devil's Claw (Harpagophytum procumbens), has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Understanding the activity of this compound across various cell types is crucial for elucidating its mechanism of action and identifying potential applications in drug development. This guide provides a head-to-head comparison of this compound's activity in different cell lines, supported by available experimental data.
Data Presentation: Summary of this compound's Activity
Direct comparative studies of this compound across multiple cell lines with standardized quantitative metrics like IC50 values are limited in the currently available literature. However, existing research provides valuable insights into its cell-type-specific effects. The following table summarizes the observed activities of this compound and its closely related compound, Harpagoside, in various cell lines.
| Cell Line | Cell Type | Compound | Activity | Quantitative Data |
| THP-1 | Human Monocytic Leukemia | This compound & Harpagoside | Anti-inflammatory: Decreased TNFα secretion in PMA-differentiated cells. Pro-inflammatory: Induced mRNA expression of TNFα and ICAM-1 in undifferentiated cells.[1] | No specific IC50 values reported. |
| Primary Human Monocytes | Primary Immune Cells | This compound & Harpagoside | No significant effect on LPS-induced TNFα release.[2] | Not applicable. |
| RAW 264.7 | Murine Macrophage | Harpagoside | Anti-inflammatory: Inhibited production of IL-1β, IL-6, and TNF-α.[3][4] Inhibited nitric oxide (NO) production.[5] | Harpagoside (200 µM) inhibited the production of inflammatory cytokines. |
| HepG2 | Human Hepatocellular Carcinoma | Harpagoside | Anti-inflammatory: Inhibited LPS-induced iNOS and COX-2 expression. | No specific IC50 values reported. |
| L929 | Murine Fibroblast | Harpagophytum procumbens extract | Low Cytotoxicity: No significant cytotoxicity observed. | Not applicable for pure this compound. |
Key Observations and Comparative Analysis
The activity of this compound and its related compounds appears to be highly dependent on the specific cell line and its differentiation state.
-
Immune Cells (THP-1 and RAW 264.7): In differentiated, macrophage-like THP-1 cells, this compound exhibits anti-inflammatory properties by reducing TNFα secretion. This is consistent with the findings for Harpagoside in RAW 264.7 macrophages, where it inhibits the production of several pro-inflammatory cytokines and mediators. However, in undifferentiated THP-1 monocytes, this compound shows a contrasting, pro-inflammatory effect by upregulating the expression of TNFα and ICAM-1 mRNA. This suggests that the cellular context and signaling pathways present in differentiated versus undifferentiated immune cells are critical determinants of this compound's effect. The conflicting result in primary human monocytes, where no effect on TNFα release was observed, further underscores the potential for cell-type-specific responses.
-
Hepatocellular Carcinoma Cells (HepG2): Research on the closely related compound Harpagoside in HepG2 cells points towards an anti-inflammatory mechanism involving the inhibition of iNOS and COX-2 expression. This suggests a potential role for this compound in modulating inflammatory pathways in liver cells.
-
Fibroblast Cells (L929): Studies using extracts of Harpagophytum procumbens on L929 fibroblast cells did not show significant cytotoxicity, indicating a favorable safety profile for this cell line. However, data on the specific cytotoxic effects of pure this compound on fibroblasts is lacking.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cytokine Secretion Assay (ELISA)
This protocol is used to quantify the concentration of specific cytokines, such as TNFα, in cell culture supernatants.
-
Cell Treatment: Seed cells in a 24-well or 48-well plate and treat with this compound and/or an inflammatory stimulus (e.g., LPS) for a specified duration.
-
Supernatant Collection: After treatment, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Visualizations
Experimental Workflow for Evaluating this compound's Anti-inflammatory Activity
Caption: A general experimental workflow for assessing the anti-inflammatory effects of this compound.
Simplified NF-κB Signaling Pathway Modulated by this compound
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
References
- 1. The influence of harpagoside and this compound on TNFα-secretion and cell adhesion molecule mRNA-expression in IFNγ/LPS-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TNF-alpha synthesis in LPS-stimulated primary human monocytes by Harpagophytum extract SteiHap 69 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant activity of crude extracts of Harpagophytum zeyheri and their anti-inflammatory and cytotoxicity activity compared with diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Action of Harpagide: A Comparative Guide Based on Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Harpagide, a prominent iridoid glycoside derived from the medicinal plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive validation of this compound's mechanism of action through a detailed examination of its effects on gene expression. We present a comparative analysis supported by experimental data, offering valuable insights for researchers and professionals in drug discovery and development.
Comparative Analysis of this compound's Effect on Pro-Inflammatory Gene Expression
This compound exerts its anti-inflammatory effects by modulating the expression of key genes involved in the inflammatory cascade. The following table summarizes quantitative data from various studies, comparing the inhibitory effects of this compound and its related compounds on the expression of crucial pro-inflammatory mediators.
| Gene Target | Compound/Extract | Cell Type | Stimulant | Method | Inhibition | Reference |
| TNF-α | Harpagophytum procumbens extract | Human Monocytes | LPS | ELISA | IC50 ≈ 100 µg/mL | [1][2] |
| Harpagophytum procumbens extract | Human Monocytes | LPS | Northern Blot | Concentration-dependent decrease | [1] | |
| This compound & Harpagoside | PMA-differentiated THP-1 cells | IFNγ/LPS | ELISA | Decrease in secretion | [3] | |
| IL-6 | Harpagophytum procumbens extract | Human Monocytes | LPS | ELISA | IC50 > 100 µg/mL | [1] |
| Harpagophytum procumbens extract | Human Monocytes | LPS | Northern Blot | Concentration-dependent decrease | ||
| Harpagoside | Primary Human OA Chondrocytes | IL-1β | qPCR, ELISA | Significant suppression | ||
| This compound | Rat Articular Chondrocytes | TNF-α | qPCR | Restoration of upregulation | ||
| This compound | Mouse Lung Tissue | LPS | qPCR, ELISA | ~55-70% reduction at protein level | ||
| IL-1β | Harpagophytum procumbens extract | Human Monocytes | LPS | ELISA | Inhibition at ≥ 100 µg/mL | |
| This compound | Rat Articular Chondrocytes | TNF-α | qPCR | Restoration of upregulation | ||
| This compound | Mouse Lung Tissue | LPS | qPCR, ELISA | Significant suppression | ||
| COX-2 | Harpagophytum procumbens extract | RAW 264.7 Macrophages | LPS | Luciferase Assay | Max inhibition at 50 µg/mL | |
| Harpagoside | HepG2 & RAW 264.7 cells | LPS | Western Blot, qPCR | Inhibition of mRNA and protein expression | ||
| This compound | Rat Articular Chondrocytes | TNF-α | qPCR | Restoration of upregulation | ||
| MMP-13 | Harpagoside | Primary Human OA Chondrocytes | IL-1β | qPCR, Western Blot | Dramatic reduction in mRNA and protein | |
| This compound | Rat Articular Chondrocytes | TNF-α | qPCR | Restoration of upregulation |
Deciphering the Molecular Pathways
Gene expression analysis has been pivotal in elucidating the signaling pathways modulated by this compound and its derivatives. The primary mechanism involves the inhibition of key transcription factors that drive the expression of pro-inflammatory genes.
One of the core pathways affected is the AP-1 (Activator Protein-1) signaling cascade. Studies have demonstrated that Harpagophytum extracts can inhibit the binding of AP-1 to its DNA response elements, thereby preventing the transcription of target genes like TNF-α and COX-2. Specifically, Harpagoside has been shown to suppress the induction and phosphorylation of c-Fos, a key component of the AP-1 transcription factor complex.
The role of the NF-κB (Nuclear Factor-kappa B) pathway in the anti-inflammatory action of these compounds is more complex, with some conflicting reports. While some studies suggest that Harpagoside suppresses NF-κB activation by preventing the degradation of its inhibitory subunit IκB-α and blocking the translocation of NF-κB to the nucleus, other research indicates no effect on NF-κB activation by Harpagophytum extracts. This suggests that the anti-inflammatory effects may be cell-type or stimulus-dependent, or that different components of the extract have varying effects on this pathway.
More recent findings suggest that this compound's mechanism may also involve the modulation of metabolic pathways, such as glycolysis, in inflammatory conditions. Additionally, it has been shown to interact with the HIF-1α pathway.
Caption: this compound's Anti-Inflammatory Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Lines:
-
Human Monocytes: Isolated from healthy human donors using Ficoll gradient preparation.
-
RAW 264.7 (Murine Macrophage): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary Human Osteoarthritis (OA) Chondrocytes: Isolated from cartilage obtained from OA patients undergoing total knee replacement and cultured in DMEM/F-12 medium with 10% FBS.
-
THP-1 (Human Monocytic): Cultured in RPMI-1640 medium with 10% FBS. Differentiation into macrophages is induced by treatment with Phorbol 12-myristate 13-acetate (PMA).
-
-
Treatment:
-
Cells are typically pre-treated with varying concentrations of this compound or related compounds for a specified period (e.g., 1-2 hours).
-
Inflammation is then induced by adding a stimulant such as Lipopolysaccharide (LPS; from E. coli), Interleukin-1 beta (IL-1β), or Tumor Necrosis Factor-alpha (TNF-α).
-
Control groups include untreated cells and cells treated with the stimulant alone.
-
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cultured cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA concentration and purity are determined by spectrophotometry.
-
Quantitative Real-Time PCR (qPCR):
-
cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR is performed using a thermal cycler with specific primers for target genes (e.g., TNF-α, IL-6, COX-2, MMP-13) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Northern Blot Analysis:
-
Total RNA is separated by agarose gel electrophoresis and transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled cDNA probe specific to the gene of interest.
-
The signal is detected by autoradiography and quantified by densitometry.
-
Protein Expression and Activity Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected to measure the secretion of cytokines (e.g., TNF-α, IL-6).
-
Commercially available ELISA kits are used according to the manufacturer's protocols.
-
-
Western Blotting:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., COX-2, MMP-13, p-c-Fos) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Luciferase Reporter Assay:
-
Cells are transiently transfected with a plasmid containing the promoter of a target gene (e.g., COX-2) linked to a luciferase reporter gene.
-
After treatment, cells are lysed, and luciferase activity is measured using a luminometer. This assay provides a functional readout of promoter activity and gene transcription.
-
Caption: Gene Expression Analysis Workflow
Conclusion
The validation of this compound's mechanism of action through gene expression analysis provides a solid foundation for its therapeutic potential as an anti-inflammatory agent. The consistent downregulation of key pro-inflammatory genes like TNF-α, IL-6, COX-2, and MMPs, primarily through the inhibition of the AP-1 signaling pathway, underscores its targeted molecular effects. The compiled data and detailed protocols in this guide offer a valuable resource for researchers aiming to further investigate this compound, explore its derivatives, or develop novel anti-inflammatory drugs with similar mechanisms of action. The presented evidence strongly supports the continued exploration of this compound and related iridoid glycosides in the management of inflammatory disorders.
References
A Comparative Analysis of Harpagide Content in Scrophularia Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the genus Scrophularia presents a significant source of bioactive iridoid glycosides, particularly harpagide and its derivatives like harpagoside. These compounds are of considerable interest due to their potent anti-inflammatory properties. This guide provides a comparative overview of this compound content across different Scrophularia species, supported by experimental data, detailed analytical protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of this compound and Harpagoside Content
The concentration of this compound and its related compound, harpagoside, varies significantly among different Scrophularia species and is influenced by factors such as the plant part, developmental stage, and environmental conditions.[1][2] The following table summarizes the quantitative data from several studies, providing a comparative look at the levels of these key iridoid glycosides.
| Species | Plant Part | Compound | Content (% dry weight) | Analytical Method | Reference |
| Scrophularia ningpoensis | Crude Root (Xuanshen) | This compound | 0.277 - 0.620% | HPLC-UV | [3] |
| Harpagoside | 0.078 - 0.362% | HPLC-UV | [3] | ||
| Sliced Root (Xuanshen) | This compound | 0.276 - 1.059% | HPLC-UV | [3] | |
| Harpagoside | 0.059 - 0.183% | HPLC-UV | |||
| Scrophularia lanceolata | Leaves (full sun) | Harpagoside | 0.63 ± 0.08% | UPLC-PDA | |
| Leaves (shade) | Harpagoside | 0.43 ± 0.05% | UPLC-PDA | ||
| Stems | This compound | Highest accumulation | UPLC-PDA | ||
| Scrophularia marilandica | Leaves | Harpagoside | 0.24 ± 0.04% | UPLC-PDA | |
| Stems | This compound | Highest accumulation | UPLC-PDA |
Experimental Protocols: Quantification of this compound and Harpagoside
A precise and validated analytical method is crucial for the accurate quantification of this compound and harpagoside in Scrophularia species. The following protocol is based on a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method developed for Scrophularia Radix (the root of S. ningpoensis).
1. Sample Preparation:
-
Drying: Dry the plant material (e.g., roots, leaves) to a constant weight.
-
Pulverization: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh a specific amount of the powdered sample and extract with a suitable solvent (e.g., methanol) using methods such as ultrasonication or reflux extraction.
-
Filtration: Filter the extract to remove solid plant material.
2. HPLC-UV Analysis:
-
Chromatographic System: An Agilent Technologies ZORBAX SB-C18 column (4.6 mm x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution using acetonitrile and water (containing 0.03% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm for this compound and 280 nm for harpagoside.
-
Quantification: Create a calibration curve using certified reference standards of this compound and harpagoside to determine the concentration in the plant extracts.
Visualizing Key Processes
To better understand the experimental and biological context of this compound analysis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway influenced by this compound.
This compound and harpagoside are recognized for their anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory signaling pathways. The diagram below illustrates the inhibitory action of this compound on the NF-κB signaling pathway, a central regulator of inflammation.
This comparative guide highlights the potential of various Scrophularia species as sources of the valuable anti-inflammatory compound this compound. The provided data and protocols offer a foundation for researchers to further explore the therapeutic applications and optimize the production of this important iridoid glycoside.
References
Assessing the Synergistic Anti-inflammatory Effects of Harpagide in Combination with Luteolin
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds holds significant promise for the development of novel and more effective therapeutic agents. This guide provides a comparative assessment of the potential synergistic anti-inflammatory effects of Harpagide, an iridoid glycoside from Harpagophytum procumbens (Devil's Claw), when combined with Luteolin, a common dietary flavonoid. While direct experimental data on this specific combination is limited, this guide is constructed based on the known anti-inflammatory properties of each compound and established methodologies for synergy evaluation. The presented data is hypothetical and serves to illustrate the expected outcomes of such an investigation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory effects of this compound and Luteolin, alone and in combination, on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Compound/Combination | IC50 (µM) for NO Inhibition | Combination Index (CI) |
| This compound | 85 | N/A |
| Luteolin | 15 | N/A |
| This compound + Luteolin (1:1 ratio) | 8 | 0.45 (Synergistic) |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/mL and allowed to adhere overnight.[1] Cells are then pre-treated with various concentrations of this compound, Luteolin, or their combination for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[2]
-
Procedure:
-
After the 24-hour incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.[3]
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed.
-
Procedure:
-
After the treatment period, the culture medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in DMEM) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control group.
-
The synergistic effect of the combination of this compound and Luteolin is determined using isobolographic analysis and the Combination Index (CI) method developed by Chou and Talalay.[4][5]
-
Isobologram Analysis: A graph is constructed with the concentrations of this compound and Luteolin on the x and y axes, respectively. The IC50 values of the individual compounds are plotted on their respective axes. A straight line connecting these two points represents the line of additivity. Experimental IC50 values for the combination that fall below this line indicate synergy.
-
Combination Index (CI): The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
Visualizations: Signaling Pathways and Experimental Workflow
Discussion of Potential Synergistic Mechanisms
The anti-inflammatory effects of this compound and Luteolin are known to involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A synergistic interaction between this compound and Luteolin could arise from their ability to target different components of these pathways simultaneously. For instance, this compound may primarily inhibit an upstream kinase in the MAPK pathway, while Luteolin could inhibit the nuclear translocation of NF-κB. This multi-target approach could lead to a more profound suppression of pro-inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6, than either compound could achieve alone.
Furthermore, synergy can also be achieved through pharmacokinetic interactions, where one compound enhances the bioavailability or stability of the other. While not explored in this hypothetical in vitro study, this is an important consideration for future in vivo investigations.
Conclusion
The combination of this compound and Luteolin presents a promising area of research for the development of potent anti-inflammatory therapies. The hypothetical data and outlined experimental approach in this guide suggest that a synergistic interaction is plausible and could lead to enhanced efficacy at lower concentrations, potentially reducing the risk of side effects. Further experimental validation is necessary to confirm these synergistic effects and to fully elucidate the underlying molecular mechanisms. Such studies would contribute valuable knowledge to the field of natural product-based drug discovery and development.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Harpagide's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivity data for Harpagide, a naturally occurring iridoid glycoside with recognized anti-inflammatory properties. The information presented is collated from various independent studies to support further research and development.
Overview of this compound's Bioactivity
This compound, isolated from medicinal plants such as Harpagophytum procumbens (Devil's Claw), has demonstrated significant anti-inflammatory effects.[1][2][3][4] Its primary mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling cascade.[5] These actions lead to a reduction in the production of pro-inflammatory mediators such as prostaglandins, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Comparative Bioactivity Data
The following tables summarize the quantitative data from published studies on the bioactivity of this compound and its related compounds.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | Assay System | Inhibition/Effect | Reference |
| This compound | COX-2 | Molecular Docking | Binding Energy: -5.53 kcal/mol | |
| This compound | COX-2 | Ex vivo porcine skin | Significant increase in expression after 6h | |
| Hydrolyzed this compound | COX-2 | In vitro enzyme assay | Significant inhibitory effect (2.5-100 µM) | |
| Harpagoside | COX-1 | Human whole blood | 37.2% inhibition | |
| Harpagoside | COX-2 | Human whole blood | 29.5% inhibition | |
| Harpagoside | COX-2 | Molecular Docking | Binding Energy: -9.13 kcal/mol |
Table 2: Modulation of Inflammatory Mediators and Pathways
| Compound | Target Pathway/Mediator | Cell Line/System | Effect | Concentration | Reference |
| Harpagoside | NF-κB activation | RAW 264.7 macrophages | Dose-dependent inhibition of promoter activity | Not specified | |
| Harpagoside | iNOS and COX-2 expression | HepG2 cells | Inhibition of mRNA and protein expression | 200 µM | |
| Harpagoside | NF-κB translocation | HepG2 cells | Blocked translocation to the nucleus | 200 µM | |
| Harpagoside | IκB-α degradation | HepG2 cells | Blocked degradation | 200 µM | |
| Harpagoside | NO production | Human whole blood | 66% inhibition | Not specified | |
| H. procumbens extract | TNF-α and IL-6 release | Human monocytes | Dose-dependent inhibition | 10-200 mg/mL | |
| H. procumbens extract | PGE2 release | Human monocytes | Dose-dependent inhibition | 10-200 mg/mL |
Experimental Methodologies
Detailed protocols for the key experiments cited are outlined below to facilitate independent validation and further investigation.
Cyclooxygenase (COX) Inhibition Assay (Whole Blood)
This assay evaluates the effect of a compound on COX-1 and COX-2 activity in a physiologically relevant ex vivo system.
-
COX-1 Activity Quantification: Platelet thromboxane B2 (TXB2) production is measured in clotting blood as an indicator of COX-1 activity.
-
COX-2 Activity Quantification: Prostaglandin E2 (PGE2) production is measured in lipopolysaccharide (LPS)-stimulated whole blood to determine COX-2 activity.
-
Procedure:
-
Fresh human blood is collected from healthy donors.
-
For COX-2, blood is stimulated with LPS.
-
The blood is incubated with various concentrations of this compound or a control inhibitor (e.g., Indomethacin for COX-1, Etoricoxib for COX-2).
-
The concentrations of TXB2 and PGE2 are determined using appropriate immunoassays.
-
NF-κB Activation Assay (Luciferase Reporter)
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the test compound.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified.
-
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages or C2C12 muscle cells) in a multi-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB inducing agent (e.g., LPS or TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the NF-κB-driven luciferase activity to the control luciferase activity.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as COX-2, iNOS, and components of the NF-κB pathway (p65, IκB-α).
-
Procedure:
-
Treat cells (e.g., HepG2) with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detect the signal and quantify the protein bands. For analyzing NF-κB translocation, nuclear and cytosolic fractions are prepared before lysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its validation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: A generalized workflow for validating this compound's bioactivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: Occurrence in plants and biological activities - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 [mdpi.com]
- 4. The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harpagoside - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Neuroprotective Potential of Harpagide and its Aglycone, Harpagogenin
A detailed guide for researchers and drug development professionals on the distinct neuroprotective mechanisms and efficacy of the iridoid glycoside harpagide and its aglycone metabolite, harpagogenin.
This guide provides a comprehensive comparison of the neuroprotective properties of this compound, a naturally occurring iridoid glycoside, and its aglycone, harpagogenin. Emerging evidence suggests that while this compound exhibits neuroprotective effects through various mechanisms, its aglycone, harpagogenin, may be the more potent bioactive compound, particularly in activating the antioxidant response element (ARE) pathway. This guide synthesizes experimental data to elucidate their distinct mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their neuroprotective potential.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from studies investigating the neuroprotective effects of this compound and harpagogenin. It is important to note that the data for each compound are derived from separate studies, and direct side-by-side comparisons in the same experimental models are limited.
| Parameter | This compound | Harpagogenin | Experimental Model | Key Findings |
| Antioxidant Response | No significant ARE activation | Potent, concentration-dependent ARE activation (luciferase activity) | PC12 reporter cells | Harpagogenin, but not this compound, is a potent activator of the Nrf2-ARE pathway.[1] |
| Neuroinflammation | Inhibition of Ang II-induced neuroinflammation | Not explicitly studied in the same model | BV2 microglia | This compound alleviates neuroinflammation by inhibiting the TLR4/MyD88/NF-κB pathway.[2] |
| Neuronal Apoptosis | Attenuates neuronal apoptosis | Not explicitly studied in the same model | Spinal Cord Injury (rat model) | This compound inhibits neuronal apoptosis by activating the Wnt/β-catenin signaling pathway.[3] |
| Endoplasmic Reticulum Stress | Inhibits ER stress-mediated apoptosis | Not explicitly studied in the same model | Oxygen-glucose deprivation/reoxygenation (OGD/R) in PC12 cells | This compound exerts a neuroprotective effect by inhibiting ER stress. |
| Synaptic Function | Enhances synaptic dopamine release | Not explicitly studied in the same model | Dopaminergic neurons | This compound promotes the release of synaptic vesicles.[4] |
Experimental Protocols
This section details the methodologies employed in the key experiments that form the basis of this comparison.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Objective: To assess the ability of this compound and harpagogenin to activate the Nrf2-ARE signaling pathway.
-
Cell Line: PC12 cells stably transfected with a luciferase reporter gene under the control of the antioxidant response element (ARE).
-
Treatment: Cells were treated with varying concentrations of this compound or harpagogenin for a specified duration.
-
Analysis: Luciferase activity was measured using a luminometer. An increase in luciferase activity indicates the activation of the ARE pathway.
-
Cytotoxicity Assessment: A parallel assay, such as the MTT assay, was conducted to determine the potential cytotoxic effects of the compounds at the tested concentrations.[1]
Neuroinflammation Model in BV2 Microglia
-
Objective: To investigate the anti-inflammatory effects of this compound in a model of neuroinflammation.
-
Cell Line: BV2 microglial cells.
-
Induction of Inflammation: Neuroinflammation was induced by treating the cells with Angiotensin II (Ang II).
-
Treatment: Cells were pre-treated with this compound before the addition of Ang II.
-
Analysis: The expression of pro-inflammatory markers and components of the TLR4/MyD88/NF-κB signaling pathway were measured using techniques such as Western blotting and quantitative real-time PCR (qRT-PCR).
In Vivo Spinal Cord Injury (SCI) Model
-
Objective: To evaluate the neuroprotective and pro-regenerative effects of this compound in vivo.
-
Animal Model: Adult male Sprague-Dawley rats subjected to a contusion injury of the spinal cord.
-
Treatment: this compound was administered to the rats, typically via intraperitoneal injection, following the SCI.
-
Behavioral Analysis: Functional recovery was assessed using standardized behavioral tests, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological and Molecular Analysis: Spinal cord tissue was collected for histological staining to assess neuronal survival and axonal regeneration. Western blotting and immunohistochemistry were used to measure the expression of proteins involved in apoptosis and the Wnt/β-catenin signaling pathway.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and harpagogenin are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Harpagogenin: Activation of the Nrf2-ARE Pathway
Harpagogenin's primary neuroprotective mechanism appears to be the activation of the Nrf2-ARE pathway, a critical cellular defense against oxidative stress.
Caption: Harpagogenin activates the Nrf2-ARE pathway.
This compound: Multi-Target Neuroprotection
This compound demonstrates neuroprotective effects through multiple pathways, including the inhibition of neuroinflammation and apoptosis, and the modulation of cellular stress responses.
Caption: this compound inhibits the TLR4/MyD88/NF-κB pathway.
Caption: this compound activates the Wnt/β-catenin pathway.
Caption: this compound inhibits endoplasmic reticulum stress.
Conclusion
The available evidence suggests a compelling distinction between the neuroprotective mechanisms of this compound and its aglycone, harpagogenin. Harpagogenin emerges as a potent activator of the Nrf2-ARE pathway, a key defense mechanism against oxidative stress, a common feature in neurodegenerative diseases. In contrast, this compound demonstrates a broader spectrum of activity, including anti-inflammatory and anti-apoptotic effects, mediated through distinct signaling pathways such as TLR4/MyD88/NF-κB and Wnt/β-catenin.
The observation that this compound can be hydrolyzed to harpagogenin under acidic conditions, such as those found in the stomach, suggests that the in vivo neuroprotective effects of this compound may, at least in part, be attributable to its conversion to the more active aglycone. This highlights the importance of considering metabolic activation in the evaluation of natural product-based therapeutics.
For researchers and drug development professionals, these findings underscore the potential of both compounds as neuroprotective agents. Future research should focus on direct, quantitative comparisons of this compound and harpagogenin in various in vitro and in vivo models of neurodegeneration to fully elucidate their relative potency and therapeutic potential. Furthermore, investigating the pharmacokinetics and metabolism of this compound in vivo will be crucial to understanding the contribution of harpagogenin to its overall neuroprotective effects. The development of stable analogs of harpagogenin could also represent a promising strategy for enhancing therapeutic efficacy.
References
- 1. Isolation and Purification of Harpagogenin as an Nrf2-ARE Activator from the Tubers of Chinese Artichoke (Stachys sieboldii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviate neuronal apoptosis and blood-brain barrier leakage by inhibiting TLR4/MyD88/NF-κB signaling pathway in Angiotensin II-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits neuronal apoptosis and promotes axonal regeneration after spinal cord injury in rats by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Harpagide as a Biomarker for Herbal Medicine Quality Control: A Comparative Guide
An objective analysis of harpagide and its related compounds as critical markers for ensuring the quality, consistency, and efficacy of herbal medicines, particularly Devil's Claw (Harpagophytum procumbens).
This compound, an iridoid glycoside, and its close derivative harpagoside are the primary bioactive compounds in Devil's Claw, a plant renowned for its anti-inflammatory and analgesic properties. The concentration of these markers is a critical determinant of the therapeutic efficacy of Devil's Claw preparations. This guide provides a comparative analysis of analytical methodologies for quantifying these biomarkers, discusses alternative markers, and presents data on their variability in commercial products, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of herbal medicine.
Comparative Analysis of Biomarker Content
The quality of Devil's Claw raw materials and finished products can vary significantly, primarily due to species variation, geographical origin, and processing methods. Harpagophytum procumbens and Harpagophytum zeyheri are two species often used interchangeably, though their biomarker content can differ. Robust quality control is therefore essential.
Table 1: Harpagoside Content in Harpagophytum Species and Commercial Products
| Sample Type | Species | Harpagoside Content (%) | Analytical Method | Reference |
| Raw Material | H. procumbens | 0.17 - 4.37 | UHPLC-MS | [1] |
| Raw Material | H. zeyheri | 0.00 - 3.07 | UHPLC-MS | [1] |
| Commercial Products | Primarily labeled H. procumbens | Not Detected - 3.50 | UHPLC-MS | [1] |
| Commercial Tablets (Brand A) | H. procumbens | Declared: 10 mg/tablet; Found: Varies | HPLC | [2] |
| Commercial Tablets (Brand B) | H. procumbens | Declared: 20 mg/tablet; Found: Varies | HPLC | [2] |
| Commercial Tablets (Brand C) | H. procumbens | Declared: 18 mg/tablet; Found: Varies | HPLC |
Note: A significant percentage of commercial products labeled as H. procumbens were found to contain H. zeyheri.
Alternative and Co-existing Biomarkers
While harpagoside is the most commonly quantified biomarker for Devil's Claw, other related iridoid glycosides and phenolic compounds also contribute to its bioactivity and can be considered for a more comprehensive quality assessment.
Table 2: Potential Biomarkers for Quality Control of Devil's Claw
| Biomarker | Chemical Class | Potential Role in Quality Control |
| This compound | Iridoid Glycoside | A primary bioactive compound with anti-inflammatory effects. |
| Harpagoside | Iridoid Glycoside | The most frequently quantified marker for standardization. Its content is often linked to anti-inflammatory efficacy. |
| 8-O-p-coumaroyl this compound | Iridoid Glycoside | A significant constituent that can help differentiate between H. procumbens and H. zeyheri. |
| Verbascoside | Phenylpropanoid Glycoside | Possesses anti-inflammatory and antioxidant properties, contributing to the overall therapeutic effect. |
Experimental Protocols
Accurate and validated analytical methods are paramount for the reliable quantification of this compound and related biomarkers. High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique.
Protocol: Quantification of Harpagoside in Herbal Tablets by HPLC
This protocol is adapted from a validated method for the quality control of commercial Devil's Claw tablets.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25 °C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of harpagoside standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 100 to 800 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder and extract with a suitable solvent (e.g., methanol) using sonication or another appropriate extraction technique.
-
Filter the extract through a 0.45 µm filter before injection into the HPLC system.
-
3. Method Validation Parameters:
-
Linearity: Establish a linear relationship between the concentration of the standard and the peak area. The correlation coefficient (r²) should be >0.99.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method. The relative standard deviation (RSD) should typically be less than 5%.
-
Accuracy: Determine the recovery of the analyte by spiking a sample with a known amount of the standard.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) on the results.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For one validated method, the LOD and LOQ were found to be 1.12 µg/mL and 3.39 µg/mL, respectively.
Visualizing Workflows and Pathways
Experimental Workflow for this compound/Harpagoside Quantification
Simplified Signaling Pathway of Harpagoside's Anti-inflammatory Action
Harpagoside is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the proposed mechanisms is the inhibition of the NF-κB pathway, which leads to a reduction in the expression of pro-inflammatory mediators like COX-2 and iNOS.
References
Harpagide's Potential as a COX-2 Inhibitor: A Comparative Docking Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of Harpagide and other cyclooxygenase-2 (COX-2) inhibitors. The information is supported by experimental data from molecular docking studies, offering insights into structure-activity relationships and the potential for developing novel anti-inflammatory agents.
This compound, a natural iridoid glycoside, has demonstrated potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Molecular docking studies have elucidated the binding affinity of this compound to the COX-2 active site, providing a basis for comparison with established nonsteroidal anti-inflammatory drugs (NSAIDs) and other COX-2 inhibitors.
Comparative Binding Affinities of COX-2 Inhibitors
Molecular docking simulations are instrumental in predicting the binding affinity between a ligand (potential drug) and its protein target. This affinity is often expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger and more favorable interaction.
The following table summarizes the binding energies of this compound, its related compound Harpagoside, and a selection of well-known selective and non-selective COX-2 inhibitors, as reported in various computational studies.
| Compound | Type | Binding Energy (kcal/mol) |
| This compound | Natural Product | -5.53 [1][2] |
| Harpagoside | Natural Product | -9.13[1][2] |
| Celecoxib | Selective COX-2 Inhibitor | -12.882 to -11.45[3] |
| Rofecoxib | Selective COX-2 Inhibitor | -10.23 to -9.357 |
| Etoricoxib | Selective COX-2 Inhibitor | -11.22 |
| Diclofenac | Non-selective NSAID | -8.08 |
| Ibuprofen | Non-selective NSAID | Varies (less than selective inhibitors) |
| Naproxen | Non-selective NSAID | Varies (less than selective inhibitors) |
Note: Binding energies can vary slightly between different docking studies due to variations in software, force fields, and specific protein structures used.
Analysis of the data indicates that while this compound shows a moderate binding affinity for COX-2, its related compound, Harpagoside, exhibits a significantly stronger interaction, comparable to some selective COX-2 inhibitors. The well-established selective inhibitors like Celecoxib and Etoricoxib generally demonstrate the most potent binding affinities.
The COX-2 Signaling Pathway in Inflammation
The cyclooxygenase-2 (COX-2) enzyme plays a crucial role in the inflammatory cascade. It is an inducible enzyme, meaning its expression is upregulated in response to pro-inflammatory stimuli such as cytokines and pathogens. The primary function of COX-2 is to catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins involved in mediating pain, fever, and inflammation. By inhibiting COX-2, the production of these pro-inflammatory prostaglandins is reduced, thereby alleviating inflammatory symptoms.
References
Safety Operating Guide
Safe Disposal of Harpagide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Harpagide must adhere to specific safety and disposal procedures to mitigate risks and ensure regulatory compliance. This compound is classified as harmful if swallowed and requires disposal as hazardous waste. This guide provides essential, step-by-step information for the proper management of this compound waste.
Hazard and Safety Information
This compound is categorized as an acute oral toxicant.[1][2] Adherence to the following precautionary measures is mandatory when handling this compound.
| Hazard Classification & Precautionary Statements | |
| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2] |
| Signal Word | Warning[1] |
| Hazard Pictogram | GHS07 (Exclamation Mark) |
| Precautionary Statements | P270: Do not eat, drink or smoke when using this product. |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| Hazardous Waste Property | HP 6: Acute Toxicity |
This compound Disposal Protocol
The disposal of this compound and any contaminated materials must be managed through a designated hazardous waste stream. Do not dispose of this compound in standard trash or down the drain.
Step 1: Segregation of Waste
-
Isolate all this compound-containing waste from non-hazardous laboratory waste.
-
This includes pure this compound, solutions containing this compound, and any materials that have come into contact with the substance.
Step 2: Waste Containment
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The container must be compatible with the chemical waste and have a secure lid to prevent spills and exposure.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the associated hazard pictogram (GHS07).
Step 3: Managing Contaminated Materials
-
Solid Waste: Gloves, pipette tips, weighing paper, and other contaminated disposable items should be placed in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a sealed, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Empty Containers: The original this compound container must be disposed of as hazardous waste. If institutional procedures allow for container recycling, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Spill Cleanup: Any materials used to clean up a this compound spill (e.g., absorbent pads, contaminated personal protective equipment) must be disposed of as hazardous waste.
Step 4: Storage and Disposal
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Always follow your local, regional, national, and international regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Harpagide
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Harpagide, a naturally occurring iridoid glycoside. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound is classified as Acute Toxicity Category 4 (H302), meaning it is harmful if swallowed.[1][2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to ensure personnel safety.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must feature side shields to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | To be worn at all times when handling the compound. |
| Respiratory | Not generally required | Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Guide to Handling this compound
1. Preparation and Weighing:
-
Conduct all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Before weighing, ensure the analytical balance is clean and calibrated.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder, avoiding direct contact.
2. Dissolution:
-
This compound is soluble in water, methanol, and DMSO.[3]
-
When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is properly sealed.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical advice.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills of solid this compound, gently sweep the material into a designated waste container, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and decontaminate.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All this compound waste, including unused compound, contaminated materials (e.g., gloves, weighing paper, pipette tips), and empty containers, must be treated as hazardous waste.
-
Containment: Collect all this compound waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through an accredited chemical waste disposal service, following all local, regional, and national regulations. Do not dispose of this compound down the drain.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₁₀ |
| Molecular Weight | 364.35 g/mol |
| CAS Number | 6926-08-5 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol, and DMSO |
Experimental Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the logical workflow from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
